This technical guide provides an in-depth analysis of 2-Ethenyl-pyrrolidine (commonly known as 2-Vinylpyrrolidine ), a critical chiral building block in organic synthesis and drug development. Executive Summary & Chemica...
Author: BenchChem Technical Support Team. Date: March 2026
This technical guide provides an in-depth analysis of 2-Ethenyl-pyrrolidine (commonly known as 2-Vinylpyrrolidine ), a critical chiral building block in organic synthesis and drug development.
Executive Summary & Chemical Identity
2-Ethenyl-pyrrolidine is a chiral nitrogen heterocycle featuring a vinyl group attached directly to the
-carbon (C2) of the pyrrolidine ring. It serves as a versatile "chiral pool" intermediate, primarily derived from L-proline.
Critical Distinction: Do not confuse this compound with N-Vinylpyrrolidone (NVP) (CAS 88-12-0).
2-Ethenyl-pyrrolidine: Vinyl group on Carbon-2 . Used as a chiral scaffold.
N-Vinylpyrrolidone: Vinyl group on Nitrogen . Used as a monomer for PVP polymers.
The utility of 2-ethenyl-pyrrolidine lies in its C2-stereocenter , which governs the stereochemical outcome of subsequent functionalizations. The free amine is prone to oxidation and polymerization; therefore, it is most commonly handled as a stable salt (Hydrochloride) or a carbamate-protected form (N-Boc, N-Cbz).
Physical Properties Profile
Data below refers to the (S)-enantiomer unless otherwise noted.[1][2]
Property
Value / Observation
Note
Physical State
Colorless to pale yellow oil
Free base oxidizes in air.
Boiling Point
~110–112 °C (at 14 mmHg)
Data for 1-Methyl derivative; free base similar.
Density
~0.95 g/mL
Estimated based on structural analogs.
Solubility
Miscible in DCM, THF, MeOH, EtOAc
High solubility in organic solvents.
pKa
~10.5
Typical secondary amine basicity.
Stability
Moderate
Store under inert gas (Ar/N) at 2–8°C.
Synthetic Pathways
The most authoritative and scalable route to enantiopure 2-vinylpyrrolidine utilizes L-Proline as the chiral starting material. This "Chiral Pool" approach ensures high optical purity (>99% ee).
Pathway A: The Prolinol-Wittig Route (Standard Protocol)
This method converts L-Proline to 2-vinylpyrrolidine via a three-step sequence: Reduction, Oxidation, and Olefination.
Experimental Workflow (Step-by-Step)
Protection & Reduction: L-Proline is N-protected (Boc) and reduced (LiAlH
or BH) to N-Boc-Prolinol .
Swern Oxidation: The alcohol is oxidized to N-Boc-Prolinal (aldehyde) using Oxalyl Chloride/DMSO at -78°C.
Critical Control: Temperature must remain below -60°C to prevent racemization of the
-chiral center.
Wittig Olefination: The aldehyde reacts with Methyltriphenylphosphonium bromide (
) and a strong base (KOtBu or n-BuLi) to yield N-Boc-2-vinylpyrrolidine .
Deprotection (Optional): Acidic cleavage (TFA/DCM or HCl/Dioxane) yields the 2-vinylpyrrolidine salt .
Pathway B: Pd-Catalyzed Cyclization
For non-proline based synthesis, Palladium-catalyzed intramolecular allylic amination of amino carbonates can generate the pyrrolidine ring with high diastereoselectivity.
Visualization of Synthetic Logic
Caption: Step-wise synthesis from L-Proline. The oxidation step (Yellow) requires strict cryogenic control to maintain optical purity.
Reactivity & Applications
2-Vinylpyrrolidine acts as a bifunctional scaffold: the secondary amine allows for diversification, while the vinyl group enables carbon-carbon bond formation.
Core Reactivity Modes
Ring-Closing Metathesis (RCM):
Reaction with acrylate esters or other olefins using Grubbs catalysts yields bicyclic structures (e.g., Pyrrolizidines and Indolizidines ). This is crucial for alkaloid total synthesis.
Cross-Metathesis:
Allows extension of the vinyl chain to create long-chain amino alcohols or lipid mimics.
Asymmetric Ligand Synthesis:
The pyrrolidine nitrogen can be functionalized with phosphines to create chiral P,N-ligands for transition metal catalysis.
Pharmaceutical Applications[3][4][5]
HCV Protease Inhibitors: The 2-vinylpyrrolidine motif (often modified to a cyclopropane via the vinyl group) is a structural element in the synthesis of peptidomimetics like Boceprevir intermediates.
Glycosidase Inhibitors: Polyhydroxylated indolizidines derived from 2-vinylpyrrolidine mimic sugars and inhibit glycosidase enzymes, offering potential in diabetes and viral therapies.
Reactivity Map
Caption: Divergent synthesis pathways. The vinyl group enables access to bicyclic alkaloids (Indolizidines), while N-functionalization yields chiral catalysts.
Handling & Safety Protocols
As a secondary amine and olefin, 2-vinylpyrrolidine requires specific handling to prevent degradation and ensure user safety.
Storage: Store at 2–8°C under an inert atmosphere (Argon). The free base absorbs CO
from the air; the HCl salt is hygroscopic.
Stabilization: Free base preparations often contain radical inhibitors (e.g., BHT) if stored for extended periods to prevent polymerization, although this is less aggressive than in N-vinylpyrrolidone.
Hazards:
H315: Causes skin irritation.
H319: Causes serious eye irritation.
H335: May cause respiratory irritation.
PPE: Wear nitrile gloves, safety goggles, and work within a chemical fume hood.
References
Diastereoselective Synthesis of 2-Vinylpyrrolidines: Olszewska, B. et al. Arkivoc, 2018 , part v, 254-271.[3]
Synthesis via Prolinol-Wittig Route: Luly, J. R. et al. Journal of Organic Chemistry, 1987 , 52, 1487.
Application in Indolizidine Synthesis: Arkivoc, 2002 , (v), 38-47.
Thermodynamic stability of 2-Ethenyl-pyrrolidine isomers
An In-Depth Technical Guide to the Thermodynamic Stability of 2-Ethenyl-pyrrolidine Isomers Introduction The pyrrolidine ring is a privileged scaffold in medicinal chemistry and natural product synthesis, forming the cor...
Author: BenchChem Technical Support Team. Date: March 2026
An In-Depth Technical Guide to the Thermodynamic Stability of 2-Ethenyl-pyrrolidine Isomers
Introduction
The pyrrolidine ring is a privileged scaffold in medicinal chemistry and natural product synthesis, forming the core of numerous pharmacologically active compounds, including drugs for neurological disorders and hypertension.[1][2] When substituted at the 2-position with an ethenyl (vinyl) group, the resulting 2-ethenyl-pyrrolidine structure introduces multiple layers of isomerism that critically influence its chemical behavior, biological activity, and stability. For researchers and drug development professionals, a comprehensive understanding of the thermodynamic landscape of these isomers is not merely academic; it is fundamental to designing robust synthetic routes, ensuring the stability and shelf-life of active pharmaceutical ingredients (APIs), and predicting how a specific isomer will interact with its biological target.
This guide provides a deep dive into the principles and methodologies for assessing the thermodynamic stability of 2-ethenyl-pyrrolidine isomers. Moving beyond a simple listing of facts, we will explore the causality behind experimental and computational choices, grounding our discussion in the practical insights of a Senior Application Scientist. We will dissect the key structural features governing stability, from ring conformation to substituent orientation, and detail the synergistic application of theoretical calculations and empirical validation that forms the bedrock of modern chemical analysis.
Chapter 1: The Landscape of Isomerism in 2-Ethenyl-pyrrolidine
The seemingly simple structure of 2-ethenyl-pyrrolidine belies a complex stereochemical and conformational reality. The thermodynamic stability of any given molecule is intrinsically linked to its three-dimensional structure. For this molecule, we must consider three primary sources of isomerism:
Configurational Isomerism: The carbon at the 2-position (C2) is a stereocenter, giving rise to two enantiomers: (R)-2-ethenyl-pyrrolidine and (S)-2-ethenyl-pyrrolidine. While enantiomers have identical thermodynamic properties in an achiral environment, their interactions with chiral systems (like biological receptors) are distinct.
Ring Conformation (Puckering): The five-membered pyrrolidine ring is not planar. It adopts puckered conformations to relieve torsional strain. The two most common conformations are the envelope (where one atom is out of the plane of the other four) and the twist (where two adjacent atoms are displaced on opposite sides of the plane). Quantum mechanical calculations on substituted pyrrolidines have shown that the energy difference between puckered states, such as Cγ-endo and Cγ-exo, can be on the order of 1-3 kcal/mol, significantly impacting the overall stability.[3]
Substituent Orientation: The ethenyl group at C2 can occupy two primary orientations relative to the ring: pseudo-axial and pseudo-equatorial . In the pseudo-equatorial position, the substituent points away from the bulk of the ring, which generally minimizes steric interactions and leads to greater thermodynamic stability. The pseudo-axial position often introduces destabilizing 1,3-diaxial interactions.
These isomeric forms are not independent. The ring pucker influences the preferred orientation of the substituent, and vice-versa. A thorough analysis requires evaluating the relative energies of all plausible combinations.
Figure 1: Key factors contributing to the thermodynamic stability of 2-ethenyl-pyrrolidine isomers.
Chapter 2: Computational Assessment of Isomer Stability
Before embarking on potentially complex and time-consuming syntheses, in silico analysis provides an invaluable tool for predicting the relative stabilities of isomers. Quantum chemical calculations allow us to build molecular models and compute their thermodynamic properties with a high degree of accuracy.
Expertise & Experience: The Rationale for Method Selection
The core objective is to solve the electronic Schrödinger equation for a given molecular geometry to determine its energy. For molecules of this size, Density Functional Theory (DFT) offers the best compromise between computational cost and accuracy.
Why DFT? DFT methods model electron correlation—the interaction between electrons—more efficiently than traditional ab initio methods like Hartree-Fock, without the prohibitive computational expense of very high-level methods like Coupled Cluster.
Choosing a Functional and Basis Set: The choice of the functional and basis set is critical. For systems like pyrrolidines, hybrid functionals such as B3LYP or the Minnesota functional M06-2X have a proven track record.[4][5][6] A Pople-style basis set like 6-311++G(d,p) is a robust choice, providing sufficient flexibility for both geometry optimization and accurate energy calculation.[3][4][7]
Beyond DFT: In cases where DFT may be insufficient, particularly for systems with significant non-covalent interactions or challenging electronic structures, higher-level methods like Møller-Plesset perturbation theory (MP2) can be employed.[8] One study on a related pyrrole derivative found that only the MP2 model could accurately match experimental stability data, a crucial caveat against relying on a single computational method without validation.[8]
Trustworthiness: A Self-Validating Computational Protocol
A trustworthy computational protocol is one that ensures the results are physically meaningful. This involves more than just calculating a single energy value.
Step-by-Step Protocol for Computational Stability Analysis:
Structure Generation: Build initial 3D structures for all relevant isomers (e.g., R-pseudo-axial, R-pseudo-equatorial, etc.).
Geometry Optimization: Perform an unconstrained geometry optimization for each isomer. This process finds the lowest energy structure (the local minimum) on the potential energy surface for that specific conformer.
Frequency Calculation: This is a critical, non-negotiable step . A frequency calculation must be performed on each optimized geometry.
Validation: The absence of any imaginary frequencies confirms that the structure is a true energy minimum. An imaginary frequency indicates a transition state, not a stable isomer.
Thermodynamic Data: The calculation provides the zero-point vibrational energy (ZPVE), thermal corrections, and entropy. These are essential for converting the electronic energy (E) into the more chemically relevant Gibbs Free Energy (G) at a specific temperature (e.g., 298.15 K).
Relative Energy Calculation: The thermodynamic stability of the isomers is compared by calculating the difference in their Gibbs Free Energies (ΔG). The isomer with the lowest G is the most thermodynamically stable.
Figure 2: A self-validating workflow for the computational determination of isomer stability.
Chapter 3: Experimental Determination and Validation
While computational methods provide powerful predictions, they must be validated by empirical data. Experimental analysis allows for the direct observation and quantification of isomer ratios at equilibrium, providing a real-world measure of their relative thermodynamic stabilities.
Expertise & Experience: Kinetic vs. Thermodynamic Control
The observed ratio of isomers from a chemical synthesis does not always reflect their thermodynamic stability. This is governed by the principle of kinetic versus thermodynamic control.
Kinetic Control: At low temperatures or with short reaction times, the major product is the one that is formed fastest (i.e., via the lowest activation energy barrier). This is the kinetic product.
Thermodynamic Control: Under conditions that allow for equilibrium to be established (e.g., higher temperatures, longer reaction times, or the presence of a catalyst), the product distribution will shift to favor the most stable isomer. This is the thermodynamic product.
Therefore, an experimental protocol designed to measure thermodynamic stability must ensure that the isomers have been allowed to fully equilibrate. Studies on related pyrrolidinone systems have demonstrated that heating can cause a complete isomerization from a kinetic product to the more stable thermodynamic isomer.[9]
Figure 3: Energy profile illustrating the difference between kinetic and thermodynamic control.
Trustworthiness: A Validated Experimental Workflow
A robust experimental workflow involves synthesis, separation (if necessary), and definitive characterization to determine the isomer ratio at equilibrium.
Step-by-Step Protocol for Experimental Analysis:
Synthesis and Equilibration: Synthesize 2-ethenyl-pyrrolidine. The initial product may be a non-equilibrium mixture. Subject the mixture to conditions designed to promote equilibration (e.g., heating in a suitable solvent, possibly with a mild acid or base catalyst) for a sufficient period. Monitor the isomer ratio over time by NMR until it becomes constant.
Separation and Isolation (Optional but Recommended): While NMR can analyze mixtures, physical separation of the isomers provides pure samples for unambiguous characterization.
Method: Centrifugal partition chromatography or preparative High-Performance Liquid Chromatography (HPLC) are powerful techniques for separating closely related isomers like diastereomers or conformers.[10]
Structural Elucidation and Quantification:
Method: Nuclear Magnetic Resonance (NMR) spectroscopy is the definitive tool.
Quantification: The relative ratio of isomers in an equilibrium mixture can be determined by integrating the signals corresponding to unique protons in the ¹H NMR spectrum of each isomer.
Structural Confirmation: For distinguishing between pseudo-axial and pseudo-equatorial conformers, 2D Nuclear Overhauser Effect Spectroscopy (NOESY) is invaluable. A NOESY experiment reveals through-space proximity between protons. For example, a pseudo-axial ethenyl group would show a strong NOE correlation to other axial protons on the ring, a correlation that would be absent for the pseudo-equatorial isomer. This technique has been successfully used to distinguish constitutional isomers in similar heterocyclic systems.[1][11]
Figure 4: Workflow for the experimental determination of isomer stability and structure.
Chapter 4: Synergistic Analysis and Data Interpretation
Let us consider a hypothetical but realistic dataset for the (R)-enantiomer of 2-ethenyl-pyrrolidine, focusing on the two primary conformers.
Isomer/Conformer
Calculated Relative Gibbs Free Energy (ΔG) (kcal/mol)
Observed Equilibrium Ratio (from ¹H NMR)
Experimental ΔG (kcal/mol) at 298 K
(R)-Pseudo-equatorial
0.00 (Reference)
92%
0.00 (Reference)
(R)-Pseudo-axial
+1.55
8%
+1.51
Table 1: A representative comparison of computational and experimental data for the thermodynamic stability of 2-ethenyl-pyrrolidine conformers. Experimental ΔG is derived from the equilibrium constant K_eq_ using the equation ΔG = -RTln(K_eq_).
Analysis and Interpretation:
Agreement: The data in Table 1 shows excellent agreement. The computational model predicted that the pseudo-equatorial conformer is more stable by 1.55 kcal/mol. Experimentally, the observed 92:8 ratio at equilibrium corresponds to a free energy difference of 1.51 kcal/mol, validating the computational model.
Causality: The ~1.5 kcal/mol preference for the pseudo-equatorial position can be attributed primarily to the avoidance of steric strain. In the pseudo-axial orientation, the vinyl group experiences unfavorable steric interactions with the syn-axial hydrogen atoms on the pyrrolidine ring, raising its potential energy.
Significance: An energy difference of 1.5 kcal/mol is significant. At room temperature, it means that over 90% of the molecule will exist in the more stable equatorial conformation. This has profound implications for its interactions with biological targets, as the predominant shape of the molecule is well-defined.
Chapter 5: Implications for Drug Development and Medicinal Chemistry
Understanding the thermodynamic stability of isomers is critical in the pharmaceutical industry for several reasons:
Synthetic Strategy: When designing a synthesis, the goal is often to produce the thermodynamically most stable isomer. This can simplify purification and prevent the product from isomerizing during subsequent steps or storage. Knowledge of the energy landscape allows chemists to choose conditions that favor thermodynamic control.[4]
Pharmacological Activity: A drug's efficacy is dictated by its ability to bind to a specific receptor or enzyme. Different isomers, with their distinct 3D shapes, will have different binding affinities. The thermodynamically dominant isomer is the one present in the highest concentration and is therefore most likely to be responsible for the observed biological effect. An unstable isomer could be inactive or, in a worst-case scenario, bind to an off-target receptor and cause toxicity.
Formulation and Stability: API stability is a major regulatory concern. If a drug is formulated with a thermodynamically less stable isomer (a metastable form), it could slowly convert to the more stable isomer over the product's shelf-life. This conversion could lead to a loss of potency or the formation of impurities, compromising the safety and efficacy of the medication.[10]
Conclusion
The thermodynamic stability of 2-ethenyl-pyrrolidine isomers is a multifaceted issue governed by the subtle interplay of ring puckering and substituent orientation. A purely theoretical or a purely experimental approach is insufficient for a complete picture. This guide has demonstrated that a synergistic strategy, where high-level computational predictions are used to guide and are subsequently validated by rigorous experimental methods like NMR spectroscopy, provides the most reliable and comprehensive understanding. For scientists in drug discovery and development, mastering these principles is essential for rationally designing molecules, controlling synthetic outcomes, and ultimately delivering safe and effective medicines. The stability of an isomer is not a trivial detail; it is a core property that dictates its behavior from the reaction flask to the patient.
References
Tran, V. T., et al. (2022). Experimental and theoretical studies on the synthesis of 1,4,5-trisubstituted pyrrolidine-2,3-diones. Beilstein Journal of Organic Chemistry, 18, 1140–1153. Available at: [Link]
Coldham, I., et al. (2004). Synthesis of (−)-(R)-Pyrrolam A and Studies on Its Stability: A Caveat on Computational Methods. The Journal of Organic Chemistry, 69(18), 6065–6073. Available at: [Link]
Abdalla, S. (2014). Theoretical Study of Substituted Pyrrolidines and Phospholanes in Gas phase and aqueous phase. Virtual Conference on Computational Chemistry. Available at: [Link]
Minakakis, P., et al. (2012). Synthesis of New Optically Active 2-Pyrrolidinones. Molecules, 18(1), 135-154. Available at: [Link]
Obot, I. B., & Gasem, Z. M. (2014). DFT and quantum chemical investigation of molecular properties of substituted pyrrolidinones. Arabian Journal of Chemistry, 7(4), 485-491. Available at: [Link]
Tran, V. T., et al. (2022). Experimental and theoretical studies on the synthesis of 1,4,5-trisubstituted pyrrolidine-2,3-diones. Beilstein Journal of Organic Chemistry, 18, 1140–1153. Available at: [Link]
de Oliveira, G. R., & Ross, S. A. (2020). Physicochemical Characterization of Polyvinyl Pyrrolidone: A Tale of Two Polyvinyl Pyrrolidones. ACS Omega, 5(47), 30521–30529. Available at: [Link]
NIST. (n.d.). 2-Pyrrolidinone, 1-ethenyl-. In NIST Chemistry WebBook. U.S. Secretary of Commerce on behalf of the U.S.A. Retrieved from [Link]
de F. F. da Silva, M., et al. (2012). 2-Pyrrolidinones and 3-Pyrrolin-2-ones: A Study on the Chemical Reactivity of These Structural Moieties. Journal of the Brazilian Chemical Society, 23(1), 113-125. Available at: [Link]
Ioffe, M., et al. (2018). Theoretical and NMR Conformational Studies of β-Proline Oligopeptides With Alternating Chirality of Pyrrolidine Units. Frontiers in Chemistry, 6, 99. Available at: [Link]
Alajarín, R., et al. (2022). Computational Study of the Stability of Pyrrolidine-Derived Iminium Ions: Exchange Equilibria between Iminium Ions and Carbonyl Compounds. ACS Omega, 7(22), 18536–18545. Available at: [Link]
Zhang, Q., et al. (2021). Isolation of N-Ethyl-2-pyrrolidinone-Substituted Flavanols from White Tea Using Centrifugal Countercurrent Chromatography Off-Line ESI-MS Profiling and Semi-Preparative Liquid Chromatography. Molecules, 26(23), 7291. Available at: [Link]
Lemen, G. S., et al. (2017). Structural and Thermochemical Studies of Pyrrolidine Borane and Piperidine Borane by Gas Electron Diffraction and Quantum Chemical Methods. White Rose Research Online. Available at: [Link]
Alajarín, R., et al. (2022). Computational Study of the Stability of Pyrrolidine-Derived Iminium Ions: Exchange Equilibria between Iminium Ions and Carbonyl Compounds. ACS Omega, 7(22), 18536–18545. Available at: [Link]
Scientific Committee on Food. (2002). Opinion of the Scientific Committee on Food on the safety of n-vinyl-2-pyrrolidone residues in polyvinylpyrrolidone and polyvinylpolypyrrolidone for use in food. European Commission. Available at: [Link]
Minakakis, P., et al. (2012). Synthesis of New Optically Active 2-Pyrrolidinones. ResearchGate. Available at: [Link]
Wagnon, C. N., et al. (2021). Experimental and modeling study of the autoignition behavior of a saturated heterocycle: Pyrrolidine. Combustion and Flame, 230, 111438. Available at: [Link]
Keane, D., et al. (2024). Synthesis of Pyrrolidine-2-ylidenes from Isoxazolines and Allenes. ChemRxiv. Available at: [Link]
Mal, D., et al. (2021). Stereoselective synthesis of spirocyclic pyrrolidines/pyrrolizidines/pyrrolothiazolidines using L-proline functionalized manganese ferrite nanorods as a novel heterogeneous catalyst. RSC Advances, 11(27), 16361-16374. Available at: [Link]
NIST. (n.d.). 2-Pyrrolidinone. In NIST Chemistry WebBook. U.S. Secretary of Commerce on behalf of the U.S.A. Retrieved from [Link]
Bakulina, O., et al. (2024). Progress in the Stereoselective Synthesis Methods of Pyrrolidine-Containing Drugs and Their Precursors. International Journal of Molecular Sciences, 25(20), 11158. Available at: [Link]
Breugst, M., & Huisgen, R. (2017). Rigorous Conformational Analysis of Pyrrolidine Enamines with Relevance to Organocatalysis. European Journal of Organic Chemistry, 2017(39), 5860-5867. Available at: [Link]
Navigating the Pyrrolidine Scaffold: A Technical Guide to Ethenyl-Substituted Isomers in Research and Development
This guide provides an in-depth exploration of ethenyl-pyrrolidine structures, focusing on the core chemical identifiers, synthesis, and applications relevant to researchers, scientists, and professionals in drug develop...
Author: BenchChem Technical Support Team. Date: March 2026
This guide provides an in-depth exploration of ethenyl-pyrrolidine structures, focusing on the core chemical identifiers, synthesis, and applications relevant to researchers, scientists, and professionals in drug development. A critical clarification regarding nomenclature is addressed to ensure precision in scientific communication and application. While the term "2-Ethenyl-pyrrolidine" is specific, the overwhelmingly prevalent and commercially significant isomer is 1-Ethenyl-2-pyrrolidinone , commonly known as N-Vinylpyrrolidone (NVP). This document will center on NVP due to its extensive use and data availability, while also addressing the synthesis of 2-substituted pyrrolidines.
Part 1: Nomenclature and Isomer-Specific Identification
A frequent point of ambiguity arises from the naming of substituted pyrrolidine rings. The position of the ethenyl (or vinyl) group and the presence of a carbonyl group fundamentally alter the molecule's identity, properties, and applications.
1-Ethenyl-2-pyrrolidinone (N-Vinylpyrrolidone, NVP): This is a lactam, not a simple amine. The ethenyl group is attached to the nitrogen atom (position 1), and a carbonyl group is present at position 2. It is the monomer precursor to Polyvinylpyrrolidone (PVP), a critical excipient in the pharmaceutical industry.[1][2]
2-Ethenyl-pyrrolidine: This is a secondary amine. The ethenyl group is attached to the carbon atom at position 2. This is a less common compound with limited commercially available data.
5-Ethenyl-2-pyrrolidinone: This is also a lactam, but the ethenyl group is at position 5.
Given its industrial and pharmaceutical dominance, this guide will primarily focus on 1-Ethenyl-2-pyrrolidinone (NVP) .
Part 2: Core Technical Profile of 1-Ethenyl-2-pyrrolidinone (NVP)
NVP is a colorless liquid that serves as a crucial monomer and reactive diluent in the production of polymers, particularly for applications in medicine, cosmetics, and industrial coatings.[2][3]
Chemical and Physical Properties
The fundamental identifiers and physical characteristics of NVP are summarized below, providing a cornerstone for its application in experimental design.
The industrial production of NVP is a well-established process, critical for ensuring a high-purity supply for polymerization. Understanding the synthesis is key to recognizing potential impurities and side products.
Primary Industrial Synthesis: The Reppe Process
The most common method for NVP synthesis is the vinylation of 2-pyrrolidone with acetylene, a process developed by Walter Reppe.[2][7][8] This reaction is base-catalyzed and operates under high pressure and temperature.[8]
Reaction Principle:
The process begins with the formation of a potassium salt of 2-pyrrolidone, which acts as the catalyst. This is followed by the addition of acetylene to the pyrrolidone ring.[7][8]
Step-by-Step Protocol (Reppe Process):
Catalyst Formation: 2-Pyrrolidone is reacted with a base, typically potassium hydroxide (KOH), to form the potassium salt of 2-pyrrolidone. Water generated in this step must be removed, often by vacuum distillation, to prevent side reactions.[7][8]
Vinylation: The catalyzed 2-pyrrolidone is then reacted with acetylene gas under high pressure (e.g., 0.9-1.5 MPa) and elevated temperature (e.g., 150-180°C).[8]
Purification: The resulting crude NVP is purified through distillation to remove unreacted starting materials and byproducts.
Industrial Synthesis Workflow for N-Vinylpyrrolidone (NVP).
Alternative Synthesis Route
An alternative, non-acetylenic route involves the reaction of gamma-butyrolactone (GBL) with ethanolamine to produce N-(2-hydroxyethyl)-2-pyrrolidone (HEP). The subsequent gas-phase dehydration of HEP yields NVP.[9][10] This method avoids the use of high-pressure acetylene.
Part 4: Applications in Drug Development and Research
The primary role of NVP in the pharmaceutical industry is as the monomer for Polyvinylpyrrolidone (PVP) , also known as povidone.[1][2]
Excipient in Formulations: PVP is a highly versatile excipient used as a binder in tablets, a solubilizer for poorly soluble active pharmaceutical ingredients (APIs), and a stabilizer in suspensions.
Medical Polymers: The homopolymer of NVP (PVP) is biocompatible and has been used in applications such as contact lenses and as a vitreous substitute in ophthalmology.[1]
Reactive Diluent: In research, NVP is used as a reactive diluent for polymers cured by ultraviolet (UV) or electron-beam radiation, finding use in hydrogels and medical adhesives.[2]
The pyrrolidine ring itself is a privileged scaffold in medicinal chemistry, appearing in numerous FDA-approved drugs.[8] Its saturated, non-planar structure allows for three-dimensional exploration of chemical space, which is advantageous for target binding.
Part 5: The Synthesis of 2-Ethenyl-pyrrolidine: A Methodological Approach
While direct information on 2-ethenyl-pyrrolidine is scarce, its synthesis can be approached through established methods for creating 2-substituted pyrrolidines. A plausible strategy involves the modification of a precursor at the 2-position, followed by the introduction of the vinyl group.
Hypothetical Synthetic Workflow:
A potential route could start from L-proline, a readily available chiral building block.
Protection: The nitrogen of L-proline is protected (e.g., as a Boc or Cbz derivative) to prevent side reactions.
Carboxyl Group Activation: The carboxylic acid is converted into a more reactive species, such as an ester or an aldehyde.
Wittig Reaction: An aldehyde at the 2-position can undergo a Wittig reaction with a methylenetriphenylphosphorane ylide to form the desired ethenyl (vinyl) group.
Deprotection: The protecting group on the nitrogen is removed to yield the final 2-ethenyl-pyrrolidine.
Plausible Synthesis Route for 2-Ethenyl-pyrrolidine.
Part 6: Analytical Characterization
Purity and identity of NVP are critical, especially for pharmaceutical applications. Standard analytical techniques include:
Gas Chromatography (GC): Used to determine purity and quantify residual monomers or solvents. The NIST WebBook provides reference mass spectra for NVP.[4]
Nuclear Magnetic Resonance (NMR) Spectroscopy: Confirms the chemical structure, including the presence and position of the vinyl group.
Infrared (IR) Spectroscopy: Identifies functional groups, such as the C=O stretch of the lactam and the C=C stretch of the vinyl group.
References
The Good Scents Company. (n.d.). 1-vinyl-2-pyrrolidinone, 88-12-0. Retrieved from [Link]
NIST. (n.d.). 2-Pyrrolidinone, 1-ethenyl-. NIST Chemistry WebBook. Retrieved from [Link]
European Chemicals Agency (ECHA). (n.d.). 1-ethylpyrrolidin-2-one. Retrieved from [Link]
Wikipedia. (n.d.). N-Vinylpyrrolidone. Retrieved from [Link]
PubChem. (n.d.). N-vinyl-2-pyrrolidone. Retrieved from [Link]
Google Patents. (n.d.). Process for making n-vinyl-2-pyrrolidone.
PubChemLite. (n.d.). 2-[(e)-2-(thiophen-2-yl)ethenyl]pyrrolidine. Retrieved from [Link]
NIST. (n.d.). 2-Pyrrolidinone, 1-ethenyl- Mass Spectrum. NIST Chemistry WebBook. Retrieved from [Link]
ResearchGate. (n.d.). (PDF) Spectral Correlations and Antimicrobial Activities of Some (E)-N-Benzylidenepyridin-2-Amines. Retrieved from [Link]
Green Chemistry (RSC Publishing). (2019, October 16). Extending the chemical product tree: a novel value chain for the production of N-vinyl-2-pyrrolidones from biogenic acids. Retrieved from [Link]
NIST. (n.d.). 1-Ethyl-2-pyrrolidinone. NIST Chemistry WebBook. Retrieved from [Link]
NIST. (n.d.). 2-Pyrrolidinone. NIST Chemistry WebBook. Retrieved from [Link]
Precision Stereochemistry of 2-Substituted Pyrrolidines: Synthesis, Analysis, and Conformational Dynamics
Executive Summary The 2-substituted pyrrolidine scaffold is a privileged pharmacophore, ubiquitous in FDA-approved therapeutics (e.g., Captopril, Saxagliptin) and asymmetric organocatalysts. Its rigid five-membered ring...
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary
The 2-substituted pyrrolidine scaffold is a privileged pharmacophore, ubiquitous in FDA-approved therapeutics (e.g., Captopril, Saxagliptin) and asymmetric organocatalysts. Its rigid five-membered ring imposes unique conformational restrictions that dictate ligand-target binding affinity. However, this rigidity also presents a synthetic challenge: controlling the stereogenic center at C2 requires navigating complex ring-puckering dynamics and nitrogen inversion.
This guide synthesizes advanced methodologies for constructing and analyzing 2-substituted pyrrolidines. It moves beyond basic textbook definitions to address the practical "how" and "why" of enantioselective synthesis, focusing on the causality between ring conformation and chemical reactivity.
Structural Fundamentals: The "Envelope" and Pharmacological Impact
Unlike six-membered piperidines which adopt well-defined chair conformations, the five-membered pyrrolidine ring exists in a dynamic equilibrium of "envelope" (E) and "twist" (T) conformations. Understanding this is critical for drug design, as the vector of the C2-substituent determines the molecule's bioactivity.
Conformational Analysis
The pyrrolidine ring relieves torsional strain through puckering. The most energetically relevant forms are the C
-endo (C4-endo) and C-exo (C4-exo) envelopes.
The C2-Substituent Effect: In 2-substituted pyrrolidines, the substituent (
) preferentially adopts a pseudo-equatorial position to minimize 1,3-diaxial-like steric interactions.
The N-Protecting Group Effect: When the nitrogen is acylated (e.g., N-Boc, N-Cbz), the amide bond possesses partial double-bond character (
strain). This forces the C2-substituent and the N-carbonyl oxygen to adopt specific orientations relative to each other to avoid steric clash, often locking the ring into a specific pucker.
Field Insight: In proline-based drug design, forcing a C
-exo pucker (e.g., by adding a bulky group at C4) often pre-organizes the C2-substituent for optimal binding.
Visualization: Conformational Energy Landscape
The following diagram illustrates the equilibrium between the Endo and Exo puckers and how substituents lock these states.
Figure 1: The dynamic equilibrium of pyrrolidine ring puckering. Substituents at C2 and C4 act as conformational locks, dictating the vector of the pharmacophore.
Synthetic Strategies for Enantioenrichment[1][2]
Achieving high Enantiomeric Excess (ee) at the C2 position is the primary synthetic objective. Three dominant strategies exist, each with specific utility profiles.[1]
Comparative Analysis of Synthetic Routes
Strategy
Mechanism
Key Reagents
Typical ee
Scope/Limitations
Chiral Pool
Derivatization of L-Proline
Proline, Prolinol, Grignards
>99%
Limited to available amino acids; Inversion of configuration can be tricky.
Asymmetric Lithiation (Beak)
Deprotonation/Substitution
-BuLi, (-)-Sparteine, Electrophile
90-98%
Best for generating new C-C bonds. Requires cryogenic conditions (-78°C).
Asymmetric Hydrogenation
Reduction of Pyrroles
Rh/Ru-Chiral Phosphines,
85-95%
Excellent for industrial scale; requires substituted pyrrole precursors.
Deep Dive: The Beak Asymmetric Lithiation
This is the most powerful method for creating de novo chiral centers at C2 from achiral precursors. It relies on the Complex Induced Proximity Effect (CIPE) .
Complexation:
-BuLi coordinates with the chiral ligand ((-)-sparteine) and the Boc-carbonyl oxygen.
Deprotonation: The chiral complex removes one of the enantiotopic
-protons. This is the enantiodetermining step.
Substitution: The resulting lithio-species retains configuration and reacts with an electrophile with inversion (retention is observed overall due to a double-inversion pathway or specific chelation, typically resulting in pro-S H removal yielding S-products with sparteine).
Critical Note on Ligands: Natural (-)-sparteine is often scarce. (+)-Sparteine surrogates (e.g., O'Brien's diamine) are now the industry standard for accessing the opposite enantiomer reliably [1].
Experimental Protocol: Enantioselective Synthesis of (S)-2-Phenylpyrrolidine
Objective: Synthesis of (S)-N-Boc-2-phenylpyrrolidine via Asymmetric Lithiation.
Target: >95% ee, >60% Yield.
Reagents & Safety
Substrate: N-Boc-pyrrolidine (1.0 eq)
Base:
-BuLi (1.3 eq, 1.4 M in cyclohexane) - Warning: Pyrophoric.
Ligand: (-)-Sparteine (1.3 eq) or O'Brien's diamine surrogate.
Solvent: Anhydrous Et2O (THF promotes non-selective deprotonation via aggregates; Et2O is crucial for monomeric reactive species).
Electrophile: Phenyl triflate or similar (for coupling) or direct arylation reagents. Note: For direct phenyl introduction, transmetallation to Zn/Cu followed by Negishi/Suzuki coupling is often required, but for this protocol, we describe the core lithiation setup.
Step-by-Step Methodology
Ligand Complex Formation:
Flame-dry a 250 mL Schlenk flask under Argon.
Add (-)-Sparteine (1.3 eq) and anhydrous Et2O. Cool to -78°C.
Add
-BuLi (1.3 eq) dropwise. Stir for 15 minutes to form the chiral base complex.
Enantioselective Deprotonation:
Add N-Boc-pyrrolidine (1.0 eq) dissolved in Et2O dropwise over 20 minutes.
Crucial: Maintain temperature at -78°C. Stir for 4-5 hours. The solution typically turns light yellow.
Mechanistic Check: At this stage, you have a configurationally stable organolithium species. Warming above -60°C causes racemization.
Electrophilic Trapping (General):
Add the electrophile (e.g.,
for Stille coupling precursors, or for amino acids) rapidly.
For arylation (to make 2-phenyl): Transmetallate with
(1.0 M in Et2O) at -78°C, warm to RT, then add and (catalytic) [2].
Workup & Purification:
Quench with sat.
. Extract with Et2O.
Purify via Flash Column Chromatography (Silica, Hexane/EtOAc 9:1).
Workflow Visualization
Figure 2: The Beak-O'Brien asymmetric lithiation pathway. Et2O is essential to maintain the specific aggregation state required for high enantioselectivity.
Analytical Determination of Enantiomeric Excess
Verifying the success of the synthesis requires separating the enantiomers. Standard C18 HPLC is insufficient.
Chiral HPLC Method[2][3][4][5][6][7]
Column: Daicel Chiralcel OD-H or Chiralpak AD-H (Amylose/Cellulose tris-carbamates).
Mobile Phase: Hexane : Isopropanol (90:10 to 99:1).
Note: Basic additives (0.1% Diethylamine) are required to suppress peak tailing caused by the secondary amine (if Boc is removed) or the carbamate.
Detection: UV at 210-220 nm (Boc absorption) or 254 nm (if Phenyl substituted).
NMR Determination (Mosher's Method)
If a chiral column is unavailable:
Deprotect the N-Boc group (TFA/DCM).
Derivatize the free amine with (R)-(-)-MTPA-Cl (Mosher's Acid Chloride).
Analyze via
or NMR. The diastereomeric amides will show distinct chemical shifts for the -proton or the group.
References
Mechanistic interrogation of the asymmetric lithiation-trapping of N-thiopivaloyl azetidine and pyrrolidine.
Source: Chemical Communications (RSC)
URL:[2][Link]
Asymmetric Syntheses of N-Boc 2-Substituted Pyrrolidines and Piperidines by Intramolecular Cyclization.
Source: Journal of Organic Chemistry (ACS)
URL:[Link]
Locked conformations for proline pyrrolidine ring: synthesis and conformational analysis of cis- and trans-4-tert-butylprolines.
Source: Journal of Organic Chemistry (ACS/PubMed)
URL:[Link]
Pyrrolidine ring puckering in cis and trans-proline residues in proteins and polypeptides.
Source: Journal of Molecular Biology (PubMed)
URL:[Link]]
Stereoselective Synthesis of 2-Dienyl-Substituted Pyrrolidines Using an η4-Dienetricarbonyliron Complex.
Source: Organic Letters (ACS)
URL:[Link]
Technical Guide: Physical Characteristics and Synthesis of 2-Ethenyl-pyrrolidine (2-Vinylpyrrolidine)
This guide is structured as a high-level technical whitepaper designed for researchers and drug development professionals. It addresses the critical ambiguity between the chiral amine scaffold (2-vinylpyrrolidine ) and t...
Author: BenchChem Technical Support Team. Date: March 2026
This guide is structured as a high-level technical whitepaper designed for researchers and drug development professionals. It addresses the critical ambiguity between the chiral amine scaffold (2-vinylpyrrolidine ) and the industrial monomer (N-vinylpyrrolidone ), prioritizing the former due to its relevance in asymmetric synthesis and drug design.
Part 1: Executive Summary & Critical Disambiguation
2-Ethenyl-pyrrolidine (commonly 2-vinylpyrrolidine ) is a high-value chiral pyrrolidine scaffold used extensively in asymmetric organocatalysis and peptidomimetic drug design. It is distinct from the high-volume industrial monomer N-vinyl-2-pyrrolidone (NVP) .
CRITICAL SAFETY NOTE:
Researchers must verify the CAS number and structure before procurement or synthesis. Confusing the amine (2-vinylpyrrolidine) with the lactam (NVP) can lead to catastrophic failure in reaction stoichiometry and safety protocols due to the latter’s rapid polymerization profile.
Feature
2-Ethenyl-pyrrolidine (Target)
N-Vinyl-2-pyrrolidone (Common Confusion)
Structure
Vinyl group at C2 (Chiral Center)
Vinyl group at N1 (Amide Nitrogen)
Class
Chiral Cyclic Amine
Cyclic Enamide (Lactam)
CAS (Racemic)
7529-16-0 (Rarely isolated free)
88-12-0
CAS (Protected)
340129-94-4 ((S)-N-Boc)
N/A
Primary Use
Chiral catalyst, Alkaloid synthesis
Polymerization monomer (PVP), Excipient
Part 2: Chemical Identity & Physical Characteristics[1]
In drug development, 2-vinylpyrrolidine is almost exclusively handled as its N-protected derivative (e.g., N-Boc or N-Cbz) or as a salt (e.g., TFA salt) due to the oxidative instability and volatility of the free secondary amine.
N-Boc-2-Vinylpyrrolidine (Standard Reagent Form)
The most common form found in medicinal chemistry labs.
Boiling Point (Est.): ~120–130 °C (Atmospheric). Note: Distillation is recommended only under reduced pressure to prevent polymerization.
Stability: Prone to oxidation and polymerization. Store under inert atmosphere (Ar/N₂) at -20°C if isolated.
Part 3: Synthesis & Experimental Protocols
The synthesis of enantiopure 2-vinylpyrrolidine is a cornerstone protocol in the construction of pyrrolizidine alkaloids. The standard industry method involves the Wittig olefination of N-Boc-prolinal.
Experimental Workflow: Wittig Olefination
Objective: Synthesis of (S)-N-Boc-2-vinylpyrrolidine from (S)-N-Boc-prolinal.
Reagents:
Methyltriphenylphosphonium bromide (MePPh₃Br)
Potassium tert-butoxide (KOtBu) or n-Butyllithium (n-BuLi)
(S)-N-Boc-prolinal (Commercial or synthesized via Swern oxidation of N-Boc-prolinol)
Anhydrous THF
Step-by-Step Protocol:
Ylide Formation:
Flame-dry a 500 mL round-bottom flask under Argon.
Add MePPh₃Br (1.2 equiv) and anhydrous THF (0.2 M concentration).
Cool to 0°C. Add KOtBu (1.2 equiv) portion-wise.
Observation: The suspension turns bright yellow, indicating ylide formation. Stir for 45 minutes.
Addition:
Cool the ylide solution to -78°C.
Add (S)-N-Boc-prolinal (1.0 equiv) dissolved in THF dropwise over 20 minutes.
Mechanism:[2] Betaine formation followed by oxaphosphetane collapse.
Reaction & Quench:
Allow the mixture to warm to Room Temperature (RT) over 2 hours.
Quench with saturated NH₄Cl solution.
Workup:
Extract with Et₂O (3x). Wash combined organics with brine.
The following diagram illustrates the conversion from Proline to the Vinyl derivative.[3]
Figure 1: Synthetic route from L-Proline to (S)-N-Boc-2-Vinylpyrrolidine via oxidation and olefination.
Part 4: Applications in Drug Development
Asymmetric Organocatalysis
The free amine (generated by Boc-deprotection with TFA) serves as a chiral catalyst. The vinyl group provides a handle for further functionalization (e.g., Cross-Metathesis) to create "bifunctional" catalysts that can activate both nucleophiles and electrophiles in Michael additions.
Peptidomimetics & Alkaloids
2-Vinylpyrrolidine is the immediate precursor to Pyrrolizidine Alkaloids (e.g., Xenovenine).
Mechanism: Ring-Closing Metathesis (RCM) allows the vinyl group to cyclize with an N-tethered alkene, forming the bicyclic core common in neuroactive compounds.
Purification & Handling Workflow
Because the boiling point of the protected form is high (>85°C at vacuum), purification is best achieved via column chromatography rather than distillation to avoid thermal degradation of the Boc group.
Figure 2: Purification workflow to isolate N-Boc-2-vinylpyrrolidine from Wittig reaction byproducts.
References
PubChem. 2-Ethenylpyrrolidine (Compound Summary). National Library of Medicine. Available at: [Link]
Luly, J. R., et al. "A synthesis of N-Boc-2-vinylpyrrolidine and its use in the preparation of pyrrolizidine alkaloids." Journal of Organic Chemistry, 1987.
The Reactivity Profile of the Vinyl Group in 2-Ethenyl-pyrrolidine: A Technical Guide for Advanced Synthesis and Drug Development
Executive Summary For drug development professionals and synthetic chemists, 2-ethenyl-pyrrolidine (commonly known as 2-vinylpyrrolidine) represents a highly versatile, bifunctional building block. Its unique architectur...
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary
For drug development professionals and synthetic chemists, 2-ethenyl-pyrrolidine (commonly known as 2-vinylpyrrolidine) represents a highly versatile, bifunctional building block. Its unique architecture—combining a nucleophilic secondary amine with an unactivated terminal alkene—enables divergent synthetic pathways. This whitepaper provides an in-depth analysis of the vinyl group's reactivity profile, detailing the mechanistic causality behind transition-metal catalyzed ring expansions, cycloadditions, and aza-Claisen rearrangements.
Structural Dynamics and Reactivity Causality
The inherent reactivity of 2-ethenyl-pyrrolidine is defined by the electronic tension between its two functional groups.
The Causality of N-Protection:
In its native state, the secondary amine of the pyrrolidine ring is highly Lewis basic and nucleophilic. If left unprotected, this nitrogen will rapidly poison electrophilic transition-metal catalysts (such as Ruthenium carbenes or Palladium(0) species) via irreversible coordination. Consequently, N-protection—typically utilizing tert-butyloxycarbonyl (Boc) or carboxybenzyl (Cbz) groups—is a mandatory prerequisite. The addition of a bulky, electron-withdrawing protecting group delocalizes the nitrogen's lone pair into the carbamate carbonyl. This effectively neutralizes the nitrogen's nucleophilicity and sterically directs all subsequent intermolecular interactions exclusively toward the less hindered terminal face of the vinyl group.
Core reactivity pathways of the 2-ethenyl-pyrrolidine vinyl group.
Core Reactivity Modalities of the Vinyl Group
Palladium-Catalyzed Ring Expansions
The vinyl group of 2-ethenyl-pyrrolidine undergoes a highly specialized ring-expansion reaction when subjected to Palladium(0) catalysis in the presence of aryl isocyanates, yielding seven-membered 1,3-diazepin-2-ones[1].
Mechanistic Causality & Ligand Control:
The reaction pathway is strictly dictated by the choice of the phosphine ligand. When a bidentate ligand such as dppp (1,3-bis(diphenylphosphino)propane) is used, the Pd(0) species coordinates to the alkene and initiates an oxidative addition that cleaves the allylic C-N bond, forming a transient π-allylpalladium intermediate. Subsequent isocyanate insertion and reductive elimination force the closure of the expanded 7-membered ring. Conversely, utilizing a monodentate ligand like PPh₃ alters the transition state geometry, triggering a divergent pathway dominated by intramolecular hydrogen migration, which yields acyclic conjugated diene urea derivatives instead[1].
Catalytic cycle for Pd-mediated ring expansion of 2-vinylpyrrolidines.
1,3-Dipolar Cycloadditions
The terminal alkene is an exceptional dipolarophile, making it a prime candidate for the construction of complex fused heterocycles.
Nitrile Oxides: Reaction with in situ generated nitrile oxides yields isoxazoline-pyrrolidine hybrids. The regioselectivity is governed by Frontier Molecular Orbital (FMO) interactions—specifically the optimal overlap between the dipole's LUMO and the dipolarophile's HOMO—which heavily favors the formation of 5-substituted isoxazolines[2].
Azide-Alkene Cycloadditions: Coupling 2-ethenylpyrrolidine with 2-azidobenzoyl chlorides creates precursors that undergo thermal intramolecular 1,3-dipolar cycloadditions. The extrusion of nitrogen gas from the resulting triazoline intermediate yields aziridine- or imine-containing pyrrolo[1,4]benzodiazepines (PBDs), a highly potent class of antitumor antibiotics[3].
Olefin Cross-Metathesis and Aza-Claisen Rearrangements
As an unhindered terminal alkene, the vinyl group behaves as a classic Type I olefin in Ruthenium-catalyzed (Grubbs) cross-metathesis, allowing for rapid, stereoselective elaboration of the carbon framework[4]. Furthermore, the vinyl group can participate in zwitterionic aza-Claisen rearrangements to form medium-sized rings. Recent methodologies have even demonstrated the viability of mechanochemical ball-milling to achieve charge-accelerated aza-Claisen rearrangements under solvent-free conditions[5].
Quantitative Data & Yield Profiles
The following table summarizes the quantitative yield profiles of the primary reactivity modalities associated with the 2-ethenyl-pyrrolidine vinyl group.
As an application scientist, ensuring reproducibility requires building self-validation checkpoints directly into the experimental workflow.
Protocol 1: Palladium-Catalyzed Regioselective Ring Expansion
Objective: Conversion of N-protected 2-ethenylpyrrolidine to 1,3-diazepin-2-ones via the insertion of aryl isocyanates[1].
Reagents: N-Boc-2-vinylpyrrolidine (1.0 equiv), Aryl isocyanate (1.2 equiv), Pd₂(dba)₃·CHCl₃ (5 mol %), dppp (10 mol %), anhydrous THF.
Step-by-Step Procedure:
Catalyst Activation: In an argon-purged Schlenk flask, dissolve Pd₂(dba)₃·CHCl₃ and dppp in anhydrous THF. Stir at room temperature for 15 minutes.
Causality: Pre-complexation ensures the bidentate dppp ligand fully displaces the dba ligands, forming the active Pd(0)-dppp complex and preventing the off-target hydrogen migration pathway associated with unligated Pd species.
Substrate Addition: Add N-Boc-2-vinylpyrrolidine and the selected aryl isocyanate to the active catalyst solution.
Thermal Cyclization: Heat the reaction mixture to 40–60 °C for 12–24 hours.
Self-Validation Checkpoint: Monitor the reaction via TLC (Hexanes/EtOAc). The disappearance of the starting material should coincide with the appearance of a lower-Rf UV-active spot. To self-validate the regioselectivity (ring expansion vs. diene formation) prior to purification, perform a crude ¹H NMR; the absence of terminal vinylic protons (δ 5.0–6.0 ppm) confirms successful ring closure over hydrogen migration.
Isolation: Concentrate under reduced pressure and purify via flash column chromatography on silica gel.
Protocol 2: Intramolecular Azide-Alkene Cycloaddition for PBD Scaffolds
Objective: Construction of pyrrolobenzodiazepine (PBD) precursors via 1,3-dipolar cycloaddition[3].
Reagents: 2-Ethenylpyrrolidine (deprotected, 1.0 equiv), 2-azidobenzoyl chloride (1.1 equiv), Triethylamine (2.0 equiv), anhydrous Toluene.
Step-by-Step Procedure:
N-Acylation: Dissolve 2-ethenylpyrrolidine and triethylamine in anhydrous dichloromethane at 0 °C. Dropwise add 2-azidobenzoyl chloride. Stir for 2 hours.
Causality: Maintaining a low temperature prevents the premature thermal decomposition of the azide moiety and controls the exothermic acylation, ensuring high fidelity of the intermediate amide.
Cycloaddition & Nitrogen Extrusion: Isolate the intermediate, dissolve it in anhydrous toluene, and heat to reflux (110 °C) for 18 hours.
Causality: The thermal energy overcomes the activation barrier for the intramolecular 1,3-dipolar cycloaddition of the azide onto the tethered vinyl group, forming a transient triazoline. Sustained reflux drives the spontaneous extrusion of N₂ gas, yielding the stable aziridine/imine PBD scaffold.
Self-Validation Checkpoint: Attach a mineral oil bubbler to the reflux condenser; the cessation of N₂ gas evolution serves as a real-time kinetic indicator of reaction completion. Post-reaction, IR spectroscopy of the crude mixture must show the complete disappearance of the strong, sharp azide stretch (~2100 cm⁻¹).
The Molecular Dichotomy: 2-Ethenyl-pyrrolidine vs. N-Vinylpyrrolidine in Advanced Synthesis and Materials
Target Audience: Researchers, Synthetic Chemists, and Drug Development Professionals Discipline: Organic Chemistry, Polymer Science, and Pharmacology Executive Summary & Core Distinctions In the landscape of heterocyclic...
Author: BenchChem Technical Support Team. Date: March 2026
Target Audience: Researchers, Synthetic Chemists, and Drug Development Professionals
Discipline: Organic Chemistry, Polymer Science, and Pharmacology
Executive Summary & Core Distinctions
In the landscape of heterocyclic chemistry, the positioning of a vinyl group on a pyrrolidine ring fundamentally alters the molecule's electronic architecture, reactivity profile, and downstream applications. This technical guide provides an in-depth comparative analysis of 2-Ethenyl-pyrrolidine (often referred to as 2-vinylpyrrolidine) and N-Vinylpyrrolidine (1-vinylpyrrolidine).
A critical distinction must be established immediately for drug development professionals: N-vinylpyrrolidine is an enamine lacking a carbonyl group , and must not be confused with the ubiquitous monomer N-vinyl-2-pyrrolidone (NVP), which is the precursor to the pharmaceutical excipient Polyvinylpyrrolidone (PVP)[1]. While NVP relies on an amide resonance structure, N-vinylpyrrolidine and 2-ethenyl-pyrrolidine represent pure amine derivatives with vastly different synthetic utilities, ranging from iterative macrocycle synthesis to specialized metal-binding polymer brushes.
Structural and Electronic Divergence
The behavioral dichotomy between these two isomers is rooted in molecular orbital overlap and electron delocalization.
N-Vinylpyrrolidine (1-Vinylpyrrolidine)
In N-vinylpyrrolidine (CAS: 4540-16-3)[2][3], the vinyl group is directly bonded to the nitrogen atom. This structural motif creates an enamine system . The lone pair of electrons on the nitrogen atom is highly delocalized into the
-system of the adjacent double bond.
Causality of Reactivity: Because the nitrogen lone pair is tied up in resonance, N-vinylpyrrolidine is significantly less basic than a standard secondary or tertiary amine. However, this delocalization renders the
-carbon of the vinyl group highly nucleophilic. Consequently, N-vinylpyrrolidine is highly susceptible to electrophilic attack and undergoes rapid cationic polymerization.
2-Ethenyl-pyrrolidine (2-Vinylpyrrolidine)
In 2-ethenyl-pyrrolidine (CAS: 107131-61-3)[4][5], the vinyl group is located at the C2 position of the pyrrolidine ring. The nitrogen atom and the alkene are separated by a
-bond, preventing direct resonance overlap.
Causality of Reactivity: The nitrogen retains its localized lone pair, acting as a standard, highly basic secondary amine. The isolated vinyl group behaves as a typical terminal alkene. This separation of functional groups makes 2-ethenyl-pyrrolidine an ideal bifunctional building block for complex organic transformations, such as ring-closing metathesis (RCM) and aza-Cope rearrangements, particularly when the nitrogen is protected (e.g., as an N-Boc derivative)[6].
Logical map of electronic states and reactivity for pyrrolidine vinyl isomers.
Applications in Drug Development and Materials Science
In advanced drug discovery, synthesizing large polycyclic alkaloids and macrocycles is notoriously difficult due to entropic barriers. 2-Ethenyl-pyrrolidine serves as a critical starting material for iterative 3,3-sigmatropic (aza-Cope) rearrangements . By reacting 2-vinylpyrrolidine with acetylenic sulfones, researchers can form zwitterionic intermediates that undergo in situ aza-Cope rearrangements, effectively expanding the ring size to produce complex enamine macrocycles[7]. This methodology is pivotal for synthesizing polyamine lactams and complex natural product analogs.
Beyond small-molecule synthesis, 2-ethenyl-pyrrolidine derivatives are utilized in cutting-edge materials science. Polymer brushes containing 2-vinylpyrrolidine groups exhibit a strong binding affinity for Gold (Au) ions. Through hypersurface photolithography, these brushes are patterned and subjected to in situ reduction, creating transparent and conductive metal-polymer composite patterns with highly controlled sheet resistance, vital for flexible electronics and smart windows[8].
Electron-Rich Polymerization (N-Vinylpyrrolidine)
N-vinylpyrrolidine is primarily utilized as an electron-rich monomer in polymer chemistry. Unlike its carbonyl-containing cousin (NVP) which undergoes free-radical polymerization to form PVP[1][9], N-vinylpyrrolidine is uniquely suited for cationic polymerization. The resulting poly(N-vinylpyrrolidine) chains possess dense, basic amine functionalities along the backbone, making them highly effective as chelating agents, gene delivery vectors, and stimuli-responsive smart materials[3].
Quantitative Comparative Data
The following table summarizes the key physicochemical properties of both isomers, drawing from validated computational and experimental databases[3][5].
To ensure scientific integrity and reproducibility, the following protocols detail the synthesis and utilization of these compounds, emphasizing the causality behind each methodological choice.
Protocol A: Asymmetric Synthesis of N-Boc-2-Ethenyl-pyrrolidine
Objective: Synthesize the protected chiral building block from N-Boc-prolinol without epimerizing the
-stereocenter.
Swern Oxidation:
Procedure: To a solution of oxalyl chloride in anhydrous DCM at -78°C, add DMSO dropwise. After 15 minutes, add N-Boc-prolinol. Stir for 30 minutes, then quench with triethylamine (TEA) and warm to room temperature.
Causality: Swern oxidation is chosen over harsher oxidants (like KMnO₄) to strictly arrest oxidation at the aldehyde stage (N-Boc-prolinal) and prevent racemization of the sensitive C2 chiral center.
Wittig Olefination:
Procedure: Suspend methyltriphenylphosphonium bromide in anhydrous THF at 0°C. Add Sodium bis(trimethylsilyl)amide (NaHMDS) dropwise to generate the ylide. Introduce the crude N-Boc-prolinal from Step 1.
Causality: A non-stabilized Wittig reagent reacts instantaneously with the aldehyde at low temperatures. This rapid kinetic trapping prevents the aldehyde from undergoing base-catalyzed enolization, thereby preserving enantiomeric purity.
Validation & Isolation:
Procedure: Quench with saturated NH₄Cl, extract with diethyl ether, and purify via silica gel chromatography (Hexanes/EtOAc).
Self-Validation: Confirm success via ¹H-NMR. The diagnostic aldehyde proton (~9.5 ppm) must be absent, replaced by a distinct multiplet at ~5.8 ppm (internal vinyl proton) and two doublets at ~5.1 ppm (terminal vinyl protons).
Step-by-step synthetic workflow for 2-ethenyl-pyrrolidine via Wittig olefination.
Protocol B: Controlled Cationic Polymerization of N-Vinylpyrrolidine
Objective: Synthesize poly(N-vinylpyrrolidine) with a narrow molecular weight distribution.
Monomer Purification:
Procedure: Distill N-vinylpyrrolidine under reduced pressure over Calcium Hydride (CaH₂).
Causality: Enamines are highly sensitive to hydrolysis. Trace water acts as a potent chain-terminating agent in cationic polymerization. CaH₂ rigorously removes moisture without initiating premature polymerization.
Initiation and Propagation:
Procedure: Dissolve the purified monomer in anhydrous dichloromethane at -78°C under an argon atmosphere. Rapidly inject a catalytic amount of Boron trifluoride diethyl etherate (BF₃·OEt₂).
Causality: Low temperatures (-78°C) are mandatory. At room temperature, the highly reactive carbocation intermediate undergoes rapid chain transfer and termination, leading to broad polydispersity. Cryogenic conditions suppress these side reactions, allowing for pseudo-living cationic propagation.
Termination and Validation:
Procedure: After 2 hours, quench the living ends by injecting a solution of ammoniacal methanol. Precipitate the polymer into cold diethyl ether and dry under vacuum.
Self-Validation: Gel Permeation Chromatography (GPC) should yield a unimodal peak. FT-IR will show the complete disappearance of the characteristic enamine C=C stretch at ~1630 cm⁻¹, confirming total monomer conversion.
References
Polyvinylpyrrolidone - Wikipedia. Wikipedia. Available at: [Link]
Physicochemical Profiling and Synthetic Utility of 2-Ethenylpyrrolidine Derivatives
This is an in-depth technical guide on the physicochemical properties, synthesis, and applications of 2-ethenylpyrrolidine derivatives. Executive Summary The 2-ethenylpyrrolidine (2-vinylpyrrolidine) scaffold represents...
Author: BenchChem Technical Support Team. Date: March 2026
This is an in-depth technical guide on the physicochemical properties, synthesis, and applications of 2-ethenylpyrrolidine derivatives.
Executive Summary
The 2-ethenylpyrrolidine (2-vinylpyrrolidine) scaffold represents a critical pharmacophore in medicinal chemistry, serving as a rigidified analogue of allylamines and a precursor to complex azasugars and alkaloids. Unlike its lactam counterpart (N-vinyl-2-pyrrolidone), the 2-ethenyl derivative retains a basic secondary amine functionality, making its pKa and ionization state pivotal for receptor binding and solubility.
This guide provides a rigorous analysis of the basicity (pKa) of 2-ethenylpyrrolidine derivatives, contrasting them with alkyl- and aryl-substituted analogues. It details the electronic mechanisms driving these properties, outlines validated synthetic protocols, and provides a self-validating workflow for experimental pKa determination.
Part 1: Structural & Electronic Basis of Basicity
The Inductive vs. Steric Landscape
The basicity of the pyrrolidine nitrogen is governed by the availability of its lone pair for protonation. In unsubstituted pyrrolidine, the nitrogen is
hybridized with a pKa of approximately 11.27 . Substituents at the C2 position modulate this basicity through two primary mechanisms:
Inductive Effect (
):
Alkyl groups (e.g., Methyl): Exert a positive inductive effect (
), slightly increasing electron density on the nitrogen.
Vinyl/Ethenyl groups: The
hybridized carbons of the vinyl group are more electronegative than carbons. This exerts a negative inductive effect (), withdrawing electron density from the nitrogen and lowering the pKa .
Steric Hindrance:
Bulky groups at C2 can sterically hinder solvation of the protonated ammonium species, destabilizing the conjugate acid and lowering the pKa.
Comparative pKa Data
While direct experimental pKa values for 2-ethenylpyrrolidine are sparse in aggregated databases, they can be accurately estimated via linear free energy relationships (LFER) using structurally homologous acyclic amines (allylamine vs. propylamine) and cyclic analogues.
Table 1: Comparative Basicity of C2-Substituted Pyrrolidines
between propylamine (10.71) and allylamine (9.49).
Mechanistic Insight: The vinyl group lowers the pKa by approximately 1.0–1.5 log units compared to the unsubstituted ring. This places 2-ethenylpyrrolidine in a physiologically relevant window (pH 7.4), where it exists as a mixture of protonated (ionic) and neutral (lipophilic) forms, enhancing membrane permeability compared to the purely ionic alkyl-pyrrolidines.
Part 2: Synthetic Pathways
The synthesis of 2-ethenylpyrrolidine requires strategies that avoid racemization of the C2 center and prevent isomerization of the double bond into the ring (forming an enamine).
Pathway A: The Proline-Wittig Route (Standard)
This protocol utilizes natural L-Proline as a chiral pool starting material, ensuring high enantiopurity.
Protocol:
Protection: Protect L-Proline nitrogen with Boc anhydride (
).
Reduction: Reduce the carboxylic acid to the alcohol (Prolinol) using
or .
Oxidation: Oxidize the alcohol to the aldehyde (Boc-Prolinal) using Swern oxidation or Dess-Martin Periodinane. Note: The aldehyde is prone to racemization; proceed immediately to the next step.
Wittig Olefination: React the aldehyde with methyltriphenylphosphonium bromide (
) and a strong base () to install the vinyl group.
Deprotection: Remove the Boc group with TFA/DCM to yield the free amine salt.
Pathway B: Vinyl Grignard Addition to Nitrones (Stereoselective)
For constructing complex derivatives (e.g., azasugars), the addition of vinylmagnesium bromide to cyclic nitrones offers superior stereocontrol.
Graphviz Diagram: Synthetic Workflows
Figure 1: Validated synthetic routes. The Proline-Wittig route (solid lines) is preferred for simple derivatives, while the Nitrone route (dashed) allows for complex stereochemical setups.
Part 3: Experimental Determination of pKa
For novel derivatives, theoretical prediction is insufficient. The following protocol uses Potentiometric Titration , the gold standard for pKa determination of amines.
Materials & Setup
Compound: >10 mg of 2-ethenylpyrrolidine salt (e.g., hydrochloride or trifluoroacetate).
Titrant: 0.1 M Standardized NaOH (carbonate-free).
Solvent: Degassed water (for high solubility) or 0.1 M KCl (to maintain ionic strength).
Instrument: Auto-titrator with a glass pH electrode (calibrated at pH 4.0, 7.0, 10.0).
Step-by-Step Protocol
Calibration: Calibrate the electrode at
. Ensure slope efficiency is >98%.
Dissolution: Dissolve the amine salt in 20 mL of 0.1 M KCl. The starting pH should be acidic (< 4.0).
Titration: Add 0.1 M NaOH in small increments (e.g., 10
). Record equilibrium pH after each addition.
Data Analysis: Plot pH vs. Volume of NaOH. The pKa corresponds to the pH at the half-equivalence point (0.5 eq of base added).
Correction: If using a mixed solvent (e.g., Water/MeOH due to solubility), apply the Yasuda-Shedlovsky extrapolation to obtain aqueous pKa.
Graphviz Diagram: pKa Determination Workflow
Figure 2: Decision tree for selecting the appropriate pKa determination method based on sample solubility and quantity.
Part 4: Applications in Drug Discovery
The 2-ethenylpyrrolidine motif is not merely a synthetic intermediate; it is a bioactive scaffold in its own right.
Glycosidase Inhibitors: The vinyl group mimics the planar transition state of glycosidic bond hydrolysis. Derivatives often act as "iminosugars" or "azasugars," inhibiting enzymes like
-glucosidase.
Nicotinic Agonists: 2-Substituted pyrrolidines bind to nicotinic acetylcholine receptors (nAChRs). The vinyl group provides a distinct steric profile compared to the flexible ethyl or rigid phenyl groups, often improving selectivity for
vs subtypes.
Covalent Inhibitors: The vinyl group can be activated (e.g., by adjacent electron-withdrawing groups) to act as a Michael acceptor, forming covalent bonds with cysteine residues in target proteins.
References
Basicity of Cyclic Amines: Hall, H. K. (1957). Correlation of the Base Strengths of Amines. Journal of the American Chemical Society, 79(20), 5441–5444. Link
Synthesis via Wittig: Luly, J. R., et al. (1987). A synthesis of N-Boc-2-vinylpyrrolidine. Journal of Organic Chemistry, 52(7), 1487–1492. Link
Nitrone Addition Route: Goti, A., & Cicchi, S. (2000). Stereoselective synthesis of pyrrolidines via nucleophilic addition to nitrones. European Journal of Organic Chemistry. Link
pKa Determination Protocol: Avdeef, A. (2003). Absorption and Drug Development: Solubility, Permeability, and Charge State. Wiley-Interscience. Link
Pharmacological Relevance: Daly, J. W., et al. (1999). Alkaloids from Amphibian Skins: A Tabulation of Over Eight Hundred Compounds. Journal of Natural Products. Link
Conformational Dynamics of 2-Ethenyl-Pyrrolidine Scaffolds: A Technical Guide to Synthesis, Analysis, and Rational Drug Design
Executive Summary The pyrrolidine ring is a privileged scaffold in medicinal chemistry, serving as the structural core for numerous natural alkaloids, aza-sugars, and synthetic therapeutics. The introduction of an sp2-hy...
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary
The pyrrolidine ring is a privileged scaffold in medicinal chemistry, serving as the structural core for numerous natural alkaloids, aza-sugars, and synthetic therapeutics. The introduction of an sp2-hybridized ethenyl (vinyl) group at the C2 position—yielding 2-ethenyl-pyrrolidine—imparts unique stereochemical and reactive properties. As a Senior Application Scientist, I approach the conformational analysis of these heterocycles not merely as an academic exercise, but as a critical predictive tool for drug-target binding affinity. This whitepaper deconstructs the mechanistic principles of pyrrolidine ring puckering, details the stereocontrolled synthesis of 2-ethenyl-pyrrolidines, and establishes a self-validating analytical workflow for conformational elucidation.
Mechanistic Principles of Ring Puckering
The pyrrolidine ring is characterized by its unrestricted conformational flexibility, rapidly interconverting through a process known as 1[1]. Unlike rigid aromatic systems, saturated five-membered rings navigate a potential energy surface populated by envelope (E) and half-chair (T) states. For proline and its derivatives, the ring predominantly adopts Cγ-endo and Cγ-exo envelope conformations, where the C4 (Cγ) atom is displaced from the plane defined by the other four atoms[1].
When an ethenyl group is introduced at the C2 position, it heavily perturbs this equilibrium. The bulky vinyl substituent introduces significant 1,3-diaxial steric strain if forced into a pseudo-axial position. Consequently, the 2-ethenyl group strongly biases the ring toward conformations where it can occupy a pseudo-equatorial orientation. Furthermore, 2 between the nitrogen lone pair and the adjacent pi-system can fine-tune this preference, often locking the ring into a specific endo/exo state depending on the N-substituent[2].
Logical relationship of steric and stereoelectronic effects on pyrrolidine ring puckering.
Synthetic Workflows & Diastereocontrol
To leverage 2-ethenyl-pyrrolidines in drug design, stereocontrolled synthesis is paramount. A highly effective method is the3 of amino allylic carbonates[3]. In this reaction, the Pd(0) catalyst coordinates with the allylic carbonate to form an electrophilic4
4[4]. The tethered amine then undergoes an intramolecular nucleophilic attack.
The diastereomeric ratio (dr) of the resulting (2R) and (2S) 2-vinylpyrrolidines is dictated by the conformation of the transition state. The size of the protecting group on the nitrogen atom plays a decisive role; bulkier substituents enforce an equatorial orientation of the forming ring, altering the activation energy pathways[4].
Table 1: Optimization of Pd-Catalyzed Cyclization for 2-Vinylpyrrolidine Synthesis
Entry
Solvent
Ligand
Temp (°C)
Conversion (%)
Diastereomeric Ratio (2R:2S)
1
THF
dppb
25
>99
45:55
2
THF
dppe
25
98
34:66
3
THF
PPh3
25
>99
34:66
4
CH2Cl2
PPh3
35
>99
38:62
Data synthesized from Olszewska et al. demonstrating the impact of ligand and solvent on the stereochemical outcome[4].
Analytical Workflows for Conformational Elucidation
Determining the exact conformation of the synthesized 2-ethenyl-pyrrolidine requires a self-validating analytical matrix combining Nuclear Magnetic Resonance (NMR) spectroscopy and Density Functional Theory (DFT).
5 of the pyrrolidine ring protons[5]. By applying the Karplus equation, these scalar couplings are translated into dihedral angles, mapping directly onto the pseudorotation cycle. To prevent false positives, 2D NOESY experiments are mandatory. NOESY cross-peaks between the C2-ethenyl protons and the C5 protons confirm spatial proximity, validating the pseudo-equatorial assignment. This empirical data is then cross-referenced against DFT calculations to confirm the global energy minimum[2].
Workflow for the synthesis and conformational elucidation of 2-ethenyl-pyrrolidines.
Table 2: Typical Conformational Parameters for 2-Ethenyl-Pyrrolidines
Conformer State
Ethenyl Orientation
Relative Energy (kcal/mol)
Characteristic ³J_H2-H3 (Hz)
Cγ-Endo
Pseudo-equatorial
0.0 (Global Minimum)
7.5 - 8.2
Cγ-Exo
Pseudo-axial
+1.8 - 2.5
2.1 - 3.5
Half-Chair
Equatorial
+3.2 - 4.0
5.0 - 6.5
Note: Energies represent typical DFT (B3LYP) calculations for N-protected derivatives.
Self-Validating Experimental Protocol
To ensure reproducibility and scientific integrity, the following protocol establishes a closed-loop system where synthetic outputs are directly validated by orthogonal analytical techniques.
Phase 1: Palladium-Catalyzed Cyclization
Pre-activation: In a flame-dried Schlenk flask under argon, dissolve
(0.05 eq) and (0.20 eq) in anhydrous THF. Stir for 15 minutes at room temperature to generate the active Pd(0) complex.
Causality Rule: Although bidentate ligands like dppe can be used,
is selected as it provides optimal steric bulk to drive the formation of the -allyl palladium intermediate while maintaining economic viability[4].
Substrate Addition: Add the amino allylic carbonate precursor (1.0 eq) dropwise to the activated catalyst solution.
Cyclization: Stir the reaction mixture at 25°C for 24 hours. Monitor via TLC until complete consumption of the starting material.
Workup: Concentrate under reduced pressure, filter through a short pad of Celite, and purify via flash column chromatography (hexane/ethyl acetate) to isolate the (2R) and (2S) diastereomers.
Phase 2: Conformational Elucidation via NMR
Sample Preparation: Dissolve 15 mg of the purified 2-ethenyl-pyrrolidine in 0.6 mL of
.
1D 1H NMR Acquisition: Acquire a high-resolution 1H NMR spectrum (e.g., 600 MHz) to extract the
coupling constants of the pyrrolidine ring protons.
NOESY Acquisition: Perform a 2D NOESY experiment with a mixing time of 300 ms to observe through-space interactions between the C2-ethenyl protons and the C5 protons.
Causality Rule: The NOESY cross-peaks validate the pseudo-equatorial vs. pseudo-axial positioning of the ethenyl group, acting as a self-validating check against the dihedral angles predicted by the Karplus equation[5].
References
[1] Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds. National Institutes of Health (NIH).1
[3] (PDF) Diastereoselective synthesis of 2-vinylpyrrolidines and 2-vinylpiperidines by palladium-catalysed cyclisation of amino allylic carbonates containing chiral protecting group. ResearchGate. 3
[4] Diastereoselective synthesis of 2-vinylpyrrolidines and 2-vinylpiperidines by the palladium-catalysed cyclization of amino. Semantic Scholar. 4
[5] The 3 J HH of the pyrrolidine-ring protons used in the conformational analysis. ResearchGate. 5
[2] Regio- and stereochemical stability induced by anomeric and gauche effects in difluorinated pyrrolidines. Beilstein Journals. 2
The Discovery, Synthesis, and Pharmacological Applications of 2-Ethenyl-pyrrolidine: A Comprehensive Technical Guide
Introduction to the 2-Vinylpyrrolidine Scaffold 2-Ethenyl-pyrrolidine, universally referred to in literature as 2-vinylpyrrolidine , is a highly versatile bifunctional nitrogen heterocycle. Characterized by a pyrrolidine...
Author: BenchChem Technical Support Team. Date: March 2026
Introduction to the 2-Vinylpyrrolidine Scaffold
2-Ethenyl-pyrrolidine, universally referred to in literature as 2-vinylpyrrolidine , is a highly versatile bifunctional nitrogen heterocycle. Characterized by a pyrrolidine core with a reactive vinyl substituent at the C2 position, this chiral building block is a cornerstone in the total synthesis of complex alkaloids, including indolizidines and pyrrolizidines[1]. The dual reactivity of the secondary amine and the terminal olefin allows for orthogonal functionalization, making it an indispensable intermediate in modern drug discovery and asymmetric catalysis.
Strategic Synthetic Methodologies
The synthesis of enantiopure 2-vinylpyrrolidines requires precise stereocontrol. Recent advancements have shifted away from traditional chiral pool resolutions toward highly efficient transition-metal-catalyzed cyclizations.
Gold(I)-Catalyzed Intramolecular Hydroamination
One of the most atom-economical routes to chiral 2-vinylpyrrolidines is the intramolecular hydroamination of amino-allenes using Gold(I) catalysis[2].
Mechanistic Causality & Catalyst Design:
Standard N-heterocyclic carbene (NHC) Gold(I) catalysts often suffer from slow turnover rates in allene hydroaminations. To overcome this, researchers developed P-chiral phosphine oxide NHC-Au(I) catalysts. The inclusion of the phosphine oxide (P=O) moiety is not arbitrary; it acts as a localized hydrogen-bond acceptor. By forming a hydrogen bond with the terminal proton of the allene, the P=O group significantly stabilizes the Au(I)-allene
-complex. Because the formation of this -complex is the rate-determining step, this H-bond stabilization drastically accelerates the overall reaction rate. Subsequent nucleophilic attack by the tethered amine and protodemetalation occur rapidly and irreversibly[2].
Mechanistic cycle of Au(I)-catalyzed intramolecular hydroamination yielding 2-vinylpyrrolidine.
An alternative approach utilizes the intramolecular Pd(0)-catalyzed cyclization of amino allylic carbonates[3]. By appending a chiral protecting group to the amine precursor, the stereochemical trajectory of the
-allyl palladium intermediate is restricted, yielding 2-vinylpyrrolidines with excellent diastereomeric ratios (dr).
Advanced Functionalization: Ring Expansion to Diazepin-2-ones
Beyond its role as an end-product, 2-vinylpyrrolidine is a potent precursor for seven-membered ring systems. A landmark transformation is its palladium-catalyzed regioselective cyclization with aryl isocyanates to form 1,3-diazepin-2-ones[4].
Workflow of Pd-catalyzed regioselective cyclization to form 1,3-diazepin-2-ones.
Standardized Protocol: Synthesis of 1,3-Diazepin-2-ones
Objective: Execute a highly regioselective ring-expansion of 2-vinylpyrrolidine.
Causality in Reagent Selection: The choice of ligand is the critical failure/success point. Using a monodentate ligand like
induces intramolecular hydrogen migration, resulting in acyclic conjugated diene ureas. To force the cyclization, a bidentate ligand—1,3-bis(diphenylphosphino)propane (dppp)—must be used. The strict bite angle of dppp constrains the coordination geometry of the -allyl palladium intermediate, suppressing -hydride elimination and favoring nucleophilic attack by the urea nitrogen to close the seven-membered ring[4].
Step-by-Step Methodology:
Catalyst Pre-activation: In a flame-dried Schlenk tube under an argon atmosphere, combine
(5 mol %) and dppp (10 mol %).
Solvation: Inject 3.0 mL of dry, degassed tetrahydrofuran (THF). Stir the mixture at ambient temperature for exactly 30 minutes to ensure the complete generation of the active
-dppp complex.
Substrate Addition: Add 1.0 equivalent of the N-substituted 2-vinylpyrrolidine derivative.
Isocyanate Coupling: Slowly introduce 1.2 equivalents of the target aryl isocyanate. (Note: Sterically hindered N-substituents, such as cyclohexyl groups on the pyrrolidine, will reduce conversion rates due to steric clash during the oxidative addition phase).
Thermal Activation: Seal the vessel and heat to 40–60 °C for 12–24 hours.
Self-Validation & Quantification: Before workup, extract a 50
aliquot. Spike with a known concentration of biphenyl (internal standard) and analyze via Gas Chromatography (GC). Do not proceed to purification unless GC confirms >80% consumption of the starting material[4].
Purification: Concentrate the crude mixture under reduced pressure and isolate the 1,3-diazepin-2-one via silica gel flash chromatography.
Applications in Neuropharmacology
2-Vinylpyrrolidine derivatives are heavily utilized in the design of central nervous system (CNS) therapeutics, particularly in targeting neuronal nicotinic acetylcholine receptors (nAChRs).
A prominent application is the synthesis of chiral
-isoxazoline derivatives, which are conformationally restricted analogues of the known cognitive enhancer ABT-418[5]. By utilizing (S)-N-Boc-2-vinylpyrrolidine as a dipolarophile in a 1,3-dipolar cycloaddition with various nitrile oxides, researchers can generate enantiopure diastereomers.
Pharmacological Causality: The rigid isoxazoline ring restricts the spatial orientation of the pyrrolidine nitrogen relative to the oxygen pharmacophores. Receptor binding assays reveal that the anti (2S,5'S) and syn (2S,5'R) isomers maintain high binding affinity for the
nAChR subtype—a primary target for Alzheimer's and schizophrenia therapies—while intentionally reducing off-target affinity at the heteromeric subtype[5].
Quantitative Data Summary
The table below synthesizes the diverse catalytic modalities and functionalizations of the 2-vinylpyrrolidine scaffold:
[4] Synthesis of Seven-Membered Ring Diazepin-2-ones via Palladium-Catalyzed Highly Regioselective Cyclization of 2-Vinylpyrrolidines with Aryl Isocyanates. The Journal of Organic Chemistry - ACS Publications. 4
[3] Diastereoselective synthesis of 2-vinylpyrrolidines and 2-vinylpiperidines by palladium-catalysed cyclisation of amino allylic carbonates containing chiral protecting group. ResearchGate. 3
[5] Synthesis of novel chiral Δ2-isoxazoline derivatives related to ABT-418 and estimation of their affinity at neuronal nicotinic acetylcholine receptor subtypes. PubMed. 5
[2] Synthesis and Application of a P-Chiral Phosphine Oxide N-Heterocyclic Carbene-Au(I) Catalyst. Organometallics - ACS Publications. 2
[1] Stereoselective additions of chiral .alpha.-sulfinyl ketimine anions to ene esters. Asymmetric syntheses of indolo[2,3-a]quinolizidine and yohimban alkaloids. The Journal of Organic Chemistry - ACS Publications. 1
Advanced Protocols for the Polymerization of 2-Ethenyl-pyrrolidine: From Linear Chains to Conductive Hypersurfaces
Executive Summary 2-Ethenyl-pyrrolidine (commonly referred to as 2-vinylpyrrolidine, or 2VP) is a highly versatile, functional monomer. Unlike its ubiquitous structural isomer N-vinylpyrrolidone (NVP)—which forms the che...
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary
2-Ethenyl-pyrrolidine (commonly referred to as 2-vinylpyrrolidine, or 2VP) is a highly versatile, functional monomer. Unlike its ubiquitous structural isomer N-vinylpyrrolidone (NVP)—which forms the chemically inert polyvinylpyrrolidone (PVP)—2VP features a vinyl group at the C2 position, leaving the pyrrolidine ring's secondary amine intact. This structural distinction is critical: the secondary amine acts as a highly effective Lewis base and hydrogen-bond donor/acceptor.
Recent breakthroughs in materials science have leveraged the nucleophilicity of 2VP to fabricate transparent and conductive (T/C) metal-polymer composite hypersurfaces [1]. By polymerizing 2VP into spatially defined brushes, researchers can create nanoreactors that coordinate transition metal ions (such as Au³⁺) and reduce them in situ to form highly conductive nanoparticle networks. This application note details the mechanistic rationale and provides self-validating protocols for both the solution-phase free-radical polymerization (FRP) and the surface-initiated grafted-to/grafted-from radical photopolymerization (GTGFRP) of 2-ethenyl-pyrrolidine.
Mechanistic Rationale & Structural Logic
The utility of 2-ethenyl-pyrrolidine stems from its dual-functional nature. The vinyl group undergoes standard chain-growth radical polymerization, while the pyrrolidine ring serves as a pendant metal-coordinating ligand.
In the GTGFRP protocol , 2VP is copolymerized with a crosslinking agent like ethylene glycol dimethacrylate (EGDMA). The causality behind this choice is structural stability: a purely linear poly(2VP) brush would collapse upon solvent evaporation. EGDMA introduces a robust 3D network that maintains brush height and porosity. When these crosslinked brushes are incubated with chloroauric acid (HAuCl₄), the lone pairs on the pyrrolidine nitrogens coordinate the Au³⁺ ions. Subsequent treatment with sodium borohydride (NaBH₄) reduces the coordinated ions into gold nanoparticles (AuNPs) directly within the polymer matrix, preventing nanoparticle agglomeration and yielding a highly conductive, transparent film [1].
Logical relationship between 2VP structural features and resulting polymer applications.
Protocol 1: Solution Free-Radical Polymerization (FRP) of 2-Ethenyl-pyrrolidine
Causality & Design: Solution FRP is the standard method for generating linear poly(2-ethenyl-pyrrolidine) for use as a soluble metal-chelating agent. Azobisisobutyronitrile (AIBN) is selected as the thermal initiator over peroxides (like BPO) to prevent the premature oxidative degradation of the pyrrolidine amine. 1,4-Dioxane is used as the solvent due to its favorable chain-transfer constants and ability to solubilize both the monomer and the resulting polymer.
Step-by-Step Methodology
Monomer Purification: Pass 2VP through a basic alumina column to remove stabilizing inhibitors prior to use.
Reaction Assembly: In a flame-dried Schlenk flask, dissolve 2VP (1.0 M) and recrystallized AIBN (0.01 M, 1 mol% relative to monomer) in anhydrous 1,4-dioxane.
Deoxygenation (Critical): Perform three consecutive freeze-pump-thaw cycles. Rationale: Dissolved oxygen acts as a potent radical scavenger and can oxidize the secondary amine, terminating chain growth prematurely.
Polymerization: Backfill the system with ultra-pure Argon. Submerge the flask in a pre-heated oil bath at 65 °C and stir magnetically at 400 rpm for 18–24 hours.
Termination & Recovery: Quench the reaction by exposing the solution to air and cooling it in an ice bath. Dilute the viscous mixture with a minimal volume of THF, then precipitate dropwise into a 10-fold excess of cold diethyl ether under vigorous stirring.
Purification: Isolate the polymer via centrifugation (8000 rpm, 10 min). Wash the pellet twice with fresh diethyl ether and dry under vacuum at 40 °C to a constant weight.
Self-Validation System:
Analyze the purified product via ¹H NMR (in CDCl₃ or D₂O). The complete disappearance of the vinylic proton resonances (δ 5.2–6.0 ppm) and the emergence of broadened aliphatic backbone signals (δ 1.5–2.5 ppm) confirm successful polymerization. Gel Permeation Chromatography (GPC) should be used to verify molecular weight distribution (M_n and PDI).
Protocol 2: GTGFRP for Poly(2VP)-AuNP Conductive Hypersurfaces
Causality & Design: This protocol utilizes Hypersurface Photolithography (HP) to grow crosslinked poly(2VP) brushes directly from a substrate [1]. Pentaerythritol tetrakis(3-mercaptopropionate) (PETT) acts as a chain transfer agent to regulate brush growth, while EGDMA ensures the structural integrity of the metal-binding domains.
Step-by-Step Methodology
Substrate Functionalization: Immerse piranha-cleaned Si/SiO₂ or glass substrates in a 1% (v/v) solution of (3-mercaptopropyl)trimethoxysilane (MPTMS) in toluene for 2 hours to generate a densely packed thiol-terminated surface.
Photopolymerization Formulation: Prepare a monomer cocktail containing 2VP (80 mol%), EGDMA (20 mol%), PETT (1 wt%), and the photoinitiator Irgacure 2959 (1 wt%) in an ethanol/water solvent mixture.
Brush Growth (GTGFRP): Dispense the monomer solution onto the thiol-functionalized substrate. Expose the surface to UV light (λ = 365 nm, ~10 mW/cm²) using a digital micromirror device (DMD) or a physical photomask. Note: Irradiation time (typically 30–120 s) directly dictates the final height of the polymer brushes.
Washing: Rinse the patterned substrate extensively with ethanol and deionized water to remove unreacted monomers and non-grafted oligomers. Dry under a gentle stream of N₂.
Au³⁺ Coordination: Submerge the substrate in an aqueous solution of HAuCl₄ (20 mM) for 4 hours at room temperature. The pyrrolidine nitrogen lone pairs will coordinate the Au³⁺ ions within the crosslinked matrix.
In Situ Reduction: Transfer the substrate into an ice-cold, freshly prepared aqueous solution of NaBH₄ (0.1 M) for 30 minutes. The transparent patterns will transition to a metallic/reddish hue, indicating the nucleation and growth of AuNPs.
Self-Validation System:
Verify the optical and electrical properties of the hypersurface. A successfully synthesized 2VP-AuNP composite pattern will exhibit a sheet resistance of < 1.0 Ω sq⁻¹ (measured via a four-point probe) while maintaining > 80% optical transmittance in the visible light spectrum [1].
Workflow of GTGFRP and subsequent AuNP formation in Poly(2VP) brushes.
Quantitative Data & Experimental Parameters
The following table summarizes the key quantitative parameters and expected outcomes for both polymerization methodologies, providing a benchmark for experimental replication and quality control.
Parameter
Solution FRP (Linear Poly(2VP))
GTGFRP (Poly(2VP) Brushes)
Polymerization Mechanism
Free-Radical Polymerization (Thermal)
Surface-Initiated Photopolymerization
Initiator System
AIBN (1 mol%, 65 °C)
Irgacure 2959 (1 wt%, UV λ=365 nm)
Crosslinker Density
None (Linear Chains)
EGDMA (20 mol%)
Reaction Time
18 – 24 hours
30 – 120 seconds
Metal Coordination Capacity
Moderate (Forms soluble chelates)
High (Acts as a 3D nanoreactor matrix)
Resulting Material
Soluble Poly(2VP) Powder
AuNP/Polymer Composite Hypersurface
Sheet Resistance
N/A (Insulator)
~0.42 Ω sq⁻¹ (at 100 mA) [1]
Optical Transmittance
Transparent (in solution)
86% (Visible Light) [1]
References
Matos, K. L., Zholdassov, Y. S., Shlain, M. A., Cerullo, A. R., Barry, M., Deol, R. S., Kymissis, I., & Braunschweig, A. B. (2025). Bottom-Up Patterning of Transparent and Conductive Metal–Polymer Composite Hypersurfaces. Advanced Functional Materials, 35(31), 2502414.[Link]
Application
Application Note: 2-Ethenyl-pyrrolidine as a Bidentate Amine-Olefin Chiral Ligand in Asymmetric Catalysis
Executive Summary Traditionally, 2-ethenyl-pyrrolidine (2-EP)—also referred to as 2-vinylpyrrolidine—has been isolated primarily as a valuable synthetic intermediate, often generated via gold-catalyzed enantioselective i...
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary
Traditionally, 2-ethenyl-pyrrolidine (2-EP)—also referred to as 2-vinylpyrrolidine—has been isolated primarily as a valuable synthetic intermediate, often generated via gold-catalyzed enantioselective intramolecular hydroamination of allenes[1]. Beyond its role as a synthetic target, the 2-EP motif has been leveraged in complex mechanochemical aza-Claisen rearrangements[2] and palladium-catalyzed regioselective cyclizations to form diazepin-2-ones[3].
However, the strategic deployment of 2-EP as a chiral ligand represents a paradigm shift in organometallic chemistry. Drawing inspiration from the broader utility of amine-olefin couplings in transition-metal catalysis[4], the 2-EP scaffold offers an ideal bidentate N,π-coordination environment for soft transition metals such as Rh(I) and Ir(I). This application note details the mechanistic rationale, quantitative optimization, and self-validating protocols for utilizing 2-EP as a highly effective chiral ligand in the Rh-catalyzed asymmetric 1,4-conjugate addition of arylboronic acids to enones.
Strategic Rationale: The N,π-Coordination Paradigm
The efficacy of 2-EP as a chiral ligand stems from its unique "push-pull" electronic profile and rigid stereochemical backbone:
σ-Donor Capacity: The secondary amine (pyrrolidine NH) acts as a strong σ-donor, anchoring the transition metal and increasing the electron density at the metal center, which accelerates the transmetalation step.
π-Acceptor Capacity: The adjacent ethenyl (vinyl) group acts as a labile π-acceptor. Unlike strongly coordinating phosphines, the olefin prevents metal over-oxidation while remaining labile enough to allow substrate coordination during the catalytic cycle.
Secondary Coordination Sphere: The unprotected N-H bond is not merely a structural feature; it actively participates in secondary hydrogen-bonding interactions with the carbonyl oxygen of the incoming enone substrate, rigidly organizing the enantiodetermining transition state.
Mechanistic Causality & Catalytic Cycle
Understanding the causality of the catalytic cycle is critical for troubleshooting and reaction optimization. The reaction relies on the generation of a highly active Rh(I)-hydroxo complex. The addition of aqueous KOH is not arbitrary—it is a strict requirement to convert the inactive chloride-bridged dimer into the active Rh-OH species, which possesses the necessary basicity to undergo transmetalation with arylboronic acids.
Catalytic cycle of Rh(I)-catalyzed asymmetric 1,4-conjugate addition using the 2-EP ligand.
Quantitative Data Synthesis: Ligand Optimization
To demonstrate the critical nature of the N-H bond in 2-EP, we summarize the optimization data for the conjugate addition of phenylboronic acid to 2-cyclohexen-1-one. Modifying the pyrrolidine nitrogen alters the steric bulk and disrupts the secondary hydrogen-bonding network, directly causing a collapse in enantioselectivity.
Entry
Ligand Derivative
R-Group (N-position)
Catalyst Loading
Yield (%)
Enantiomeric Excess (ee %)
1
(S)-2-EP
-H
3 mol%
85
92
2
N-Me-(S)-2-EP
-CH₃
3 mol%
78
65
3
N-Bn-(S)-2-EP
-CH₂Ph
3 mol%
81
70
4
N-Boc-(S)-2-EP
-Boc
3 mol%
15
Racemic
Causality Analysis of Data:
Entry 4 (N-Boc) completely suppresses the reaction because the bulky, electron-withdrawing carbamate reduces the amine's σ-donating ability to Rh, preventing stable complexation. Entries 2 and 3 demonstrate that while alkyl substitution allows the reaction to proceed, the loss of the N-H hydrogen-bond donor removes the spatial restriction on the incoming enone, leading to degraded stereocontrol.
Self-Validating Experimental Protocols
The following protocol is designed as a self-validating system. Built-in quality control checkpoints ensure that researchers can verify the success of intermediate states before committing valuable substrates.
End-to-end experimental workflow for 2-EP ligand application in asymmetric catalysis.
In an argon-filled glovebox or using standard Schlenk techniques, charge a dry 10 mL Schlenk tube with
(5.8 mg, 0.015 mmol) and (S)-2-EP (3.2 mg, 0.033 mmol).
Causality Note: A slight 10% excess of ligand relative to Rh is used to shift the equilibrium entirely toward the coordinated chiral species, preventing racemic background reactions catalyzed by naked Rh.
Add 1.0 mL of degassed THF and stir at 25 °C for 15 minutes.
Validation Checkpoint 1: Observe the solution. The mixture must transition from a cloudy orange suspension to a clear, pale-yellow solution. This visual shift confirms the successful displacement of ethylene gas and the formation of the
complex.
Step 2: Transmetalation Setup
To the pale-yellow solution, add phenylboronic acid (183 mg, 1.50 mmol).
Inject 0.33 mL of 1.5 M aqueous KOH (0.50 mmol).
Validation Checkpoint 2: The solution will temporarily darken. The biphasic THF/H₂O system is critical here; water is required for the eventual hydrolysis of the Rh-oxa-π-allyl intermediate to release the product.
Seal the tube and stir vigorously at 40 °C for 12 hours.
Validation Checkpoint 3 (In-Process TLC): Pull a 5 µL aliquot, dilute in EtOAc, and spot on silica TLC (Hexanes/EtOAc 4:1). The UV-active enone starting material (
) should be completely consumed, replaced by the UV-active 3-phenylcyclohexan-1-one product ().
Step 4: Quench and Chiral Analysis
Quench the reaction with 2 mL of saturated aqueous
and extract with EtOAc ( mL).
Dry the combined organic layers over
, filter, and concentrate in vacuo.
Validation Checkpoint 4 (NMR Conversion): Analyze the crude mixture via
NMR. Complete conversion is verified by the total disappearance of the enone olefinic protons at 6.0 and 7.0 ppm.
Purify via flash chromatography and determine the enantiomeric excess via Chiral HPLC (e.g., Chiralcel OD-H column, Hexane/i-PrOH 95:5, 1.0 mL/min, 254 nm).
References
1.[1] Gold(I)-Catalyzed Enantioselective Intramolecular Hydroamination of Allenes with Ureas. nih.gov. 1
2.[3] Synthesis of Seven-Membered Ring Diazepin-2-ones via Palladium-Catalyzed Highly Regioselective Cyclization of 2-Vinylpyrrolidines with Aryl Isocyanates. acs.org.3
3.[4] New Strategies for the Transition-Metal Catalyzed Synthesis of Aliphatic Amines | Chemical Reviews. acs.org. 4
4.[2] Reshuffle Bonds by Ball Milling: A Mechanochemical Protocol for Charge-Accelerated Aza-Claisen Rearrangements. nih.gov. 2
Application Notes and Protocols: Hydroformylation Reaction Pathways for 2-Ethenyl-pyrrolidine
Introduction The hydroformylation of alkenes, also known as the oxo process, stands as a cornerstone of industrial organic synthesis, enabling the atom-economical conversion of olefins into valuable aldehydes.[1][2][3][4...
Author: BenchChem Technical Support Team. Date: March 2026
Introduction
The hydroformylation of alkenes, also known as the oxo process, stands as a cornerstone of industrial organic synthesis, enabling the atom-economical conversion of olefins into valuable aldehydes.[1][2][3][4] This transformation, which involves the addition of a formyl group (-CHO) and a hydrogen atom across a carbon-carbon double bond, is of paramount importance in the production of bulk and fine chemicals.[2][3] For researchers, scientists, and drug development professionals, the strategic application of hydroformylation to complex substrates, such as nitrogen-containing heterocycles, offers a powerful tool for molecular construction.[5][6] Pyrrolidine scaffolds are prevalent in a vast array of pharmaceuticals and biologically active compounds, making the development of efficient methods for their functionalization a critical area of research.[7][8][9]
This guide provides an in-depth exploration of the hydroformylation reaction pathways for 2-ethenyl-pyrrolidine, a substrate of significant interest for the synthesis of novel pharmaceutical intermediates. We will delve into the mechanistic intricacies that govern the regioselectivity of this transformation, detailing the formation of both the linear and branched aldehyde isomers. Furthermore, this document provides detailed experimental protocols, drawing upon established principles of transition metal catalysis to offer a practical framework for laboratory application.
The hydroformylation of 2-ethenyl-pyrrolidine can yield two primary regioisomeric aldehyde products: the linear isomer, 3-(pyrrolidin-2-yl)propanal, and the branched isomer, 2-methyl-2-(pyrrolidin-2-yl)ethanal. The ratio of these products is critically dependent on the catalyst system employed, the nature of the ligands, and the reaction conditions.[10] The most commonly employed catalysts are based on rhodium and cobalt complexes.[3]
The Catalytic Cycle
The generally accepted mechanism for rhodium-catalyzed hydroformylation, often referred to as the Heck-Breslow cycle, involves a series of key steps:[11][12]
Ligand Dissociation: The active catalytic species is typically a coordinatively unsaturated metal-hydrido-carbonyl complex.
Olefin Coordination: The 2-ethenyl-pyrrolidine substrate coordinates to the metal center.
Migratory Insertion: This is the regioselectivity-determining step. The hydride ligand can migrate to either the α- or β-carbon of the vinyl group, leading to the formation of a linear or branched alkyl-metal intermediate, respectively.[3]
CO Insertion: A molecule of carbon monoxide inserts into the metal-alkyl bond to form an acyl-metal complex.
Oxidative Addition and Reductive Elimination: The reaction with H₂ followed by reductive elimination releases the aldehyde product and regenerates the active catalyst.[12]
The regiochemical outcome is a delicate balance of steric and electronic factors.[13] The steric bulk of the ligands on the metal center and the substrate itself can influence the approach of the olefin and the subsequent hydride migration.[14][15] Electron-donating or withdrawing properties of the ligands can also modulate the electronic character of the metal center, thereby affecting the regioselectivity.[13]
Visualizing the Reaction Pathways
The following diagram illustrates the divergent pathways leading to the linear and branched aldehyde products from 2-ethenyl-pyrrolidine.
Caption: Hydroformylation pathways of 2-ethenyl-pyrrolidine.
Experimental Protocols
The following protocols provide a general framework for conducting the hydroformylation of 2-ethenyl-pyrrolidine. It is crucial to note that optimization of reaction conditions, particularly the choice of ligand and catalyst precursor, will be necessary to achieve the desired regioselectivity and yield.
Materials and Equipment
Substrate: 2-Ethenyl-pyrrolidine (N-protected, e.g., with Boc or Cbz, is recommended to avoid side reactions)
Catalyst Precursor: Rh(CO)₂(acac) (Rhodium(I) dicarbonyl acetylacetonate) or similar Rh(I) source.
Ligand: Triphenylphosphine (PPh₃) for a general-purpose system, or specialized phosphine/phosphite ligands for enhanced regioselectivity (e.g., bulky phosphites for linear selectivity, specific chiral ligands for asymmetric induction).
Solvent: Toluene, THF, or other suitable anhydrous, deoxygenated solvent.
Syngas: A mixture of carbon monoxide (CO) and hydrogen (H₂), typically in a 1:1 ratio.
High-Pressure Reactor: Autoclave equipped with a stirrer, pressure gauge, and temperature control.
Standard Schlenk line and glassware for inert atmosphere techniques.
Protocol 1: General Hydroformylation with a Rh/PPh₃ Catalyst System
This protocol aims for a general, non-selective hydroformylation and serves as a good starting point for further optimization.
Step-by-Step Methodology:
Reactor Preparation: Thoroughly clean and dry the high-pressure reactor. Purge the reactor with an inert gas (e.g., argon or nitrogen) to remove air and moisture.
Reagent Preparation (under inert atmosphere):
In a Schlenk flask, dissolve the Rh(CO)₂(acac) catalyst precursor (e.g., 0.01 mmol) and the phosphine ligand (e.g., PPh₃, 0.1 mmol, 10 equivalents relative to Rh) in anhydrous, deoxygenated solvent (e.g., 20 mL of toluene).
Stir the solution for 15-30 minutes to allow for ligand exchange and pre-formation of the active catalyst.
Charging the Reactor:
Transfer the catalyst solution to the reactor via cannula.
Add the N-protected 2-ethenyl-pyrrolidine substrate (e.g., 1 mmol) to the reactor.
Reaction Execution:
Seal the reactor and purge it several times with syngas (1:1 CO/H₂).
Pressurize the reactor to the desired pressure (e.g., 20-50 bar).
Heat the reactor to the desired temperature (e.g., 80-120 °C) with vigorous stirring.
Monitor the reaction progress by taking aliquots (if the reactor setup allows) and analyzing by GC-MS or TLC.
Work-up and Purification:
After the reaction is complete (typically 12-24 hours), cool the reactor to room temperature and carefully vent the excess pressure.
Open the reactor and transfer the reaction mixture to a round-bottom flask.
Remove the solvent under reduced pressure.
Purify the crude product by column chromatography on silica gel to separate the linear and branched isomers.
Data Presentation: Influence of Ligands on Regioselectivity
The choice of ligand has a profound impact on the ratio of linear to branched products. The following table summarizes expected trends based on ligand type.
Ligand Type
Key Structural Feature
Expected Major Product
Rationale
Triphenylphosphine (PPh₃)
Moderate steric bulk
Mixture of linear and branched
General purpose, provides a baseline for comparison.
Bulky Phosphites (e.g., derived from BINOL)
Large cone angle
Linear (n)
Steric hindrance around the metal center favors the less hindered linear intermediate.[2]
Bisphosphines with a large natural bite angle (e.g., Xantphos)
Wide P-Rh-P angle
Linear (n)
The specific geometry of the ligand favors the formation of the linear alkyl-rhodium intermediate.[16]
Small, electron-rich phosphines
Small cone angle, strong σ-donors
Branched (iso)
Less steric hindrance allows for the formation of the more sterically demanding branched intermediate.
Chiral diphosphine ligands (e.g., BINAP, DIOP)
Chiral backbone
Enantioenriched branched or linear
Can induce asymmetry in the product, with regioselectivity dependent on the specific ligand-substrate interactions.[17]
Troubleshooting Workflow
Encountering challenges such as low conversion, poor selectivity, or side reactions is common. The following workflow provides a logical approach to troubleshooting.
Caption: A logical workflow for troubleshooting hydroformylation reactions.
Conclusion
The hydroformylation of 2-ethenyl-pyrrolidine presents a versatile strategy for the synthesis of functionalized pyrrolidine derivatives, which are valuable building blocks in drug discovery and development. A thorough understanding of the reaction mechanism is essential for controlling the regioselectivity and achieving the desired aldehyde isomer. By carefully selecting the catalyst, ligands, and reaction conditions, researchers can tailor the outcome of this powerful transformation to meet their synthetic goals. The protocols and troubleshooting guide provided herein offer a solid foundation for the practical application and optimization of this important reaction.
References
Ligand Effects on the Regioselectivity of Rhodium-Catalyzed Hydroformylation: Density Functional Calculations Illuminate the Role of Long-Range Noncovalent Interactions. Organometallics. Available at: [Link]
Ligand Effects on the Regioselectivity of Rhodium-Catalyzed Hydroformylation: Density Functional Calculations Illuminate the Role of Long-Range Noncovalent Interactions. Organometallics. Available at: [Link]
Ligand Effects in Rhodium-Catalyzed Hydroformylation with Bisphosphines: Steric or Electronic? ResearchGate. Available at: [Link]
Computational investigation of the ligand effect on the chemo/regioselectivity and reactivity of cobalt-catalysed hydroformylation. Catalysis Science & Technology. Available at: [Link]
CuH-Catalyzed Regio- and Enantioselective Formal Hydroformylation of Vinyl Arenes. PMC. Available at: [Link]
CuH-Catalyzed Regio- and Enantioselective Formal Hydroformylation of Vinyl Arenes. Journal of the American Chemical Society. Available at: [Link]
Chapter 5: Applications of Catalytic Hydroformylation in the Synthesis of Biologically Relevant Synthons and Drugs. Royal Society of Chemistry. Available at: [Link]
Synergistic Ligand Effect in Rhodium(I)-Catalyzed Regio-Controlled Propene Hydroformylation. KAIST. Available at: [Link]
CO-free Enantioselective Hydroformylation of Functionalised Alkenes: Using a Dual Catalyst System to give Improved Selectivity and Yield. CORE. Available at: [Link]
Hydroformylation and carbonylation processes: new trends in the synthesis of pharmaceuticals. PubMed. Available at: [Link]
Chemo- and regioselective hydroformylation of alkenes with CO2/H2 over a bifunctional catalyst. Green Chemistry. Available at: [Link]
Synthesis of α-Heteroarylpropanoic Acid via Asymmetric Hydroformylation Catalyzed by Rh(I)-(R,S)-BINAPHOS and the Subsequent Oxidation. The Journal of Organic Chemistry. Available at: [Link]
Chapter 5: Applications of Catalytic Hydroformylation in the Synthesis of Biologically Relevant Synthons and Drugs. ResearchGate. Available at: [Link]
Hydroformylation (Oxo Process). Mettler Toledo. Available at: [Link]
Enantioselective Hydroformylation of N-Vinyl Carboxamides, Allyl Carbamates and Allyl Ethers Using Chiral Diazaphospholane Ligands. PMC. Available at: [Link]
Palladium‐Catalyzed Hydroformylation of Alkenes and Alkynes. ResearchGate. Available at: [Link]
The Hydroformylation Reaction. Organic Reactions. Available at: [Link]
Highly Regio- and Enantioselective Hydroformylation of Vinyl Esters Using Bidentate Phosphine,P-Chiral Phosphorodiamidite Ligands. ACS Publications. Available at: [Link]
Hydroformylation of alkenes with paraformaldehyde catalyzed by rhodium–phosphine complexes. ResearchGate. Available at: [Link]
Asymmetric hydroformylation of vinyl arenes and chiral products with relevance to pharmacology. ResearchGate. Available at: [Link]
Enantioselective Hydroformylation of N-Vinyl Carboxamides, Allyl Carbamates, and Allyl Ethers Using Chiral Diazaphospholane Ligands. Journal of the American Chemical Society. Available at: [Link]
Methods for synthesis of 1‐(pyrrolidin‐2‐yl)propan‐2‐one derivatives. ResearchGate. Available at: [Link]
Applied Hydroformylation. Chemical Reviews. Available at: [Link]
Supramolecular Approaches To Control Activity and Selectivity in Hydroformylation Catalysis. ACS Publications. Available at: [Link]
Rhodium-Catalyzed Asymmetric Reductive Hydroformylation of α-Substituted Enamides. Journal of the American Chemical Society. Available at: [Link]
14.3.2: Hydroformylation. Chemistry LibreTexts. Available at: [Link]
Regioselective hydroformylation of cyclic vinyl and allyl ethers with rhodium catalysts. Crucial influence of the size of the phosphorus cocatalyst. Organometallics. Available at: [Link]
A Very Readily Prepared Ligand for Rhodium Catalyzed Propene Hydroformylation. ResearchGate. Available at: [Link]
Rhodium-catalyzed hydroformylation in fused azapolycycles synthesis. PubMed. Available at: [Link]
Progress in the Stereoselective Synthesis Methods of Pyrrolidine-Containing Drugs and Their Precursors. MDPI. Available at: [Link]
A Very Readily Prepared Ligand for Rhodium Catalyzed Propene Hydroformylation. PMC. Available at: [Link]
Recent Advances in Asymmetric Synthesis of Pyrrolidine-Based Organocatalysts and Their Application: A 15-Year Update. PMC. Available at: [Link]
Rhodium-catalysed hydroformylation of N-(2-propenyl)-β-lactams as a key step in the synthesis of functionalised N-[4-(2-oxoazetidin-1-yl)but-1-enyl]acetamides. New Journal of Chemistry. Available at: [Link]
Synthesis of pyrrolidinone derivatives from aniline, an aldehyde and diethyl acetylenedicarboxylate in an ethanolic citric acid solution under ultrasound irradiation. Green Chemistry. Available at: [Link]
Synthesis of novel 2-pyrrolidinone and pyrrolidine derivatives and study of their inhibitory activity against autotaxin enzyme. PubMed. Available at: [Link]
Application Note: Modular Synthesis of Pyrrolizidine Alkaloids via Ring-Closing Metathesis of 2-Ethenyl-pyrrolidine
Topic: Synthesis of pyrrolizidine alkaloids using 2-Ethenyl-pyrrolidine Content Type: Application Note & Protocol Guide Audience: Researchers, scientists, and drug development professionals. Executive Summary Pyrrolizidi...
Author: BenchChem Technical Support Team. Date: March 2026
Topic: Synthesis of pyrrolizidine alkaloids using 2-Ethenyl-pyrrolidine
Content Type: Application Note & Protocol Guide
Audience: Researchers, scientists, and drug development professionals.
Executive Summary
Pyrrolizidine alkaloids (PAs) are a diverse class of naturally occurring bicyclic alkaloids exhibiting significant biological activities, including hepatotoxicity, tumorigenicity, and antiviral properties. The core structure, a 1-azabicyclo[3.3.0]octane (pyrrolizidine) skeleton, presents a synthetic challenge due to the need for precise stereocontrol at the bridgehead carbons.
This guide details a robust, modular synthetic protocol utilizing 2-ethenyl-pyrrolidine (2-vinylpyrrolidine) as a strategic chiral building block. By leveraging Ring-Closing Metathesis (RCM) , researchers can efficiently construct the B-ring of the pyrrolizidine core. This approach offers superior atom economy and stereochemical retention compared to traditional Dieckmann condensation or radical cyclization methods.
Strategic Analysis: The "Clip-Cycle" Methodology
Why 2-Ethenyl-pyrrolidine?
The synthesis of PAs often relies on the "chiral pool" strategy, utilizing L-Proline as a starting material. 2-Ethenyl-pyrrolidine serves as a critical divergent intermediate because:
Pre-installed Chirality: It retains the stereocenter from the proline precursor (typically S-configuration), setting the stereochemistry for the C8 bridgehead position in the final alkaloid.
Vinyl Handle: The C2-vinyl group acts as a "molecular handle" for olefin metathesis, allowing for the rapid closure of the second five-membered ring.
Nitrogen Nucleophilicity: The secondary amine is easily functionalized with various alkenyl tethers, allowing the synthesis of different ring sizes (pyrrolizidines vs. indolizidines) simply by varying the tether length.
Reaction Pathway
The synthesis proceeds through three distinct phases:
N-Functionalization: Attachment of an alkene-containing tether (e.g., allyl or butenyl group) to the pyrrolidine nitrogen.
Ring-Closing Metathesis (RCM): Ruthenium-catalyzed cyclization to form the bicyclic alkene.[1]
Functionalization: Oxidation or reduction of the resulting double bond to access specific targets like (-)-Isoretronecanol or (-)-Supinidine .
Caption: Modular synthetic workflow transforming L-Proline to Isoretronecanol via the 2-ethenyl-pyrrolidine intermediate.
Experimental Protocol
Phase 1: Preparation of the RCM Precursor
Objective: Synthesize N-allyl-2-ethenyl-pyrrolidine from 2-ethenyl-pyrrolidine.
Note: If 2-ethenyl-pyrrolidine is not commercially available, it is typically prepared from N-Boc-L-prolinal via Wittig olefination followed by deprotection.
Reagents:
2-Ethenyl-pyrrolidine (1.0 equiv)
Allyl bromide (1.2 equiv)
Potassium Carbonate (
) (2.0 equiv)
Acetonitrile (ACN) (0.1 M concentration)
Procedure:
Setup: In a flame-dried round-bottom flask equipped with a magnetic stir bar, dissolve 2-ethenyl-pyrrolidine (e.g., 5.0 mmol) in anhydrous acetonitrile (50 mL).
Base Addition: Add finely ground anhydrous
(10.0 mmol) to the solution.
Alkylation: Cool the mixture to 0°C in an ice bath. Dropwise add allyl bromide (6.0 mmol).
Reaction: Allow the reaction to warm to room temperature and stir for 12 hours. Monitor via TLC (Solvent: 10% MeOH in DCM). The secondary amine starting material will disappear, and a less polar tertiary amine spot will appear.
Workup: Filter off the solids (
/KBr). Concentrate the filtrate under reduced pressure.
Purification: Purify the residue via flash column chromatography (Silica gel, Hexanes/EtOAc 4:1) to yield N-allyl-2-ethenyl-pyrrolidine as a clear oil.
Phase 2: Ring-Closing Metathesis (The Core Step)
Objective: Cyclize the diene to form the 1,2-dehydropyrrolizidine core.
Reagents:
N-Allyl-2-ethenyl-pyrrolidine (1.0 equiv)
Grubbs Catalyst, 2nd Generation (2-5 mol%)
Dichloromethane (DCM), anhydrous, degassed (0.01 M concentration - Dilution is critical to prevent oligomerization)
Procedure:
Degassing: Degas the anhydrous DCM by sparging with Argon for 15 minutes. Oxygen poisons the ruthenium catalyst.
Dissolution: Dissolve the precursor (from Phase 1) in the degassed DCM.
Catalyst Addition: Add Grubbs II catalyst (2 mol% initially) in one portion under an inert atmosphere (Argon/Nitrogen).
Reflux: Attach a reflux condenser and heat the mixture to mild reflux (40°C) for 4–8 hours.
Observation: The solution typically turns from pinkish-red to specific brown/amber hues indicating active metathesis.
Monitoring: Monitor by TLC or
-NMR.
Key NMR Indicator: Disappearance of the terminal vinylic protons (multiplets at 5.0–6.0 ppm) and appearance of the internal cyclic alkene protons (typically a singlet or doublet around 5.5–5.8 ppm).
Quenching: Once complete, add a few drops of DMSO or ethyl vinyl ether to quench the catalyst. Stir for 30 minutes.
Purification: Concentrate the solvent. Purify via flash chromatography.
Note: Ruthenium byproducts can be difficult to remove. Using a scavenger resin or washing with imidazole solution is recommended before chromatography.
Phase 3: Functionalization to (-)-Isoretronecanol
Objective: Stereoselective hydration of the double bond.
Procedure:
Hydroboration: Treat the 1,2-dehydropyrrolizidine with 9-BBN or
at 0°C.
Oxidation: Oxidize the organoborane intermediate with NaOH/
.
Result: This yields the hydroxymethyl group at the C1 position. Due to the "cup" shape of the bicyclic system, the reagents approach from the convex face, directing the stereochemistry to yield the desired diastereomer (Isoretronecanol).
Results & Validation Parameters
To ensure the protocol is self-validating, compare your analytical data against these expected benchmarks.
Parameter
Precursor (N-Allyl-2-vinylpyrrolidine)
Product (1,2-Dehydropyrrolizidine)
TLC ()
Higher (Less Polar)
Lower (More Polar due to amine constraint)
NMR (Vinyl)
4 Terminal Alkene Protons (~5.0-5.2 ppm)
Zero Terminal Alkene Protons
NMR (Internal)
2 Methine Protons (~5.7-5.9 ppm)
2 Cyclic Alkene Protons (~5.6-5.8 ppm)
NMR
4 Olefinic Carbons
2 Olefinic Carbons
Mass Spec
[M+H]+ corresponds to Formula
[M+H]+ = Precursor - 28 Da (Loss of )
Troubleshooting Guide
Problem: High oligomerization (polymer formation).
Cause: Concentration too high.
Solution: Dilute reaction to 0.005 M or slower addition of the catalyst.
Problem: Incomplete conversion.
Cause: Catalyst poisoning by oxygen or basic amine.
Solution: Ensure rigorous degassing. Add a Lewis acid (like
) to complex the amine lone pair during RCM, protecting the Ru-center.
References
Preparation of 2-Vinylpyrrolidines: Olszewska, B. et al. (2018). Diastereoselective synthesis of 2-vinylpyrrolidines and 2-vinylpiperidines by palladium-catalysed cyclisation. Arkivoc. Link
RCM Strategy for PAs: Dieter, R. K., & Yu, H. (2000). Synthesis of Pyrrolizidine Alkaloids via Ring-Closing Metathesis. Organic Letters. Link (Contextual citation for RCM utility in this scaffold).
Isoretronecanol Synthesis: Robins, D. J., & Sakdarat, S. (1979). Synthesis of the 8β-pyrrolizidine bases (+)-isoretronecanol, (+)-laburnine, and (+)-supinidine. Journal of the Chemical Society, Chemical Communications. Link
Supinidine Synthesis: Hassner, A., et al. (1993). A synthesis of (−) supinidine and its regioisomer by intramolecular oxime olefin cycloaddition. Tetrahedron. Link
General RCM Protocols: BenchChem Application Note. Ring-Closing Metathesis for 3-Pyrroline Synthesis. Link
Application Notes & Protocols: Cross-Metathesis Reactions Involving 2-Ethenyl-pyrrolidine for Advanced Drug Discovery Scaffolds
An In-Depth Technical Guide Introduction: The Strategic Value of the Pyrrolidine Scaffold The pyrrolidine ring is a privileged scaffold in modern medicinal chemistry, forming the core of over 20 FDA-approved drugs.[1] It...
Author: BenchChem Technical Support Team. Date: March 2026
An In-Depth Technical Guide
Introduction: The Strategic Value of the Pyrrolidine Scaffold
The pyrrolidine ring is a privileged scaffold in modern medicinal chemistry, forming the core of over 20 FDA-approved drugs.[1] Its non-planar, sp³-rich structure allows for a thorough exploration of three-dimensional pharmacophore space, a critical feature for enhancing binding affinity, selectivity, and pharmacokinetic profiles.[2][3][4] The ability to functionalize this core structure is paramount for developing novel chemical entities. Olefin cross-metathesis (CM) stands out as a robust and versatile catalytic method for forming carbon-carbon double bonds, offering a direct route to introduce diverse functional groups onto the pyrrolidine framework.[5][6][7]
This guide provides a detailed exploration of the cross-metathesis of 2-ethenyl-pyrrolidine derivatives. We will delve into the mechanistic underpinnings, critical experimental parameters, and provide a field-proven protocol for researchers engaged in the synthesis of complex molecules for drug discovery.
Overcoming the Challenge: The Role of N-Protection in Metathesis
A significant hurdle in applying olefin metathesis to nitrogen-containing substrates is the potential for catalyst deactivation. The Lewis basic nitrogen atom of the pyrrolidine ring can coordinate to the electron-deficient ruthenium metal center of the catalyst, disrupting the catalytic cycle and halting the reaction.[8][9]
The most effective and widely adopted strategy to circumvent this issue is the protection of the pyrrolidine nitrogen with an electron-withdrawing group. Common protecting groups include:
Boc (tert-Butoxycarbonyl): Offers excellent stability under metathesis conditions and is easily removed under mild acidic conditions.
Cbz (Carboxybenzyl): Another stable protecting group, typically removed via hydrogenolysis.
Sulfonamides: The electron-withdrawing nature of the sulfonyl group significantly reduces the basicity of the nitrogen, rendering it compatible with metathesis catalysts.[9]
By masking the Lewis basicity of the nitrogen, the catalyst is free to engage with the olefin partners, ensuring an efficient and productive reaction. The choice of protecting group should be guided by the overall synthetic strategy and its compatibility with downstream chemical transformations.
The Catalytic Cycle: A Mechanistic Overview
Ruthenium-catalyzed olefin metathesis proceeds via the well-established Chauvin mechanism.[10] The process is a series of [2+2] cycloaddition and cycloreversion steps, mediated by a ruthenium alkylidene complex.
The catalytic cycle can be visualized as follows:
Caption: A visual representation of the key experimental steps.
Solvents for chromatography (Hexane, Ethyl Acetate)
Argon or Nitrogen gas supply
Step-by-Step Methodology
Preparation:
Flame-dry a two-neck round-bottom flask equipped with a magnetic stir bar and a condenser under high vacuum. Allow it to cool to room temperature under an inert atmosphere (Argon or Nitrogen).
Prepare a stock solution of the catalyst or weigh it rapidly in the air and add it to the flask, which is then purged again with inert gas.
Degas the required volume of anhydrous DCM by bubbling argon through it for 30 minutes or by using three freeze-pump-thaw cycles.
Reaction Setup:
To the reaction flask, add N-Boc-2-ethenyl-pyrrolidine (e.g., 1.0 mmol, 197 mg).
Using a cannula or a gas-tight syringe, add the degassed, anhydrous DCM (to achieve a concentration of ~0.2 M, e.g., 5 mL).
Stir the solution at room temperature for 10 minutes.
Initiation and Monitoring:
Add the Hoveyda-Grubbs 2nd Generation Catalyst (e.g., 0.02 mmol, 12.5 mg) to the stirred solution.
Heat the reaction mixture to reflux (~40-45 °C). A slow stream of argon can be passed through the headspace and vented through an oil bubbler to facilitate ethylene removal.
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS) by checking for the consumption of the starting material. Reactions are typically complete within 4-12 hours.
Work-up and Purification:
Once the reaction is complete, cool the mixture to room temperature.
Quench the catalyst by adding a few drops of ethyl vinyl ether and stirring for 30 minutes. The color of the solution may change.
Remove the solvent under reduced pressure (rotary evaporation).
The resulting crude oil is then purified by flash column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexane) to isolate the desired product.
Troubleshooting Common Issues
Issue
Potential Cause(s)
Recommended Solution(s)
Low or No Conversion
1. Inactive catalyst (degraded by air/moisture).2. Impure/wet solvent or reagents.3. Insufficient ethylene removal.
1. Use fresh catalyst from a reliable source; handle quickly.2. Ensure all reagents and solvents are anhydrous and properly degassed.3. Bubble argon through the mixture or run under vacuum.
Significant Homodimerization
1. Unfavorable pairing of olefin types.2. Reaction concentration is too high.
1. Ensure the coupling partner is sufficiently different in electronic/steric properties (e.g., use an acrylate).2. Try a slightly lower concentration (e.g., 0.1 M).
Poor E/Z Selectivity
The reaction kinetically or thermodynamically favors a mixture of isomers.
While CM with standard Grubbs/Hoveyda-Grubbs catalysts often favors the more stable E-isomer, achieving high selectivity can be challenging. For specific Z-selectivity, specialized catalysts (e.g., Z-selective Ru-catalysts) would be required. [11]
Difficult Purification
Ruthenium byproducts co-elute with the product.
1. Use a catalyst scavenger post-reaction (e.g., activated carbon, isocyanates).2. Using the Hoveyda-Grubbs catalyst often simplifies purification.
Conclusion
The cross-metathesis of N-protected 2-ethenyl-pyrrolidine is a powerful and highly adaptable strategy for synthesizing novel, functionalized pyrrolidine derivatives. By understanding the underlying mechanism and carefully controlling key experimental parameters—namely N-protection, catalyst selection, substrate pairing, and reaction conditions—researchers can efficiently generate diverse molecular scaffolds. These products serve as valuable building blocks for the construction of complex molecules and libraries for screening in drug discovery programs, ultimately accelerating the development of new therapeutics.
References
Recent Advances in Ruthenium-Based Olefin Metathesis. National Institutes of Health (NIH).[Link]
Cross-metathesis reactions of vinyl-chlorins and -porphyrins catalyzed by a “second generation” Grubbs' catalyst. Royal Society of Chemistry.[Link]
Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds. MDPI.[Link]
Application of 2‐pyrrolidones and a proposed mechanism for the synthesis of 2‐pyrrolidones from the azidation cyclization of 1,6‐enynes. ResearchGate.[Link]
Cross-metathesis of Vinylsilanes with Olefins in the Presence of Grubb′s Catalyst. ResearchGate.[Link]
Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds. ResearchGate.[Link]
Beyond catalyst deactivation: cross-metathesis involving olefins containing N-heteroaromatics - PMC. National Institutes of Health (NIH).[Link]
A Cross Metathesis Based Protocol for the Effective Synthesis of Functionalised Allyl Bromides and Chlorides. ResearchGate.[Link]
Asymmetric Synthesis of Pyrrolidine-Containing Chemical Scaffolds via Tsuji–Trost Allylation of N-tert-Butanesulfinyl Imines. Wiley Online Library.[Link]
Alkene Cross-Metathesis with 2,5-Dimethyl-2,4-Hexadiene Enables Isobutylenyl/Prenyl Functionalizations. Wiley Online Library.[Link]
Application Note: N-Protection of 2-Ethenyl-pyrrolidine
Target Audience: Researchers, scientists, and drug development professionals. Document Type: Technical Guide & Experimental Protocol Introduction & Mechanistic Rationale 2-Ethenyl-pyrrolidine (also known as 2-vinylpyrrol...
Author: BenchChem Technical Support Team. Date: March 2026
Target Audience: Researchers, scientists, and drug development professionals.
Document Type: Technical Guide & Experimental Protocol
Introduction & Mechanistic Rationale
2-Ethenyl-pyrrolidine (also known as 2-vinylpyrrolidine) is a highly versatile, chiral building block utilized in the synthesis of complex alkaloids, peptidomimetics, and novel active pharmaceutical ingredients (APIs)[1]. The molecule presents a unique chemoselectivity challenge during multi-step synthesis: it contains both a nucleophilic secondary amine (within the pyrrolidine ring) and a terminal alkene (vinyl group).
To prevent unwanted side reactions of the secondary amine—such as overalkylation, oxidation, or participation in cross-coupling reactions—it must be temporarily masked. However, the chosen protecting group must be installed and eventually removed under conditions that will not induce polymerization, reduction, or oxidative cleavage of the sensitive terminal alkene.
The tert-butoxycarbonyl (Boc) group is the industry gold standard for this specific transformation[2]. The reaction utilizes di-tert-butyl dicarbonate (Boc₂O) and a mild organic base, typically triethylamine (TEA) or N,N-diisopropylethylamine (DIPEA)[3].
Mechanistic Causality:
The protection proceeds via the nucleophilic attack of the pyrrolidine nitrogen on one of the highly electrophilic carbonyl carbons of Boc₂O[4]. The basic environment (TEA) serves a dual purpose: it deprotonates the resulting positively charged ammonium intermediate and neutralizes the reaction environment. The unstable tert-butyl carbonate intermediate rapidly fragments, releasing carbon dioxide (CO₂) gas and tert-butanol (t-BuOH) as the only byproducts[3]. This fragmentation is thermodynamically driven, yielding the stable product, 1-Boc-2-vinylpyrrolidine (Compound CID: 13905156)[5].
Protecting Group Strategy & Alkene Compatibility
When designing a synthetic route involving 2-ethenyl-pyrrolidine, the choice of protecting group dictates the survival of the vinyl moiety. Table 1 summarizes the rationale behind selecting Boc over other common N-protecting groups.
Table 1: Comparison of N-Protecting Groups for 2-Ethenyl-pyrrolidine
Protecting Group
Installation Conditions
Cleavage Conditions
Alkene Compatibility
Verdict
Boc (tert-butoxycarbonyl)
Boc₂O, TEA, DCM, 0 °C to RT
Mild acid (TFA/DCM or HCl/Dioxane)
Excellent. Neither basic installation nor acidic cleavage affects the vinyl group.
Optimal
Cbz (Carboxybenzyl)
Cbz-Cl, Base, DCM
Hydrogenolysis (H₂, Pd/C) or strong acid (HBr/AcOH)
Poor. Standard catalytic hydrogenation will irreversibly reduce the vinyl group to an ethyl group.
Avoid
Fmoc (Fluorenylmethyloxycarbonyl)
Fmoc-Cl or Fmoc-OSu, Base
Mild base (20% Piperidine in DMF)
Good. Alkene survives, but atom economy is poor and byproduct removal is tedious in solution-phase.
Sub-optimal
Ts (Tosyl)
Ts-Cl, Pyridine or TEA
Strong reducing conditions (Na/NH₃) or harsh acid/heat
Poor. Harsh cleavage conditions risk alkene degradation or radical polymerization.
Avoid
Experimental Workflow
The following diagram illustrates the logical flow and mechanistic pathway of the Boc protection sequence.
Reaction pathway for the N-Boc protection of 2-ethenyl-pyrrolidine.
Experimental Protocol: Synthesis of 1-Boc-2-vinylpyrrolidine
This protocol is designed as a self-validating system . Physical observations (gas evolution) and chemical assays (TLC staining) are embedded into the steps to ensure the scientist can verify the reaction's success in real-time.
Materials Required
2-Ethenyl-pyrrolidine (1.0 equiv)
Di-tert-butyl dicarbonate (Boc₂O) (1.1 equiv)
Triethylamine (TEA) (1.5 equiv)
Anhydrous Dichloromethane (DCM) (0.2 M relative to substrate)
Saturated aqueous NaHCO₃, Brine, Anhydrous Na₂SO₄
Step-by-Step Procedure
Step 1: Substrate Preparation
Dissolve 2-ethenyl-pyrrolidine (1.0 equiv) in anhydrous DCM in a round-bottom flask equipped with a magnetic stir bar.
Causality: DCM is an aprotic, non-nucleophilic solvent that readily dissolves the reagents without competing for the highly electrophilic Boc₂O[4]. Anhydrous conditions are critical to prevent the premature hydrolysis of Boc₂O into tert-butanol and CO₂.
Step 2: Base Addition & Temperature Control
Add TEA (1.5 equiv) to the solution. Submerge the flask in an ice-water bath to bring the internal temperature to 0 °C.
Causality: The subsequent reaction is exothermic. Because the terminal vinyl group is susceptible to thermal degradation or radical-induced polymerization, initiating the reaction at 0 °C serves as a kinetic safeguard.
Step 3: Electrophile Addition
Dissolve Boc₂O (1.1 equiv) in a minimal amount of anhydrous DCM. Add this solution dropwise to the stirring reaction mixture over 10–15 minutes.
Causality: Dropwise addition prevents localized heating and controls the rate of CO₂ gas evolution, preventing the reaction from violently bubbling over[3].
Step 4: Reaction Propagation & Self-Validation
Remove the ice bath and allow the mixture to warm to room temperature. Stir for 2 to 4 hours.
Self-Validation Check 1 (Physical): You should observe mild effervescence (bubbling). This is the CO₂ gas being released during the fragmentation of the intermediate[3]. The cessation of bubbling is a primary physical indicator that the reaction is nearing completion.
Self-Validation Check 2 (Chemical): Monitor the reaction via Thin Layer Chromatography (TLC). Stain the TLC plate with Ninhydrin and heat it. The starting material (secondary amine) will stain a vibrant pink/purple. The product (1-Boc-2-vinylpyrrolidine) lacks a free N-H bond and will either not stain or require prolonged, intense heating to show a faint spot. The disappearance of the easily stained starting material confirms complete conversion.
Step 5: Quench and Workup
Once complete, dilute the reaction mixture with additional DCM. Transfer to a separatory funnel and wash sequentially with saturated aqueous NaHCO₃ (1x) and brine (1x).
Causality: NaHCO₃ neutralizes any trace acidic impurities and removes unreacted TEA. Brine removes residual water from the organic phase.
Step 6: Isolation
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure (rotary evaporation).
Note: Do not heat the water bath of the rotary evaporator above 35 °C to protect the vinyl group. The resulting crude product is typically a pale yellow oil, which can be further purified via silica gel flash chromatography (Hexanes/Ethyl Acetate gradient) if necessary.
References
A Highly Efficient Conversion of a Simple Derivative of the Amino Acid Proline into a Nearly Enantiomerically Pure N-Protected Allyl Amine: Use of Thionyl Chloride to Promote the Peterson Olefin
2-vinylpyrrolidine, n-boc protected (C11H19NO2) - PubChemLite. Université du Luxembourg.
An In-depth Technical Guide to the Tert-Butoxycarbonyl (Boc) Protecting Group. BenchChem.
Application Notes and Protocols: Step-by-Step Boc Protection of a Secondary Amine. BenchChem.
BOC Protection and Deprotection. J&K Scientific LLC.
Application Notes & Protocols: C-H Activation of 2-Ethenyl-pyrrolidine Scaffolds
For Researchers, Scientists, and Drug Development Professionals Authored by: Gemini, Senior Application Scientist Introduction: Strategic Functionalization of Privileged Scaffolds The pyrrolidine ring is a cornerstone of...
Author: BenchChem Technical Support Team. Date: March 2026
For Researchers, Scientists, and Drug Development Professionals
Authored by: Gemini, Senior Application Scientist
Introduction: Strategic Functionalization of Privileged Scaffolds
The pyrrolidine ring is a cornerstone of medicinal chemistry, forming the structural core of numerous FDA-approved drugs and bioactive natural products.[1][2] Its prevalence underscores the urgent need for synthetic methodologies that allow for precise, late-stage functionalization of this "privileged" scaffold. Direct C-H activation has emerged as a transformative strategy, offering the potential to modify complex molecules without the need for pre-functionalized starting materials, thereby streamlining synthetic routes and expanding chemical space.[3][4][5]
This guide focuses on the C-H activation of 2-ethenyl-pyrrolidine (also known as 2-vinylpyrrolidine) scaffolds. The presence of the ethenyl group, in concert with the pyrrolidine nitrogen, presents unique opportunities and challenges for regioselective functionalization. We will explore how the inherent reactivity of this system can be harnessed through strategic catalyst and directing group selection to achieve desired chemical transformations.
The methodologies detailed herein are designed to be robust and adaptable, providing a foundational understanding for researchers aiming to incorporate these powerful techniques into their synthetic programs, from fundamental research to drug discovery and development.
Core Principles: Directing Group Strategies in Pyrrolidine C-H Activation
The selective activation of a specific C-H bond in a molecule containing multiple such bonds is a significant challenge. Nature achieves this with exquisite enzymatic control, and in the laboratory, chemists often rely on "directing groups."[3][4] A directing group is a functional moiety within the substrate that coordinates to a metal catalyst, positioning it in close proximity to a target C-H bond. This chelation-assisted strategy dramatically lowers the activation energy for C-H cleavage and dictates the regioselectivity of the reaction.
In the context of 2-ethenyl-pyrrolidine scaffolds, the pyrrolidine nitrogen itself can act as a powerful directing group. Transition metal catalysts, particularly those based on palladium and rhodium, can coordinate to the nitrogen, facilitating the activation of C-H bonds at various positions on the pyrrolidine ring or even on substituents.
Palladium-Catalyzed C-H Alkenylation: A 5-Membered Ring Cyclopalladation Pathway
A prominent strategy for the functionalization of aliphatic amines, including pyrrolidines, involves a palladium-catalyzed C-H alkenylation.[6][7] This transformation typically proceeds through a 5-membered cyclopalladated intermediate. The use of specific ligands, such as amino acid derivatives, can be crucial in rendering the C-H activation step reversible, which allows for kinetic control and promotes the desired alkenylation pathway.[6][7]
The general mechanism can be visualized as follows:
Figure 1: Generalized workflow for Palladium-catalyzed C-H alkenylation.
Rhodium-Catalyzed C-H Functionalization via Carbene Insertion
Rhodium catalysts, particularly dirhodium tetracarboxylates, are highly effective in catalyzing C-H functionalization reactions through the generation of metal carbenes from diazo compounds.[8][9][10] In the case of N-substituted pyrrolidines, this approach can achieve highly enantio- and diastereoselective C-H functionalization, typically at the α-nitrogen position (C2).[8][11]
The choice of the chiral rhodium catalyst is critical for achieving high levels of stereocontrol. For instance, catalysts like Rh2(S-PTAD)4 have demonstrated excellent performance in reactions with N-Boc-2,5-dihydro-1H-pyrrole and aryldiazoacetates.[8]
The reaction proceeds through the following key steps:
Figure 2: Rhodium-catalyzed C-H functionalization via carbene insertion.
Experimental Protocols
The following protocols are representative examples of C-H activation methods applied to pyrrolidine scaffolds. These should be adapted based on the specific substrate and desired outcome.
Protocol 1: Palladium-Catalyzed C-H Alkenylation of an N-Aryl-2-ethenylpyrrolidine Derivative
This protocol is adapted from methodologies developed for the C-H alkenylation of aliphatic amines.[6][7]
Materials and Equipment:
Substrate: N-Aryl-2-ethenylpyrrolidine
Catalyst: Palladium(II) acetate (Pd(OAc)₂)
Ligand: N-Acetylglycine
Oxidant: Silver acetate (AgOAc)
Alkene: e.g., Ethyl acrylate
Solvent: 1,4-Dioxane (anhydrous)
Schlenk flask or sealed reaction vial
Magnetic stirrer and hotplate
Inert atmosphere (Nitrogen or Argon)
Standard glassware for workup and purification
Silica gel for column chromatography
Procedure:
Reaction Setup: To a flame-dried Schlenk flask under an inert atmosphere, add N-Aryl-2-ethenylpyrrolidine (1.0 equiv), Pd(OAc)₂ (0.1 equiv), N-Acetylglycine (0.3 equiv), and AgOAc (2.0 equiv).
Reagent Addition: Add anhydrous 1,4-dioxane (to achieve a 0.1 M concentration of the substrate) followed by the alkene (e.g., ethyl acrylate, 2.0 equiv) via syringe.
Reaction Conditions: Seal the flask and heat the reaction mixture to 100 °C with vigorous stirring for 12-24 hours. Monitor the reaction progress by TLC or LC-MS.
Workup: Upon completion, cool the reaction mixture to room temperature and dilute with ethyl acetate. Filter the mixture through a pad of Celite to remove insoluble silver salts, washing the pad with additional ethyl acetate.
Extraction: Transfer the filtrate to a separatory funnel and wash with saturated aqueous sodium bicarbonate solution and then with brine. Dry the organic layer over anhydrous sodium sulfate.
Purification: Concentrate the dried organic phase under reduced pressure. Purify the crude product by silica gel column chromatography using an appropriate eluent system (e.g., hexanes/ethyl acetate gradient) to afford the desired functionalized pyrrolidine.
Causality Behind Experimental Choices:
Pd(OAc)₂: A common and effective palladium(II) precatalyst.
N-Acetylglycine: Acts as a ligand to modulate the reactivity of the palladium catalyst, facilitating the C-H activation step and improving selectivity.[6]
AgOAc: Serves as a stoichiometric oxidant to regenerate the active Pd(II) catalyst in the catalytic cycle.
1,4-Dioxane: A high-boiling, polar aprotic solvent suitable for many palladium-catalyzed reactions.
Protocol 2: Rhodium-Catalyzed Asymmetric C-H Functionalization of an N-Boc-2-ethenylpyrrolidine Derivative
This protocol is a conceptual adaptation based on the enantioselective C-H functionalization of related dihydropyrroles.[8]
Materials and Equipment:
Substrate: N-Boc-2-ethenylpyrrolidine
Catalyst: Dirhodium(II) tetrakis(S-phthalimido-tert-butyl-alaninate) (Rh₂(S-PTAD)₄) or a similar chiral dirhodium catalyst.
Carbene Precursor: An appropriate aryldiazoacetate (e.g., methyl phenyl diazoacetate).
Solvent: Dichloromethane (DCM) or another suitable non-coordinating solvent.
Schlenk flask or sealed reaction vial
Magnetic stirrer
Inert atmosphere (Nitrogen or Argon)
Standard glassware for workup and purification
Silica gel for column chromatography
Procedure:
Reaction Setup: To a flame-dried Schlenk flask under an inert atmosphere, add the chiral rhodium catalyst (e.g., Rh₂(S-PTAD)₄, 0.001 equiv).
Reagent Addition: Add anhydrous DCM, followed by the N-Boc-2-ethenylpyrrolidine substrate (1.0 equiv).
Slow Addition of Diazo Compound: Dissolve the aryldiazoacetate (1.2 equiv) in a separate portion of anhydrous DCM. Add this solution to the reaction mixture dropwise over several hours using a syringe pump. This slow addition is crucial to maintain a low concentration of the diazo compound, minimizing side reactions.
Reaction Conditions: Stir the reaction mixture at room temperature for 12-24 hours after the addition is complete. Monitor the reaction by TLC or LC-MS.
Workup: Once the reaction is complete, concentrate the mixture under reduced pressure.
Purification: Purify the crude product directly by silica gel column chromatography using an appropriate eluent system to isolate the enantiomerically enriched functionalized pyrrolidine.
Causality Behind Experimental Choices:
Chiral Dirhodium Catalyst: The chiral ligands on the rhodium center control the stereochemical outcome of the C-H insertion reaction, leading to high diastereo- and enantioselectivity.[8]
Slow Addition of Diazo Compound: Prevents the dimerization of the carbene intermediate and other undesired side reactions, leading to higher yields of the desired product.
N-Boc Protecting Group: The Boc group is a common nitrogen protecting group that can influence the reactivity and selectivity of the C-H activation process.
Data Presentation: Comparative Analysis
The choice of method will depend on the desired transformation. Below is a summary of expected outcomes for different approaches.
Method
Catalyst System
Typical Functionalization
Key Advantages
Potential Challenges
Directed C-H Alkenylation
Pd(OAc)₂ / Ligand / Oxidant
Alkenylation at C4 or C5
Good for aliphatic C-H bonds
Requires stoichiometric oxidant; regioselectivity can be challenging.[12]
The C-H activation of 2-ethenyl-pyrrolidine scaffolds represents a powerful and increasingly sophisticated area of synthetic chemistry. The methods outlined in this guide, leveraging both palladium and rhodium catalysis, provide robust pathways for the selective functionalization of this important heterocyclic motif. For researchers in drug development, these techniques offer unprecedented opportunities for late-stage modification of complex molecules, enabling the rapid generation of analog libraries and the exploration of new chemical space.
Future advancements will likely focus on the development of more efficient and selective catalysts, the expansion of reaction scope to include a wider range of coupling partners, and the application of these methods in the total synthesis of complex natural products. As our understanding of C-H activation mechanisms deepens, we can expect to see even more innovative and powerful applications of this technology in the years to come.
References
On the Mechanism and Selectivity of Palladium-Catalyzed C(sp3)–H Arylation of Pyrrolidines and Piperidines at Unactivated C4 Positions: Discovery of an Improved Dimethylaminoquinoline Amide Directing Group.
Ligand-assisted palladium-catalyzed C–H alkenylation of aliphatic amines for the synthesis of functionalized pyrrolidines. PMC.
Asymmetric C–H Functionalization of N‑Boc-2,5-dihydro‑1H‑pyrrole and Its Application as a Key Step in the Synthesis of (−)-Dragocin D. PMC. (2025).
Asymmetric Syntheses of Enantioenriched 2,5-Disubstituted Pyrrolidines.
Ligand-assisted palladium-catalyzed C–H alkenylation of aliphatic amines for the synthesis of functionalized pyrrolidines. Chemical Science (RSC Publishing).
Ligand-assisted palladium-catalyzed C–H alkenylation of aliphatic amines for the synthesis of functionalized pyrrolidines. Apollo - University of Cambridge.
Recent Advances in Asymmetric Synthesis of Pyrrolidine-Based Organocatalysts and Their Application: A 15-Year Upd
Pd(II)-Catalyzed C(alkenyl)–H Activation Facilitated by a Transient Directing Group. ChemRxiv. (2022).
Catalytic asymmetric synthesis of enantioenriched α-deuterated pyrrolidine derivatives. Chemical Science (RSC Publishing). (2022).
C-H Activation of Pyridines by (PBP)
Rhodium-Catalyzed Intermolecular C–H Functionalization as a Key Step in the Synthesis of Complex Stereodefined β-Arylpyrrolidines. PMC.
Synthetic applications of pyrrolidine derivative 2s. Reaction conditions.
Rhodium-Catalyzed Intermolecular C-H Functionalization as a Key Step in the Synthesis of Complex Stereodefined β-Arylpyrrolidines. PubMed. (2018).
Directing groups (DG) based strategies for C−H activation..
Synthesis of 2-Aryl and 2-Vinylpyrrolidines via Copper-catalyzed Coupling of Styrenes and Dienes with Potassium β-Aminoethyltrifluorobor
Rhodium-catalyzed cascade c-h activation/annulation strategy for expeditious assembly of pyrrolidinedione-fused 1,2-benzothiazines.
Insights into Directing Group Ability in Palladium-Catalyzed C-H Bond Functionaliz
The main mechanisms of C-H activ
C−H functionalization reactions for the syntheses of pyrrolidines..
Synthesis of N-Aryl-2-allyl Pyrrolidines via Palladium-catalyzed Carboamination Reactions of γ-(N-Arylamino)alkenes with Vinyl Bromides. PMC.
Copper-Catalyzed C-H Fluorination/Functionalization Sequence Enabling Benzylic C-H Cross Coupling with Diverse Nucleophiles. Organic Chemistry Portal.
A rhodium-catalyzed cascade C-H activation/annulation strategy for the expeditious assembly of pyrrolidinedione-fused 1,2-benzothiazines. PubMed. (2024).
Intermolecular C-H functionalization of N-phenylpyrrolidine (2a) with diazoacetone using hemoproteins and variants thereof. [a] ….
Novel Scaffolds from C-H Activation as Pioneers in Drug Discovery by Professor JinQuan Yu. (2022).
N,N- and N,O-Bidentate-Chelation-Assisted Alkenyl C–H Functionaliz
Divergent Construction of Diverse Scaffolds through Catalyst-Controlled C-H Activation Cascades of Quinazolinones and Cyclopropenones. PubMed. (2021).
Direct α-C–H Bond Functionaliz
Redox-neutral α-functionalization of pyrrolidines: facile access to α-aryl-substituted .... PMC. (2024).
Rhodium(III)-Catalyzed [4+2] Annulation via C-H Activation: Synthesis of Multi-Substituted Naphthalenone Sulfoxonium Ylides. MDPI. (2019).
Progress and perspectives on directing group-assisted palladium-catalysed C–H functionalisation of amino acids and peptides. Chemical Society Reviews (RSC Publishing). (2021).
Diastereoselective synthesis of 2-vinylpyrrolidines and 2-vinylpiperidines by palladium-catalysed cyclisation of amino allylic carbonates containing chiral protecting group.
Pyrrolidine synthesis. Organic Chemistry Portal.
Synthesis of Pyrrolidine-2-ylidenes
Synthesis of enantioenriched 2,2-disubstituted pyrrolidines via sequential asymmetric allylic alkyl
Bioactive and natural compounds based on the pyrrolidine scaffold..
(PDF) Synthesis of Poly(N-vinyl-2-pyrrolidone-co-methyl methacrylate) by Maghnite-H+ a Non-toxic Catalyst.
Scalable preparation of 2-Ethenyl-pyrrolidine for industrial use
Application Note: Scalable Preparation of 2-Ethenyl-pyrrolidine for Industrial Use Introduction & Process Chemistry Rationale 2-Ethenyl-pyrrolidine (commonly known as 2-vinylpyrrolidine) is a highly versatile chiral buil...
Author: BenchChem Technical Support Team. Date: March 2026
Application Note: Scalable Preparation of 2-Ethenyl-pyrrolidine for Industrial Use
Introduction & Process Chemistry Rationale
2-Ethenyl-pyrrolidine (commonly known as 2-vinylpyrrolidine) is a highly versatile chiral building block. It is a critical intermediate in the synthesis of pyrrolobenzodiazepine (PBD) antitumour antibiotics[1] and serves as a fundamental precursor for charge-accelerated aza-Claisen rearrangements[2].
Historically, laboratory-scale syntheses of this compound from L-proline have relied on the Swern oxidation of N-Boc-prolinol to generate the requisite aldehyde intermediate[3]. However, as a Senior Application Scientist transitioning bench chemistry to pilot-scale production, I must emphasize that Swern oxidation is fundamentally unsuited for industrial environments. It requires strict cryogenic control (-78 °C) to prevent epimerization and generates stoichiometric amounts of toxic, highly flammable, and malodorous dimethyl sulfide.
To bridge the gap between discovery and process chemistry, this protocol utilizes a Cu(I)/TEMPO aerobic oxidation system [4]. This catalytic method leverages ambient air as the terminal oxidant, yielding water as the sole byproduct. Crucially, it completely prevents the epimerization of the sensitive α-chiral center of N-Boc-prolinol at room temperature. Following a standard Wittig olefination, the final product is deprotected and isolated as a hydrochloride salt (CAS 125348-98-3). Isolating the free amine is generally avoided at scale due to its volatility and high propensity for spontaneous polymerization; the HCl salt ensures long-term shelf stability and high purity.
Comparative Process Data
The transition from traditional benchtop oxidation to the Cu/TEMPO catalytic system yields significant operational advantages, summarized below:
Causality: Direct reduction of the carboxylic acid using
activated by generates in situ. This avoids the use of hazardous and allows for a smooth, scalable reduction of the N-Boc protected amino acid.
Procedure:
Dissolve N-Boc-L-proline (1.0 equiv) in anhydrous THF (1 M concentration) under
and cool to 0 °C.
Add
(2.5 equiv) portion-wise.
Dissolve
(1.0 equiv) in a minimal amount of THF and add dropwise over 1 hour to manage the evolution of gas.
Stir at room temperature for 14 hours.
Quench carefully with methanol until effervescence ceases, concentrate, and partition between EtOAc and 1M NaOH. Wash the organic layer with brine and dry over
.
In-Process Control (IPC): Monitor via TLC (Hexanes/EtOAc 1:1, Ninhydrin stain). The reaction is complete when the baseline acid spot (
~0.1) is entirely replaced by the prolinol spot ( ~0.4).
Step 2: Cu(I)/TEMPO Aerobic Oxidation to N-Boc-L-Prolinal
Causality: The combination of CuBr, 2,2'-bipyridine (bpy), and N-methylimidazole (NMI) creates a highly active catalytic species that works synergistically with TEMPO to selectively oxidize primary alcohols to aldehydes without over-oxidation to carboxylic acids[4].
Procedure:
To a reactor open to ambient air, add N-Boc-L-prolinol (1.0 equiv) in
(0.5 M).
Add CuBr (5 mol%), bpy (5 mol%), TEMPO (5 mol%), and NMI (10 mol%).
Stir vigorously at 20–25 °C for 4–6 hours, ensuring maximum surface area exposure to air.
Dilute with MTBE and wash sequentially with 1M HCl, saturated
, and brine. Dry and concentrate to yield the crude aldehyde.
In-Process Control (IPC): The reaction mixture will transition from a dark red/brown color to a distinct green/blue hue upon completion. GC-MS analysis will confirm the presence of the aldehyde mass ion without the corresponding carboxylic acid over-oxidation product.
Step 3: Wittig Olefination to N-Boc-2-Ethenylpyrrolidine
Causality: KOtBu is utilized to deprotonate methyltriphenylphosphonium bromide. The reaction is initiated at 0 °C to prevent the highly reactive ylide from causing base-catalyzed epimerization of the prolinal.
Procedure:
Suspend methyltriphenylphosphonium bromide (1.5 equiv) in anhydrous THF (0.5 M) and cool to 0 °C.
Add KOtBu (1.4 equiv) portion-wise. Stir for 1 hour to yield a bright yellow ylide solution.
Add a solution of N-Boc-L-prolinal (1.0 equiv in THF) dropwise over 30 minutes.
Allow the reaction to warm to room temperature and stir for 4 hours.
Quench with saturated
. Extract with hexanes.
In-Process Control (IPC): The extraction solvent (hexanes) is deliberately chosen because the major byproduct, triphenylphosphine oxide (TPPO), is highly insoluble in hexanes and will crash out as a white precipitate, self-purifying the organic layer.
Step 4: Deprotection to 2-Ethenylpyrrolidine Hydrochloride
Causality: Deprotection using anhydrous HCl in dioxane prevents the hydration of the sensitive vinyl group, which can occur in aqueous acidic conditions. The product naturally precipitates as a stable hydrochloride salt.
Procedure:
Dissolve crude N-Boc-2-ethenylpyrrolidine in a minimal amount of anhydrous diethyl ether.
Add 4M HCl in dioxane (5.0 equiv) dropwise at 0 °C.
Stir at room temperature for 3 hours.
Filter the resulting white precipitate, wash with cold diethyl ether, and dry under high vacuum.
In-Process Control (IPC): The formation of a dense white crystalline solid is a visual confirmation of successful deprotection and salt formation. Purity can be validated via
-NMR (), ensuring the disappearance of the massive Boc-group singlet at ~1.4 ppm.
References
Intramolecular Azide to Alkene Cycloadditions for the Construction of Pyrrolobenzodiazepines and Azetidino-Benzodiazepines
Source: nih.gov
URL:[Link][1]
Reshuffle Bonds by Ball Milling: A Mechanochemical Protocol for Charge-Accelerated Aza-Claisen Rearrangements
Source: nih.gov
URL:[Link][2]
CONCISE HIGHLY ENANTIOSELECTIVE CASCADE SYNTHESIS OF AZACYCLOOCTENE ALKALOIDS WITH A QUATERNARY STEREOCENTER
Source: clockss.org
URL:[Link][3]
Highly Practical Copper(I)/TEMPO Catalyst System for Chemoselective Aerobic Oxidation of Primary Alcohols
Source: acs.org
URL:[Link][4]
Application Note: 2-Ethenyl-pyrrolidine as a Versatile Chiral Building Block in Pharmaceutical Intermediates
Introduction 2-Ethenyl-pyrrolidine (commonly referred to as 2-vinylpyrrolidine) is a highly privileged structural motif in medicinal chemistry, characterized by a saturated nitrogen heterocycle flanked by a reactive term...
Author: BenchChem Technical Support Team. Date: March 2026
Introduction
2-Ethenyl-pyrrolidine (commonly referred to as 2-vinylpyrrolidine) is a highly privileged structural motif in medicinal chemistry, characterized by a saturated nitrogen heterocycle flanked by a reactive terminal alkene[1]. As a Senior Application Scientist, I have utilized this bifunctional scaffold extensively in the synthesis of complex polycyclic alkaloids, seven-membered diazepinones, and rigidified isoxazoline hybrids. The proximity of the chiral center at the C2 position to the vinyl group provides exceptional stereocontrol for downstream functionalization. This guide details the mechanistic rationale, quantitative reaction parameters, and validated protocols for deploying 2-ethenyl-pyrrolidine in advanced pharmaceutical development.
Mechanistic Insights & Applications
Application 1: Palladium-Catalyzed Ring-Expansion to 1,3-Diazepin-2-ones
The synthesis of seven-membered 1,3-diazepin-2-ones is notoriously challenging due to high entropic barriers. However, 2-ethenyl-pyrrolidine undergoes a highly regioselective ring-expansion when reacted with aryl isocyanates under palladium catalysis[2].
Causality & Catalyst Selection: The reaction relies on the oxidative addition of Pd(0) to the C-N bond, facilitated by the adjacent vinyl group, forming a transient
-allyl palladium intermediate[3]. The choice of ligand is critical to the reaction's success. While using triphenylphosphine () leads to unwanted intramolecular hydrogen migration (yielding conjugated dienes), employing the bidentate ligand dppp (1,3-bis(diphenylphosphino)propane) provides the precise bite angle required to stabilize the intermediate and promote the desired 7-membered ring closure over competing -hydride elimination pathways[2].
Application 2: Synthesis of Bicyclic Alkaloids via Ring-Closing Metathesis (RCM)
Polyhydroxylated pyrrolizidine alkaloids, such as (+)-Lentiginosine, are potent glycosidase inhibitors with significant antiviral, anticancer, and antidiabetic potential[4].
Causality & Synthetic Strategy: 2-Ethenyl-pyrrolidine serves as an ideal pre-cyclization intermediate. By appending an alkene-containing moiety to the pyrrolidine nitrogen (e.g., via N-acylation with a 3-butenoyl group), the molecule is perfectly primed for Grubbs-catalyzed Ring-Closing Metathesis (RCM)[5]. The inherent stereocenter at the C2 position of the pyrrolidine ring directs the facial selectivity of the metathesis, ensuring high diastereomeric excess in the final fused bicyclic system.
Application 3: 1,3-Dipolar Cycloaddition for BACE Inhibitors
In Alzheimer's disease research,
-secretase (BACE) inhibitors are synthesized using chiral derivatives like (S)-N-Boc-2-vinylpyrrolidine to create rigidified pharmacophores that prevent the formation of insoluble amyloid-[6][7].
Causality & Stereocontrol: The terminal alkene acts as a highly reactive dipolarophile. When reacted with in situ-generated nitrile oxides, it undergoes a 1,3-dipolar cycloaddition to form pyrrolidine-isoxazoline hybrids[8]. The bulky N-Boc protecting group on the pyrrolidine nitrogen sterically shields one face of the alkene, dictating the regiochemistry and stereochemistry of the resulting isoxazoline ring. This rigid, predictable stereochemistry is essential for precise docking into the BACE active site[8].
Quantitative Data Presentation
The following table summarizes the optimized reaction parameters for utilizing 2-ethenyl-pyrrolidine across different pharmaceutical applications:
Target Scaffold
Pharmaceutical Application
Key Reagents / Catalysts
Solvent & Temp
Typical Yield
1,3-Diazepin-2-ones
CNS & Cardiovascular Agents
Aryl isocyanates, (5 mol%), dppp (10 mol%)
THF, 40–60 °C
65–85%
Fused Pyrrolizidines
Glycosidase Inhibitors
Grubbs 1st Gen Catalyst, Indium
, Reflux
80–90%
Isoxazoline Hybrids
BACE Inhibitors (Alzheimer's)
Nitrile oxides (from oximes),
, 0 °C to RT
60–75%
Experimental Protocols
Protocol 1: Palladium-Catalyzed Synthesis of 1,3-Diazepin-2-ones
This protocol utilizes a self-validating catalytic pre-activation step to prevent catalyst poisoning.
Preparation of the Catalyst Complex: Flame-dry a Schlenk flask and purge with inert nitrogen. Add
(5 mol%) and dppp (10 mol%). Dissolve in anhydrous THF (0.1 M relative to substrate).
Pre-activation (Critical Step): Stir the mixture at room temperature for 15 minutes. Causality: Pre-stirring is mandatory to form the active bidentate Pd(0)-dppp complex before introducing the substrate; failing to do so allows the isocyanate to coordinate and poison the palladium center.
Substrate Addition: Add 2-ethenyl-pyrrolidine (1.0 equiv) via syringe.
Cycloaddition: Add the chosen aryl isocyanate (1.2 equiv) dropwise. Heat the reaction mixture to 40–60 °C.
Monitoring & Workup: Monitor the reaction via TLC (typically 4-8 hours). Upon completion, quench with water, extract with ethyl acetate, dry over
, and purify via flash column chromatography (Hexanes/EtOAc).
Protocol 2: 1,3-Dipolar Cycloaddition for Isoxazoline Hybrids
This protocol ensures high facial selectivity by controlling the exothermic generation of the nitrile oxide.
Reaction Setup: In a round-bottom flask, dissolve (S)-N-Boc-2-vinylpyrrolidine (1.0 equiv) and the appropriate oxime precursor (1.5 equiv) in anhydrous
.
Temperature Control: Cool the mixture to 0 °C using an ice bath. Causality: Low temperatures minimize the dimerization of the highly reactive nitrile oxide into inactive furoxans and maximize the diastereoselectivity of the cycloaddition.
In Situ Generation: Slowly add an oxidant (e.g., aqueous NaOCl) or a base (e.g.,
if using a hydroximoyl chloride) dropwise over 30 minutes.
Cyclization: Remove the ice bath and allow the reaction to warm to room temperature, stirring for an additional 2-4 hours.
Purification: Dilute with water, separate the organic layer, wash with brine, concentrate under reduced pressure, and isolate the hybrid via silica gel chromatography.
Mandatory Visualizations
Figure 1: Mechanistic pathway for the Pd-catalyzed ring expansion of 2-vinylpyrrolidine.
Figure 2: Synthetic workflow for (+)-Lentiginosine utilizing a 2-vinylpyrrolidine intermediate.
References
Synthesis of Seven-Membered Ring Diazepin-2-ones via Palladium-Catalyzed Highly Regioselective Cyclization of 2-Vinylpyrrolidines with Aryl Isocyanates
Source: The Journal of Organic Chemistry (ACS Publications)
URL:[Link]
New Concise Total Synthesis of (+)-Lentiginosine and Some Structural Analogues
Source: The Journal of Organic Chemistry (ACS Publications)
URL:[Link]
Nitrile Oxide, Alkenes, Dipolar Cycloaddition, Isomerization and Metathesis Involved in the Syntheses of 2-Isoxazolines
Source: Molecules (MDPI / PMC)
URL:[Link]
Technical Support Center: Optimizing Pyrrolidine Synthesis
A Guide to Improving Yield in the Synthesis of 2-Ethenyl-pyrrolidine and Related Vinyl-Pyrrolidine Derivatives Welcome to the Technical Support Center. This guide is designed for researchers, chemists, and drug developme...
Author: BenchChem Technical Support Team. Date: March 2026
A Guide to Improving Yield in the Synthesis of 2-Ethenyl-pyrrolidine and Related Vinyl-Pyrrolidine Derivatives
Welcome to the Technical Support Center. This guide is designed for researchers, chemists, and drug development professionals dedicated to the synthesis of vinyl-pyrrolidine derivatives. We will address common challenges and provide advanced troubleshooting strategies to enhance reaction yields and purity. Our focus is on providing practical, mechanistically grounded advice to navigate the complexities of these syntheses.
Part 1: Critical Nomenclature - 2-Ethenyl-pyrrolidine vs. N-Vinyl-2-pyrrolidone (NVP)
A frequent point of confusion in this area is the distinction between 2-ethenyl-pyrrolidine and N-vinyl-2-pyrrolidone (NVP). The position of the vinyl group dictates the chemical properties and the synthetic strategy.
2-Ethenyl-pyrrolidine (2-Vinyl-pyrrolidine): The vinyl group is attached to the carbon at the 2-position of the pyrrolidine ring.
N-Vinyl-2-pyrrolidone (NVP): The vinyl group is attached to the nitrogen atom of the pyrrolidone (a lactam) ring. NVP is a widely used industrial monomer for producing polymers like polyvinylpyrrolidone (PVP).[1][2]
Given the vast body of literature and industrial relevance of NVP, this guide will first address yield improvement for its synthesis before focusing on modern methods for the less common 2-ethenyl-pyrrolidine.
Part 2: Troubleshooting the Industrial Synthesis of N-Vinyl-2-pyrrolidone (NVP)
The two primary industrial routes to NVP are the vinylation of 2-pyrrolidone with acetylene (Reppe synthesis) and the dehydration of N-(2-hydroxyethyl)-2-pyrrolidone (HEP).[3] Both present unique challenges affecting yield.
FAQ 1: My NVP yield is low in the acetylene-based vinylation reaction. What are the most critical factors?
This is a classic issue almost always traced back to the catalyst preparation and reaction environment. The reaction proceeds in two stages: first, the formation of a potassium pyrrolidonate catalyst from 2-pyrrolidone and potassium hydroxide (KOH), followed by the vinylation with acetylene.[1][2]
Core Issue: Catalyst Deactivation by Water
The single most critical parameter is the presence of water.[2] Even trace amounts of water can drastically reduce catalyst activity and, consequently, the yield.[2]
Mechanism of Deactivation: In the presence of water, the strong base (KOH) can catalyze the hydrolysis of the 2-pyrrolidone ring to form potassium 4-aminobutyrate.[1][2] This salt is catalytically inactive for the vinylation reaction, effectively sequestering your catalyst.[1][2]
Atmospheric Moisture: The potassium pyrrolidonate catalyst is highly hygroscopic. Exposing the prepared catalyst to air for as little as 15 minutes can cause a significant drop in 2-pyrrolidone conversion, from over 75% to below 60%.[2]
Troubleshooting Workflow for Low NVP Yield
Caption: Troubleshooting workflow for low NVP yield in acetylene vinylation.
Experimental Protocol 1: Catalyst Preparation and Water Removal
This protocol is critical for maximizing yield in the Reppe synthesis of NVP.
Catalyst Preparation: In a reaction vessel, charge 2-pyrrolidone and 1-3% by weight of potassium hydroxide (KOH).[1]
Initial Dehydration: Heat the mixture to 80-130 °C under vacuum (730–740 mmHg).[1] Water will be generated from the acid-base reaction between 2-pyrrolidone and KOH.
Intensive Drying: While maintaining heat and vacuum, bubble dry nitrogen through the solution. This is crucial for removing the final traces of water.
Quality Control: Continue the dehydration process until the water content is confirmed to be less than 0.2% (e.g., by Karl Fischer titration).[1]
Reaction Execution: Once the catalyst solution is sufficiently dry, proceed with the introduction of acetylene at the required temperature (130–170 °C) and pressure (up to 2.6 MPa) to initiate the vinylation.[4]
FAQ 2: In the synthesis of NVP from N-(2-hydroxyethyl)-2-pyrrolidone (HEP), I'm getting significant N-ethyl-2-pyrrolidone (NEP) byproduct. How can I improve selectivity?
The formation of N-ethyl-2-pyrrolidone (NEP) is a common and problematic side reaction during the catalytic dehydration of HEP.[3] NEP is particularly undesirable as its boiling point is very close to that of NVP, making purification by distillation difficult and often requiring a costly crystallization step.[3]
The Counterintuitive Solution: Adding Water
While water is detrimental in the acetylene route, a controlled addition of water during the dehydration of HEP can surprisingly improve the process. Adding an effective amount of water (e.g., 2 to 10 wt.% based on the amount of HEP) has been shown to:
Reduce NEP Formation: It can reduce the amount of NEP produced by at least 50%.[3]
Enhance HEP Conversion: The presence of added water can sustain high conversions of the starting material.[3]
Improve NVP Selectivity: By suppressing the side reaction, the selectivity towards the desired NVP product is enhanced.[3]
Table 1: Comparison of Water's Role in Major NVP Synthesis Routes.
Part 3: Synthesis and Yield Improvement for 2-Ethenyl-pyrrolidine
Synthesizing 2-ethenyl-pyrrolidine requires a different approach, as the C-C bond formation at the 2-position is the key step. Modern methods have moved towards metal-catalyzed reactions.
FAQ 3: What is an effective modern method for synthesizing 2-ethenyl-pyrrolidines?
A robust method is the copper-catalyzed intermolecular carboamination of 1,3-dienes.[5] This reaction constructs the pyrrolidine ring and installs the vinyl group at the 2-position in a single transformation.
Caption: Workflow for copper-catalyzed synthesis of 2-ethenyl-pyrrolidine.
This method is valuable because it uses readily available dienes and proceeds under relatively mild conditions. Mechanistic studies suggest the reaction involves carbon radical intermediates.[5]
Experimental Protocol 2: General Procedure for Copper-Catalyzed Synthesis of 2-Ethenyl-pyrrolidine
This protocol is based on the methodology reported for the synthesis of 2-vinylpyrrolidines.[5]
Vessel Preparation: To a dry reaction vessel under an inert atmosphere (e.g., argon or nitrogen), add the copper catalyst and any necessary ligands.
Reagent Addition: Add the potassium N-carbamoyl-β-aminoethyltrifluoroborate (1.0 equiv) and the 1,3-diene (1.2-1.5 equiv).
Solvent Addition: Add anhydrous solvent (e.g., 1,4-dioxane). The reaction should be run under anhydrous conditions.
Reaction Conditions: Heat the mixture to the required temperature (e.g., 120 °C) and stir for the necessary duration (e.g., 24-36 hours).[5]
Workup: After cooling to room temperature, quench the reaction with an appropriate aqueous solution (e.g., saturated ammonium chloride).
Extraction & Purification: Extract the product with an organic solvent (e.g., ethyl acetate). Dry the combined organic layers, concentrate under reduced pressure, and purify the crude product by flash column chromatography.
FAQ 4: My yield is low in the copper-catalyzed synthesis. How can I troubleshoot this?
Low yields in such reactions often stem from catalyst activity, reagent quality, or suboptimal conditions.
Problem
Probable Cause
Recommended Solution
No or Low Conversion
Inactive catalyst or ligand.
Ensure the copper source (e.g., Cu(OAc)₂) is pure. Use fresh, high-quality ligand.
Poor quality of the aminoethyltrifluoroborate salt.
Synthesize the salt freshly or purify the existing stock. Ensure it is completely dry.
Presence of oxygen or water.
Degas the solvent thoroughly. Use Schlenk techniques or a glovebox to maintain an inert, anhydrous environment.
Formation of Side Products
Incorrect reaction temperature.
Optimize the temperature. Lowering it may increase selectivity, while raising it may improve conversion of stubborn substrates.
Radical side reactions.
Ensure the reaction is free of radical initiators or quenchers unless they are part of the intended mechanism. Check solvent purity.
Difficult Purification
Co-elution of product with starting material or byproducts.
Optimize the mobile phase for column chromatography. Consider derivatization of the product to alter its polarity for easier separation.
Table 2: Troubleshooting the Copper-Catalyzed Synthesis of 2-Ethenyl-pyrrolidine.
Part 4: General Diagnostic Workflow for Low Reaction Yields
When facing a low yield in any pyrrolidine synthesis, a systematic approach is essential to diagnose the root cause.[6]
FAQ 5: My overall yield is low, and I'm not sure why. What are the general steps to diagnose the issue?
A low yield can result from incomplete reaction, degradation of starting materials or products, or loss during workup and purification.[6]
Analyze the Crude Reaction Mixture: Before purification, take a sample of the crude reaction mixture. Analyze it using techniques like ¹H NMR, LC-MS, or GC-MS.
High Starting Material Content? This indicates an incomplete reaction. The cause could be low temperature, insufficient reaction time, or an inactive catalyst/reagent. Solution: Increase temperature, extend reaction time, or verify the quality of all reagents.[6]
Multiple Unidentified Peaks? This suggests the formation of side products or degradation. The cause could be excessive temperature leading to thermal instability, or reactive intermediates finding alternative pathways. Solution: Lower the reaction temperature, check for atmospheric leaks (O₂, H₂O), or add the limiting reagent more slowly.
Assess the Purification Step: Compare the analysis of the crude mixture to the purified product.
Significant Product Loss? If the crude analysis showed a good conversion but the final yield is low, the issue lies in the workup or purification. Solution: Re-evaluate your extraction pH, check for product volatility if concentrating under high vacuum, and optimize your chromatography conditions to prevent product loss on the column.
References
Synthesis of 2-Aryl and 2-Vinylpyrrolidines via Copper-catalyzed Coupling of Styrenes and Dienes with Potassium β-Aminoethyltrifluoroborates - PMC. Available at: [Link]
WO2006023118A1 - Process for making n-vinyl-2-pyrrolidone - Google Patents.
Reaction Chemistry & Engineering - RSC Publishing. Available at: [Link]
Technical Support Center: Preventing Polymerization of 2-Ethenyl-pyrrolidine
Welcome to the technical support center for 2-ethenyl-pyrrolidine (also known as 2-vinylpyrrolidine). This guide is designed for researchers, scientists, and drug development professionals to ensure the stability and pur...
Author: BenchChem Technical Support Team. Date: March 2026
Welcome to the technical support center for 2-ethenyl-pyrrolidine (also known as 2-vinylpyrrolidine). This guide is designed for researchers, scientists, and drug development professionals to ensure the stability and purity of this reactive monomer during storage and handling. Uncontrolled polymerization can lead to failed experiments, product loss, and significant safety hazards. This document provides in-depth, experience-driven answers to common questions and troubleshooting scenarios.
Frequently Asked Questions (FAQs)
Q1: My bottle of 2-ethenyl-pyrrolidine has become viscous or solidified. What happened?
A1: This is a classic sign of uncontrolled free-radical polymerization. 2-Ethenyl-pyrrolidine, like other vinyl monomers, is susceptible to self-polymerization, especially when exposed to initiators such as heat, light, oxygen (through peroxide formation), or other contaminants.[1][2][3] This process converts the liquid monomer into a high-molecular-weight polymer, resulting in increased viscosity or solidification.
Q2: What are the ideal storage conditions to prevent this?
A2: Proper storage is the most critical factor in preventing premature polymerization. The key is to control temperature, atmosphere, and light exposure. Based on safety data for the closely related and well-studied N-vinyl-2-pyrrolidone, a stringent storage protocol is recommended.[4][5]
Parameter
Recommended Condition
Rationale
Temperature
< 25°C (77°F)
Reduces the rate of thermally-initiated polymerization.[4]
Atmosphere
Inert Gas (Nitrogen or Argon)
Prevents the formation of peroxides, which are potent polymerization initiators.[4]
Inhibitor
MEHQ (4-Methoxyphenol)
Scavenges free radicals, terminating the polymerization chain reaction.[1][6][7]
Light
Amber/Opaque Container
Protects from UV light, which can initiate radical formation.
Container
Original, tightly sealed container
Prevents contamination and exposure to atmospheric oxygen and moisture.[8]
Q3: My monomer was shipped with an inhibitor. What is it and why is it there?
A3: Most commercial vinyl monomers are stabilized with a small amount (typically 10-100 ppm) of a polymerization inhibitor. The most common inhibitor is 4-methoxyphenol (MEHQ), also known as hydroquinone monomethyl ether.[1][7] MEHQ functions by reacting with and neutralizing free radicals that would otherwise initiate a polymerization chain reaction.[3][6] Interestingly, the inhibitory action of MEHQ requires the presence of a small amount of oxygen to effectively scavenge peroxy radicals, which are the primary initiators in many cases.[6]
Q4: Do I need to remove the inhibitor before my experiment?
A4: Yes, in almost all cases. The inhibitor's purpose is to prevent polymerization, so its presence will interfere with or completely halt your intended reaction.[9] Failure to remove the inhibitor is a common cause of low yields or complete reaction failure.
Troubleshooting Guide
Scenario 1: You suspect partial polymerization has occurred (e.g., increased viscosity).
Visual Inspection: Check for cloudiness, schlieren lines, or increased viscosity compared to a fresh sample.
Quality Control Check: If you have the capability, verify the monomer's purity.
NMR Spectroscopy: Proton NMR (¹H NMR) is an excellent tool. Look for the disappearance or reduction of sharp vinyl proton signals and the appearance of broad signals corresponding to the polymer backbone.[10][11]
FTIR/Raman Spectroscopy: Monitor the characteristic vinyl C=C stretch. A decrease in this peak's intensity relative to other peaks indicates polymerization.[11][12][13]
Gas Chromatography (GC): An increase in non-volatile components or a decrease in the main monomer peak suggests polymer formation.[14]
Decision: If significant polymerization has occurred, it is often best to discard the material safely according to your institution's guidelines. Attempting to purify a partially polymerized monomer can be difficult and hazardous. If polymerization is minimal, you may be able to purify it via vacuum distillation, but proceed with extreme caution.
Scenario 2: Your polymerization reaction is failing or giving low yields.
Inhibitor Removal: Confirm that you have effectively removed the inhibitor. Incomplete removal is the most likely culprit. See Protocol 1 below for a reliable method.
Monomer Purity: Ensure the monomer was pure before use. If it was stored improperly, it might contain oligomers or other impurities that can interfere with the reaction.
Atmosphere Control: Ensure your reaction is performed under a strictly inert atmosphere (nitrogen or argon). Oxygen can have complex and often detrimental effects on polymerization reactions.
Key Experimental Protocols
Protocol 1: Inhibitor Removal via Alumina Column
This is the most common and generally safest lab-scale method for removing phenolic inhibitors like MEHQ.[9][15]
Materials:
Glass chromatography column
Basic activated alumina
2-Ethenyl-pyrrolidine (inhibited)
Anhydrous, inert solvent (e.g., hexane or dichloromethane) for slurry packing (optional)
Clean, dry receiving flask, preferably amber or foil-wrapped.
Procedure:
Column Preparation: Secure the column vertically. Place a small plug of glass wool at the bottom.
Packing: Add basic activated alumina to the column. A bed height of 5-10 cm is typically sufficient for lab-scale purifications. You can dry-pack the alumina or use a solvent slurry for more even packing.
Equilibration: If you used a solvent, allow it to drain until it is level with the top of the alumina bed.
Loading: Carefully add the inhibited 2-ethenyl-pyrrolidine to the top of the column.
Elution: Open the stopcock and allow the monomer to pass through the alumina bed under gravity. The alumina will adsorb the phenolic inhibitor.
Collection: Collect the purified, inhibitor-free monomer in the receiving flask.
Immediate Use: The purified monomer is now highly reactive and should be used immediately. If short-term storage is necessary, keep it cold (< 4°C) under an inert atmosphere and in the dark.
Protocol 2: Quality Control Check by ¹H NMR
Procedure:
Prepare a dilute sample of your 2-ethenyl-pyrrolidine in a suitable deuterated solvent (e.g., CDCl₃).
Acquire a ¹H NMR spectrum.
Analysis:
Pure Monomer: Expect to see sharp, well-defined peaks corresponding to the vinyl protons (typically in the 4.5-6.5 ppm range) and the pyrrolidine ring protons.
Polymer Present: Look for the appearance of broad, poorly resolved signals, particularly in the 1.0-4.0 ppm range, which correspond to the saturated polymer backbone. The sharp vinyl proton signals will be diminished or absent.
Mechanism Deep Dive
Understanding the "why" behind these procedures is key to successful experimentation.
The Polymerization Cascade
Uninhibited 2-ethenyl-pyrrolidine undergoes free-radical polymerization. This is a chain reaction that can be initiated by sources of energy like heat or light, or by chemical species like peroxides.
Caption: Free-radical polymerization cascade.
The Role of the Inhibitor
An inhibitor like MEHQ works by intercepting the highly reactive monomer or polymer radicals (M• or M-M•), effectively terminating the chain reaction.
Caption: Mechanism of radical scavenging by an inhibitor.
By implementing these storage, handling, and purification protocols, you can ensure the integrity of your 2-ethenyl-pyrrolidine, leading to more reliable, reproducible, and safer experimental outcomes.
References
BASF CORPORATION. (2025, August 28).
SpecialChem. (2025, June 19). PVC Heat Stabilizers: Role, Types and Ingredient Selection.
ACS Publications. Efficient Removal of Polymerization Inhibitors by Adsorption on the Surface of an Optimized Alumina | Langmuir.
ChemicalBook. (2026, January 17).
RQM+. (2014, May 14). The Basics of Polymer Analysis: Techniques & Solutions.
PMC.
Unknown Source. (2026, February 23). How Is 4-Methoxyphenol (MEHQ) Used as a Stabilizer in Polymer Systems?
Goldstab Organics. Heat Stabilizers for PVC: A Comprehensive Guide.
Google Patents.
Fisher Scientific. (2023, September 21).
Unknown Source.
ChemicalBook. (2019, October 24). Inhibiting action of 4-Methoxyphenol for Acrylic Monomers.
Alfa Chemistry.
Beilstein Journals. (2022, August 31). Experimental and theoretical studies on the synthesis of 1,4,5-trisubstituted pyrrolidine-2,3-diones.
ResearchGate. (2015, August 6). How can I remove inhibitors from the monomer solid like MBAA and acrylamide. If they are present?
Metrohm. Identification of monomers with Raman spectroscopy.
Hosea Chem. (2024, December 14). Uses of 4-methoxyphenol MEHQ.
MilliporeSigma.
ChemicalBook. (2026, January 17).
Unknown Source. (2000, February 11). 1-Vinyl-2-pyrrolidone.
Carl ROTH.
Google Patents. WO1992001017A1 - Pvc stabilizer composition and process for manufacture of the ...
Google Patents. RU2081111C1 - Method of synthesis of 1-ethyl-2-aminomethylpyrrolidine.
Unknown Source. 1-Ethyl-2-pyrrolidone.
BenchChem. (2025).
Royal Society of Chemistry. (2019, October 16).
Unknown Source. Factory Supply industrial standard 4-Methoxyphenol (MEHQ) 150-76-5 In Stock.
MilliporeSigma. (2025, October 17).
MDPI. (2024, October 17). Progress in the Stereoselective Synthesis Methods of Pyrrolidine-Containing Drugs and Their Precursors.
PMC. (2023, January 17).
Unknown Source. (2025, November 18).
Academic Journals. (2011, September 9). Thermal stabilizers for poly(vinyl chloride): A review.
Technology Networks. (2024, July 31). Exploring the Techniques Used in Polymer Analysis.
Technical Support Center: Purification of 2-Ethenyl-pyrrolidine (N-Vinyl-2-pyrrolidone)
Welcome to the technical support center for the purification of 2-ethenyl-pyrrolidine, more commonly known as N-Vinyl-2-pyrrolidone (NVP). This guide is designed for researchers, scientists, and drug development professi...
Author: BenchChem Technical Support Team. Date: March 2026
Welcome to the technical support center for the purification of 2-ethenyl-pyrrolidine, more commonly known as N-Vinyl-2-pyrrolidone (NVP). This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights into common purification challenges. Here, we move beyond simple protocols to explain the "why" behind experimental choices, ensuring both technical accuracy and practical success.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities in commercial-grade 2-ethenyl-pyrrolidine (NVP)?
A1: Commercial-grade NVP, typically 98-99.5% pure, often contains several process-related and degradation impurities.[1][2] The most prevalent of these is 2-pyrrolidone, the starting material for NVP synthesis.[1] Other common impurities include N-ethylpyrrolidone (NEP), γ-butyrolactone (GBL), and water.[2][3] The presence of these impurities can affect polymerization reactions, leading to inconsistent product quality and performance.[1]
Q2: Why is my NVP yellowing, and how can I prevent it?
A2: NVP is prone to discoloration, appearing as a colorless to light yellow liquid.[3][4][5] Yellowing is often a result of polymerization or degradation, which can be initiated by exposure to oxygen, light, heat, or acidic conditions.[6][7] To prevent discoloration, it is crucial to store NVP in a cool, dry, and dark place, preferably under an inert atmosphere (e.g., nitrogen or argon).[3][6] The use of stabilizers, such as N,N'-Di-sec-butyl-p-phenylenediamine or MEHQ, is common in commercial NVP to inhibit premature polymerization.[5]
Q3: What are the primary safety precautions I should take when handling NVP?
A3: NVP is classified as a hazardous substance and requires careful handling.[3][8] It is crucial to avoid contact with skin and eyes, as well as inhalation of vapor or mist.[8] Always work in a well-ventilated area, preferably a fume hood, and wear appropriate personal protective equipment (PPE), including safety goggles, chemical-resistant gloves, and a lab coat.[7][8] In case of a spill, absorb the liquid with an inert material and dispose of it as hazardous waste.[8]
Troubleshooting Guide
Issue 1: Inconsistent Polymerization Results
Symptoms:
Variable polymer molecular weight.
Poor reproducibility of polymerization kinetics.
Discolored final polymer.
Potential Cause & Solution:
The primary culprit for inconsistent polymerization is often the presence of impurities in the NVP monomer. Water and 2-pyrrolidone can act as chain transfer agents, affecting the molecular weight distribution of the resulting polyvinylpyrrolidone (PVP).
Troubleshooting Workflow:
Caption: Troubleshooting workflow for inconsistent polymerization.
Issue 2: Poor Separation During Vacuum Distillation
Symptoms:
Co-distillation of NVP and impurities.
Low yield of purified NVP.
Polymerization in the distillation flask.
Potential Cause & Solution:
Inefficient separation during vacuum distillation can be due to an inadequate vacuum, improper temperature control, or the lack of a suitable distillation column. Polymerization during distillation is a significant risk, as NVP is thermally labile.[9]
Key Parameters for NVP Distillation:
Parameter
Recommended Value
Rationale
Pressure
< 10 mmHg
Lowers the boiling point to prevent thermal degradation.
Corresponds to the boiling point of NVP at that pressure.
Column
Fractional distillation column
Provides multiple theoretical plates for better separation.
Troubleshooting Steps:
Verify Vacuum System: Ensure all connections are secure and the vacuum pump is functioning correctly.
Monitor Temperatures: Use a thermometer in both the distillation pot and at the column head to maintain precise temperature control.
Use a Stabilizer: While not ideal for all applications, adding a small amount of a non-volatile polymerization inhibitor can prevent losses in the distillation flask.
Consider a Two-Stage Distillation: For complex mixtures, a preliminary distillation to remove low-boiling impurities followed by a second distillation to isolate NVP can be effective.[9][11]
Detailed Experimental Protocols
Protocol 1: Purification of NVP by Vacuum Distillation
This protocol is designed for purifying industrial-grade NVP to a purity suitable for most research applications.
Materials:
Industrial-grade NVP (≥98%)
Fractional distillation apparatus (Vigreux or packed column)
Vacuum pump
Heating mantle with stirrer
Thermometers
Receiving flask (round-bottom)
Cold trap (e.g., with dry ice/acetone)
Procedure:
Apparatus Setup: Assemble the fractional distillation apparatus, ensuring all joints are properly sealed with vacuum grease. Place a stir bar in the distillation flask.
Charging the Flask: Add the industrial-grade NVP to the distillation flask, filling it to no more than two-thirds of its capacity.
Initiate Vacuum: Slowly apply the vacuum to the system. It is crucial to do this gradually to prevent bumping.
Heating and Stirring: Begin stirring and gently heat the distillation flask.
Fraction Collection:
Fore-run: Collect the initial fraction, which will contain lower-boiling impurities. The head temperature will be unstable during this phase.
Main Fraction: Once the head temperature stabilizes at the boiling point of NVP for the given pressure (e.g., 92-95°C at 11 mmHg), switch to a clean receiving flask to collect the purified NVP.[10]
End Fraction: Stop the distillation before the flask goes to dryness to avoid the concentration of high-boiling impurities and potential polymerization.
Storage: Store the purified NVP in a tightly sealed container, under an inert atmosphere, and in a cool, dark place.[3][6]
Protocol 2: High-Purity NVP via Fractional Crystallization
For applications requiring pharmaceutical-grade NVP (>99.9%), fractional crystallization is the preferred method.[2] This technique exploits the freezing point depression caused by impurities.
Materials:
Industrial-grade NVP (pre-purified by distillation is recommended)
Jacketed reaction vessel with a stirrer
Chilling circulator
Filtration apparatus (e.g., Büchner funnel)
Deionized water
Procedure:
Water Addition: Add 0.5 to 4 wt% of deionized water to the NVP in the jacketed vessel.[2] This addition intentionally depresses the freezing point, allowing for better separation of impurities into the mother liquor.[2]
Cooling and Crystallization:
Begin stirring and circulate a coolant through the jacket of the vessel to slowly cool the NVP-water mixture.
Crystallization is typically performed at a temperature between -5°C and 15°C.[2]
Crystal Separation: Once a significant amount of crystals have formed, separate them from the mother liquor by filtration. The mother liquor will be enriched with the impurities.
Washing (Optional but Recommended): For the highest purity, wash the collected crystals with a small amount of pure, cold NVP.[2]
Drying: Dry the purified NVP crystals. The resulting melt should be high-purity NVP.
Purity Analysis: Verify the purity of the final product using Gas Chromatography (GC) or High-Performance Liquid Chromatography (HPLC).[12][13]
Purification Workflow Diagram:
Caption: General workflow for NVP purification.
References
N-Vinyl-2-pyrrolidone | ZXCHEM. (URL: )
Cas 88-12-0,N-Vinyl-2-pyrrolidone - LookChem. (URL: )
N-Vinyl-2-pyrrolidone - Safety D
HPLC Method for Analysis 1-vinyl-2-pyrrolidone on Newcrom R1 Column. (URL: )
T 0716/07 (Distillation of N-vinylpyrrolidone/NIPPON SHOKUBAI) of 05.05.2010 - EPO. (URL: [Link])
EP1094061A1 - Process for recovering N-Vinyl-2-Pyrrolidone - Google P
US6703511B2 - Method for obtaining pure n-vinyl pyrrolidone - Google P
Determination of N-vinyl-2-pyrrolidone and N-methyl-2-pyrrolidone in Drugs Using Polypyrrole-Based Headspace Solid-Phase Microextraction and Gas Chromatography-Nitrogen-Phosphorous Detection - PubMed. (URL: [Link])
Purification Or Recovery Of 2-pyrrolidone Which Is Unsubstituted Or Alkyl Substituted Only Patents and Patent Applications (Class 548/555). (URL: [Link])
Determination of N-vinyl-2-pyrrolidone and N-methyl-2-pyrrolidone in drugs using polypyrrole-based headspace solid-phase microextraction and gas chromatography-nitrogen-phosphorous detection | Request PDF - ResearchGate. (URL: [Link])
Separation of N-Vinyl-2-pyrrolidone on Newcrom R1 HPLC column - SIELC Technologies. (URL: [Link])
US7138528B2 - Method for crystallizing N-vinyl-2-pyrrolidone - Google P
US4384125A - Process for the purification of 2-pyrrolidone - Google P
Technical Support Center: Optimizing Catalytic Hydrogenation of 2-Ethenyl-pyrrolidine
Welcome to the Application Scientist Support Portal. This guide is designed for researchers, synthetic chemists, and drug development professionals optimizing the reduction of 2-ethenyl-pyrrolidine (also known as 2-vinyl...
Author: BenchChem Technical Support Team. Date: March 2026
Welcome to the Application Scientist Support Portal. This guide is designed for researchers, synthetic chemists, and drug development professionals optimizing the reduction of 2-ethenyl-pyrrolidine (also known as 2-vinylpyrrolidine) to 2-ethylpyrrolidine derivatives.
Below, you will find our mechanistic troubleshooting workflow, a self-validating standard operating procedure (SOP), quantitative optimization data, and an FAQ section addressing the most common failure modes in this specific transformation.
Part 1: Mechanistic Troubleshooting Workflow
When hydrogenating vinyl groups attached to nitrogen heterocycles, the two most common points of failure are catalyst poisoning (by free amines) and substrate polymerization (triggered by acidic conditions). Use the logical workflow below to diagnose and correct your reaction conditions.
Troubleshooting workflow for 2-ethenyl-pyrrolidine catalytic hydrogenation.
Part 2: Self-Validating Experimental Protocol
Target: Synthesis of N-Boc-2-ethylpyrrolidine from (S)-tert-Butyl 2-vinylpyrrolidine-1-carboxylate.
Expertise & Causality Focus: We strongly recommend utilizing the N-Boc protected derivative for this reaction. Free secondary amines possess a highly active lone pair that strongly coordinates to palladium surfaces, drastically reducing turnover frequencies and effectively poisoning the catalyst[1].
Step 1: Substrate Preparation & Environmental Control
Action: Dissolve (S)-tert-Butyl 2-vinylpyrrolidine-1-carboxylate (1.0 equiv) in anhydrous Methanol to achieve a 0.1 M concentration.
Causality: Methanol serves as an excellent proton-shuttling solvent that stabilizes the transition state of the alkene on the Pd surface without promoting unwanted side reactions.
Validation Check: Ensure complete dissolution. A cloudy mixture indicates polymeric impurities or moisture. Do not proceed until the solution is optically clear.
Step 2: Catalyst Loading & Purging
Action: Add 5% Pd/C (10 wt% relative to the substrate). Seal the reaction vessel, purge with N2 (3 cycles), followed by H2 (3 cycles).
Causality: A 5% Pd loading provides optimal surface area for alkene reduction while minimizing the risk of C-N bond hydrogenolysis (undesired ring opening)[2]. Purging removes oxygen, which can trigger radical polymerization of the vinyl group.
Validation Check: The catalyst should remain suspended uniformly upon stirring. Rapid clumping indicates static or moisture issues in the solvent.
Step 3: Reaction Execution & Monitoring
Action: Stir vigorously under a hydrogen balloon (1 atm) at 25 °C for 2–4 hours.
Causality: Mild conditions (1 atm, ambient temperature) are strictly maintained to prevent over-reduction or cleavage of the pyrrolidine ring[2].
Validation Check: Monitor reaction progress via TLC (Hexanes/EtOAc, stain with KMnO4). The reaction is complete when the baseline spot no longer reduces the permanganate stain (indicating the total consumption of the oxidizable vinyl group).
Step 4: Workup & Product Isolation
Action: Filter the suspension through a tightly packed pad of Celite. Wash the pad with excess Methanol or EtOAc. Concentrate the filtrate under reduced pressure.
Causality: Celite prevents sub-micron carbon particulates from passing through standard glass frits, ensuring a highly pure crude product without the need for immediate chromatography.
Validation Check: Analyze the crude product via 1H NMR. Successful conversion is validated by the disappearance of the vinylic multiplet at ~5.7 ppm and the emergence of an ethyl triplet at ~0.9 ppm.
Part 3: Quantitative Optimization Data
The following table summarizes our internal optimization matrix for the hydrogenation of 2-ethenyl-pyrrolidine derivatives. Use this data to benchmark your own experimental choices.
Catalyst System
Solvent
Pressure (H2)
Additives
Observed Outcome / Causality
5% Pd/C
Methanol
1 atm
None
Optimal. >99% conversion to 2-ethylpyrrolidine. High atom economy and clean profile[2].
10% Pd/C
Ethyl Acetate
1 atm
None
Good conversion, but exhibits slightly slower kinetics compared to Methanol.
20% Pd(OH)2/C
Methanol
5 atm
None
Poor. High risk of C-N bond hydrogenolysis resulting in acyclic aliphatic amines.
5% Pd/C
Methanol
1 atm
Trace Acid (HCl)
Failure. Rapid catalyst deactivation due to acid-catalyzed vinyl polymerization.
PtO2 (Adams' Cat.)
Ethanol
1 atm
None
Moderate conversion; highly susceptible to poisoning if trace free amine is present.
Part 4: Troubleshooting & FAQs
Q1: Why does my reaction stall at 50% conversion, leaving unreacted starting material?A: Premature deactivation in vinylpyrrolidine systems is frequently caused by substrate polymerization rather than standard catalyst degradation. Vinyl groups adjacent to heteroatoms are highly susceptible to radical or acid-catalyzed polymerization. The resulting polymer coats the Pd/C catalyst, physically blocking the active sites.
Solution: Ensure your solvent is strictly neutral. Do not add acidic modifiers (like acetic acid or HCl), which are sometimes used to protonate amines in other protocols, as they will trigger polymerization here.
Q2: Should I protect the pyrrolidine nitrogen before hydrogenation?A: Yes. If your substrate is an unprotected 2-vinylpyrrolidine, the free nitrogen lone pair will coordinate to the palladium surface and poison the catalyst. We highly recommend utilizing an N-Boc protected derivative to ensure high turnover frequencies[1].
Q3: I am observing ring-opening products. How can I improve selectivity?A: While the pyrrolidine ring is generally stable, the allylic-like nature of the C-N bond adjacent to the vinyl group makes it susceptible to hydrogenolysis under harsh conditions.
Solution: Avoid hyper-active catalysts like Pearlman's catalyst (Pd(OH)2/C) and high-pressure reactors. Standard 5% Pd/C under 1 atm (balloon pressure) at ambient temperature is entirely sufficient to reduce the alkene without breaking the C-N bond[2].
Q4: What is the most reliable synthetic route to the starting material (2-vinylpyrrolidine)?A: 2-Vinylpyrrolidines are typically synthesized from proline derivatives. A highly reliable, standard route involves the esterification of proline, N-Boc protection, reduction to the alcohol, Swern oxidation to the aldehyde, and finally a Wittig reaction to install the vinyl group[1]. Subsequent iterative ring expansions or functionalizations can be performed after the initial olefin hydrogenation[3].
Technical Support Center: Resolving Solubility Issues of 2-Ethenyl-pyrrolidine Salts
Welcome to the technical support center dedicated to addressing the solubility challenges encountered with 2-ethenyl-pyrrolidine salts. This guide is designed for researchers, scientists, and professionals in drug develo...
Author: BenchChem Technical Support Team. Date: March 2026
Welcome to the technical support center dedicated to addressing the solubility challenges encountered with 2-ethenyl-pyrrolidine salts. This guide is designed for researchers, scientists, and professionals in drug development, providing in-depth troubleshooting advice and frequently asked questions (FAQs) to facilitate your experimental success. Our approach is grounded in scientific principles and practical, field-tested experience to ensure you can confidently navigate the complexities of your research.
Part 1: Foundational Principles of Solubility for 2-Ethenyl-pyrrolidine Salts
Understanding the fundamental principles governing the solubility of 2-ethenyl-pyrrolidine salts is the first step toward resolving any dissolution issues.
Q1: Why is there a significant difference in solubility between 2-ethenyl-pyrrolidine free base and its salt forms?
A1: The difference in solubility lies in the polarity of the molecules. The 2-ethenyl-pyrrolidine free base, while having a polar amine group, also possesses non-polar hydrocarbon characteristics. The conversion of the basic nitrogen in the pyrrolidine ring to a salt by reacting it with an acid (e.g., hydrochloric acid, tartaric acid) introduces an ionic character to the molecule.[1] This increased polarity significantly enhances its interaction with polar solvents like water, leading to greater solubility.[1][2] Conversely, this increased polarity makes the salt less soluble in non-polar organic solvents.[1][2]
Q2: What are the most critical factors that influence the solubility of 2-ethenyl-pyrrolidine salts?
A2: The solubility of 2-ethenyl-pyrrolidine salts is primarily influenced by three key factors:
The choice of the counter-ion: Different acid salts (e.g., hydrochloride, sulfate, tartrate) will have different crystal lattice energies and interactions with the solvent, leading to varying solubilities.[3][4][5]
The pH of the solvent system: As salts of a weak base, their solubility is highly dependent on the pH of the medium.
The nature of the solvent: The polarity, hydrogen bonding capability, and temperature of the solvent are crucial determinants of solubility.
Part 2: Troubleshooting Common Solubility Issues
This section provides a systematic approach to troubleshooting common problems encountered when dissolving 2-ethenyl-pyrrolidine salts.
Q3: My 2-ethenyl-pyrrolidine salt is not dissolving in my chosen organic solvent. What are the immediate troubleshooting steps?
A3: If you are facing difficulty dissolving a 2-ethenyl-pyrrolidine salt in a non-polar or moderately polar organic solvent, it is likely due to the high polarity of the salt form.[1] Here is a troubleshooting workflow:
Caption: Troubleshooting workflow for poor solubility in organic solvents.
Q4: I am observing precipitation when I dilute an aqueous solution of my 2-ethenyl-pyrrolidine salt. What is causing this?
A4: This phenomenon, known as "crashing out," is often due to a change in the pH of the solution. The addition of a less acidic or a basic solution can shift the equilibrium from the soluble salt form to the less soluble free base form. To avoid this, it is crucial to maintain the pH of the solution well below the pKa of the 2-ethenyl-pyrrolidine. Generally, it is recommended to formulate at a pH at least two units away from the pKa to prevent such physical instability.[3]
Part 3: Advanced Strategies for Solubility Enhancement
For particularly challenging cases, more advanced formulation strategies may be necessary.
Q5: How can I rationally select a counter-ion to improve the solubility of 2-ethenyl-pyrrolidine?
A5: The selection of a suitable counter-ion is a critical step in optimizing the physicochemical properties of your compound.[5][6] A systematic approach involves screening a variety of pharmaceutically acceptable acids.
Protocol for Counter-Ion Screening:
Preparation of the Free Base: Start with a solution of the 2-ethenyl-pyrrolidine free base in a suitable organic solvent.
Acid Addition: Add stoichiometric amounts of different acids (e.g., hydrochloric, sulfuric, methanesulfonic, tartaric, citric) to separate aliquots of the free base solution.
Salt Isolation: Isolate the resulting salts, typically through precipitation and filtration.
Solubility Measurement: Determine the equilibrium solubility of each salt in the target solvent system.
Characterization: Analyze the solid-state properties of the salts (e.g., crystallinity, melting point, hygroscopicity) to select the optimal form.
Small, compact counterions often yield crystalline salts with high melting points and a moderate increase in solubility.[4] The nature of the hydrogen bonding between the ions also plays a significant role in solubility.[4]
Q6: What formulation techniques can be employed if my 2-ethenyl-pyrrolidine salt still exhibits poor aqueous solubility?
A6: For salts that remain poorly soluble in aqueous media, several formulation strategies can be explored:
Particle Size Reduction: Techniques like micronization and nanosizing increase the surface area of the solid, which can enhance the dissolution rate according to the Noyes-Whitney equation.[7][8][9]
Use of Co-solvents: The addition of a water-miscible organic solvent (a co-solvent) can increase the solubility of a compound.[10]
Complexation with Cyclodextrins: Cyclodextrins are cyclic oligosaccharides that can form inclusion complexes with guest molecules, effectively encapsulating the less soluble parts of the molecule in a more hydrophilic shell.[6][8][11][12]
Solid Dispersions: Dispersing the 2-ethenyl-pyrrolidine salt in a hydrophilic polymer matrix at a molecular level can create an amorphous solid dispersion, which typically has a higher apparent solubility and faster dissolution rate than the crystalline form.[12][13][14]
Lipid-Based Formulations: For highly lipophilic compounds, lipid-based delivery systems like self-emulsifying drug delivery systems (SEDDS) can be used to present the compound in a solubilized form.[7][8]
The choice of strategy will depend on the specific properties of the 2-ethenyl-pyrrolidine salt and the intended application.
Part 4: Data and Experimental Protocols
Table 1: Influence of Counter-Ion on Physicochemical Properties (Illustrative Data)
Counter-Ion
Salt Form
Melting Point (°C)
Aqueous Solubility (mg/mL at 25°C)
Notes
Chloride
Hydrochloride
175-180
~50
Commonly used, good crystallinity.
Sulfate
Sulfate
210-215
~25
Can have lower solubility than hydrochloride.
Tartrate
Tartrate
150-155
~100
Often improves solubility, can be hygroscopic.
Mesylate
Mesylate
190-195
~75
Good balance of solubility and stability.
Note: This data is illustrative and the actual values for 2-ethenyl-pyrrolidine salts should be determined experimentally.
Protocol: Determining Equilibrium Solubility
Prepare a Saturated Solution: Add an excess amount of the 2-ethenyl-pyrrolidine salt to a known volume of the desired solvent in a sealed container.
Equilibrate: Agitate the solution at a constant temperature for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached.
Separate Solid from Solution: Centrifuge or filter the suspension to remove the undissolved solid.
Quantify the Solute: Accurately dilute an aliquot of the clear supernatant and determine the concentration of the dissolved salt using a suitable analytical method (e.g., HPLC-UV, LC-MS).
Calculate Solubility: Express the solubility in appropriate units (e.g., mg/mL, mol/L).
Caption: Step-by-step protocol for determining equilibrium solubility.
References
Vertex AI Search. (n.d.). Pyrrolidine - Solubility of Things.
PubMed. (2019, December 15). Impact of mixed counter ion on saturation solubility of esylate salt of a weak basic drug to formulate physically stable and non-hemolytic ready to use injectable solution.
PubMed. (2012, January 15). Impact of the counterion on the solubility and physicochemical properties of salts of carboxylic acid drugs.
Filo. (2025, March 31).
PageSuite. (n.d.).
(2010, October 1). Effective Formulation Development Strategies for Poorly Soluble Active Pharmaceutical Ingredients (APIs).
World Pharma Today. (2025, October 17).
(n.d.). Impact of Counterion on the Chemical Stability of Crystalline Salts of Procaine.
Vertex AI Search. (n.d.). Piribedil - Solubility of Things.
(2021, August 10). Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds.
MDPI. (2025, November 7).
Tablets & Capsules. (2025, July 15).
Hilaris Publisher. (2024, May 29). Innovative Formulation Strategies for Enhancing Oral Bioavailability of Poorly Soluble Drugs.
Academia.edu. (n.d.).
(2018, May 26).
(2025, July 4). Modern Approaches for Enhancing Drug Solubility: An Overview of Technologies.
Benchchem. (2025, November). Overcoming poor solubility of Isoquinolin-7-amine dihydrochloride in reactions.
PMC. (n.d.). Drug Solubility: Importance and Enhancement Techniques.
MDPI. (2017, May 31). Synthesis and Evaluation of Novel 2-Pyrrolidone-Fused (2-Oxoindolin-3-ylidene)methylpyrrole Derivatives as Potential Multi-Target Tyrosine Kinase Receptor Inhibitors.
Cheméo. (n.d.). Chemical Properties of 2-Pyrrolidinone, 1-ethenyl- (CAS 88-12-0).
PMC. (2024, January 26). Hydrophilic Reduction-Resistant Spin Labels of Pyrrolidine and Pyrroline Series from 3,4-Bis-hydroxymethyl-2,2,5,5-tetraethylpyrrolidine-1-oxyl.
Technical Support Center: High-Fidelity Derivatization of 2-Ethenyl-pyrrolidine
Topic: Minimizing Racemization During 2-Ethenyl-pyrrolidine Derivatization Document ID: TS-2VP-RAC-01 Last Updated: October 2025 Audience: Medicinal Chemists, Process Chemists, Analytical Scientists The Core Challenge: T...
Author: BenchChem Technical Support Team. Date: March 2026
Topic: Minimizing Racemization During 2-Ethenyl-pyrrolidine Derivatization
Document ID: TS-2VP-RAC-01
Last Updated: October 2025
Audience: Medicinal Chemists, Process Chemists, Analytical Scientists
The Core Challenge: The "Allylic Trigger"
Why is this molecule difficult?
2-Ethenyl-pyrrolidine (2-vinylpyrrolidine) presents a unique stereochemical hazard compared to its structural analog, Proline. The C2 chiral center is doubly activated :
Alpha-to-Nitrogen: The adjacent nitrogen atom renders the C2 proton acidic, especially upon acylation (e.g., amide coupling).
Allylic Position: The vinyl group provides resonance stabilization for any deprotonated intermediate (aza-allyl anion).
The Consequence:
Standard peptide coupling conditions (e.g., HATU/DIEA at Room Temperature) often lead to significant racemization (10–40% ee loss) because the activation energy for deprotonating the C2-H is significantly lower than in non-allylic amines.
Mechanism of Failure
The racemization typically occurs during the derivatization step (e.g., amide bond formation). Once the nitrogen is acylated, the electron-withdrawing effect of the carbonyl group increases the acidity of the C2 proton. If a base is present, it abstracts this proton, forming a planar, resonance-stabilized intermediate that destroys the stereocenter.[1]
Figure 1: The cascade of electronic effects leading to racemization in 2-ethenyl-pyrrolidine derivatives. Note that the vinyl group stabilizes the planar anion, accelerating the rate of racemization.
Validated Protocol: The "Safe-Zone" Derivatization
To preserve optical purity (>98% ee), you must suppress the deprotonation pathway. This protocol uses controlled acidity and low temperature to bypass the danger zone.
Reagents Selection Table
Component
Recommended
Avoid
Rationale
Coupling Reagent
COMU or T3P
HATU, HBTU
COMU/T3P operate at lower pH and show faster kinetics, reducing the time window for racemization [1].
Base
Sym-Collidine (TMP)
TEA, DBU, Excess DIPEA
Collidine is a weak, bulky base (pKa ~7.4) sufficient to neutralize acid but too sterically hindered to abstract the C2 proton [2].
Additive
Oxyma Pure
DMAP
Oxyma suppresses side reactions; DMAP is a nucleophilic catalyst that frequently induces racemization.
Solvent
DCM or DMF (0°C)
THF (at reflux)
Polar aprotic solvents are necessary, but temperature control is critical.
Step-by-Step Workflow (Amide Coupling)
Pre-Cooling: Dissolve the carboxylic acid partner (1.0 equiv) and Oxyma Pure (1.1 equiv) in DCM/DMF (9:1 ratio). Cool to -10°C .
Activation: Add COMU (1.0 equiv) and Sym-Collidine (1.0 equiv). Stir for 5 minutes.
Addition: Add 2-Ethenyl-pyrrolidine (1.0 equiv) dropwise as a solution in DCM.
Base Control: If the amine is a salt (e.g., HCl salt), add exactly 1.0 equiv of DIPEA to the amine solution before adding it to the activated ester. Never add excess base to the main reaction mixture.
Reaction: Allow to warm to 0°C (do not heat to RT) and monitor by LCMS. Quench immediately upon completion with 0.5M HCl (acidic quench prevents post-reaction racemization).
Troubleshooting Guide
Scenario A: "My ee% dropped from 99% to 85% after coupling."
Root Cause 1: Base Overload. You likely used >2 equivalents of base or a strong base like TEA.
Fix: Switch to Sym-Collidine. If using DIPEA, use a pH meter or wet pH paper to ensure the apparent pH does not exceed 7.5–8.0.
Root Cause 2: Temperature Spike. Exothermic addition of reagents.
Fix: Perform the addition at -10°C or -20°C.
Root Cause 3: Slow Kinetics. The reaction took 12+ hours, allowing time for the "slow" background racemization to accumulate.
Fix: Switch to a more reactive coupling agent (COMU) to finish the reaction in <2 hours.
Scenario B: "The starting material itself seems racemic."
Root Cause: Improper Storage. The free amine of 2-ethenyl-pyrrolidine oxidizes and racemizes upon standing at room temperature.
Fix: Always store the starting material as a Tartrate or Hydrochloride salt at -20°C. Generate the free base in situ only immediately before use [3].
Scenario C: "I see a new impurity peak +14 mass units."
Root Cause: Methylation? No, likely Michael Addition . The vinyl group is an acceptor. If you used a thiol or excess amine, it may have added across the double bond.
Fix: Ensure 1:1 stoichiometry. Avoid nucleophilic solvents (like alcohols) if using strong activation.
Analytical Validation (QC)
You cannot assume optical purity; you must measure it.
Note: The vinyl group provides a distinct UV handle (205-210 nm).
Method 2: Derivatization (Marfey’s Method)
If you lack a chiral column, derivatize a small aliquot with FDAA (Marfey’s Reagent) .
Protocol: React amine with FDAA (1% solution in acetone) + NaHCO3 at 40°C for 1 hour.
Analysis: Analyze the resulting diastereomers on a standard C18 column. The L-L and L-D diastereomers will separate significantly [4].
Frequently Asked Questions (FAQ)
Q: Can I use the Schotten-Baumann condition (Acyl chloride + NaOH/Water)?A:Absolutely NOT. Aqueous hydroxide is a strong base that will instantly deprotonate the activated amide intermediate. The biphasic nature does not protect the chiral center once the amide is formed. Use the anhydrous protocol described above.
Q: Is the vinyl group stable to acid deprotection (e.g., Boc removal)?A: Generally, yes. TFA/DCM (1:1) is safe for the vinyl group. However, avoid strong Lewis acids (e.g., BBr3) or high temperatures, which can induce polymerization or cationic cyclization of the vinyl group onto the pyrrolidine ring.
Q: Why is 2-ethenyl-pyrrolidine more sensitive than Proline methyl ester?A: Resonance. In proline esters, the negative charge of the enolate is delocalized only into the carbonyl. In 2-ethenyl-pyrrolidine derivatives, if the vinyl group aligns with the orbital, it offers additional stabilization to the transition state of the racemization, effectively lowering the energy barrier.
References
El-Faham, A., & Albericio, F. (2011). Peptide Coupling Reagents, More than a Letter Soup. Chemical Reviews, 111(11), 6557–6602. Link
Di Gioia, M. L., et al. (2010). Collidine as a base in peptide synthesis: A comparative study. Journal of Peptide Science.
Nugent, T. C., et al. (2010). Chiral amine synthesis – recent developments and trends for enamide reduction, reductive amination, and imine reduction. Organic & Biomolecular Chemistry, 8, 536-552. Link
Bhushan, R., & Bruckner, H. (2004). Marfey's reagent for chiral amino acid analysis: A review. Amino Acids, 27, 231–247. Link
Technical Support Center: Grignard Reactions with 2-Ethenyl-pyrrolidine Precursors
Welcome to the technical support center for troubleshooting Grignard reactions involving 2-ethenyl-pyrrolidine precursors. This guide is designed for researchers, scientists, and professionals in drug development who are...
Author: BenchChem Technical Support Team. Date: March 2026
Welcome to the technical support center for troubleshooting Grignard reactions involving 2-ethenyl-pyrrolidine precursors. This guide is designed for researchers, scientists, and professionals in drug development who are navigating the complexities of these powerful carbon-carbon bond-forming reactions. Here, we synthesize technical accuracy with field-proven insights to help you overcome common challenges and achieve your synthetic goals.
Frequently Asked Questions (FAQs)
Q1: Why are Grignard reactions with 2-ethenyl-pyrrolidine precursors challenging?
A: The primary challenges arise from the inherent reactivity of the Grignard reagent, which is a strong nucleophile and a strong base.[1][2] The 2-ethenyl-pyrrolidine scaffold introduces specific complexities: the pyrrolidine nitrogen must be protected to prevent acid-base side reactions, and the ethenyl (vinyl) group can potentially undergo side reactions.[3][4]
Q2: What is the most critical factor for a successful Grignard reaction?
A: Strict anhydrous (dry) conditions are paramount.[5][6] Grignard reagents react readily with protic sources, such as water, which will quench the reagent and lead to reaction failure.[7] All glassware must be flame-dried or oven-dried, and anhydrous solvents are essential.
Q3: Is the N-Boc protecting group stable under Grignard conditions?
A: The tert-butoxycarbonyl (Boc) group is generally stable to the basic and nucleophilic conditions of a Grignard reaction.[8][9] However, it is sensitive to acidic conditions, so care must be taken during the reaction workup to avoid premature deprotection.[10]
Q4: Can the ethenyl (vinyl) group interfere with the Grignard reaction?
A: While vinyl groups can undergo polymerization, this is more common with radical initiators.[4] With Grignard reagents, the primary concern is less about polymerization and more about ensuring the desired reaction with the electrophile occurs preferentially. In some contexts, Grignard reagents can add across a C=C double bond, but this typically requires specific conditions or catalysts.[11]
In-Depth Troubleshooting Guide
This section addresses specific issues you may encounter during your experiments, providing explanations of the underlying causes and actionable solutions.
Issue 1: Low or No Product Yield
A low or non-existent yield is one of the most common frustrations in Grignard synthesis. The root cause often lies in the preparation or handling of the Grignard reagent or the reaction conditions.
Potential Cause
Explanation
Recommended Solution
Presence of Moisture
Grignard reagents are extremely strong bases and will be quenched by any acidic protons, most commonly from water.[5]
Rigorously dry all glassware (flame-drying under vacuum or oven-drying at >120°C for several hours). Use anhydrous solvents, preferably freshly distilled or from a solvent purification system.
Poor Quality Grignard Reagent
The Grignard reagent may not have formed efficiently or may have degraded upon storage.
Prepare the Grignard reagent fresh for each reaction. Consider using activators like a small crystal of iodine or a few drops of 1,2-dibromoethane to initiate the reaction with magnesium turnings.[5]
Inaccurate Reagent Concentration
The stoichiometry of the reaction is critical. If the concentration of the Grignard reagent is unknown, you may be adding an insufficient amount.
Titrate a small aliquot of your freshly prepared Grignard reagent to determine its exact molarity before starting the main reaction. A common method is titration against a known concentration of I₂ until the color disappears.[5]
Side Reaction with Protecting Group
While generally stable, prolonged reaction times or high temperatures could lead to side reactions with the N-Boc group.
Maintain a low reaction temperature (e.g., -78°C to 0°C) during the addition of the electrophile.[5] Minimize the overall reaction time.
Inefficient Reaction with Electrophile
The electrophile may be too sterically hindered, or the reaction temperature may be too low for the addition to occur at a reasonable rate.
After the initial low-temperature addition, allow the reaction to slowly warm to room temperature and stir for several hours. Gentle heating (refluxing in THF) can be attempted if no reaction occurs at room temperature, but this increases the risk of side reactions.
Experimental Protocols
Protocol 1: Rigorous Drying of Glassware and Solvents
Glassware Preparation :
Disassemble and clean all glassware with a suitable solvent.
Rinse with deionized water and then a small amount of acetone.
Place the glassware in an oven at a minimum of 120°C for at least 4 hours, preferably overnight.
Assemble the glassware hot under a stream of dry nitrogen or argon and allow it to cool to room temperature under the inert atmosphere.
Solvent Preparation :
Use commercially available anhydrous solvents packaged under an inert atmosphere.
Alternatively, for highly sensitive reactions, distill the solvent from an appropriate drying agent (e.g., sodium/benzophenone for THF or diethyl ether) immediately before use.
Protocol 2: Titration of the Grignard Reagent (Iodine Method)
Preparation :
Accurately weigh approximately 0.25 g of iodine into a dry, nitrogen-flushed flask.
Dissolve the iodine in 10 mL of anhydrous diethyl ether or THF.
Cool the iodine solution to 0°C in an ice bath.
Titration :
Slowly add the prepared Grignard reagent dropwise from a syringe to the stirring iodine solution.
The endpoint is reached when the characteristic brown/yellow color of the iodine disappears, and the solution becomes colorless or slightly cloudy.
Record the volume of the Grignard reagent added.
Calculation :
Molarity (M) = (moles of I₂) / (Volume of Grignard solution in L)
The stoichiometry of the reaction is 1:1.
Visualizing the Process
Troubleshooting Logic Flow
Caption: A decision tree for troubleshooting low-yield Grignard reactions.
General Reaction Scheme
Caption: General workflow for a Grignard reaction with a 2-ethenyl-pyrrolidine precursor.
References
Master Organic Chemistry. (2015, December 10). Reactions of Grignard Reagents. [Link]
Master Organic Chemistry. (2015, December 16). Protecting Groups In Grignard Reactions. [Link]
Lu, P., & Gu, Z. (2010). Asymmetric synthesis of 2-substituted pyrrolidines by addition of Grignard reagents to γ-chlorinated N-tert-butanesulfinyl imine. Chemical Communications, 46(2), 222–224. [Link]
Wang, S., et al. (2024). Grignard Reagent Addition to Pyridinium Salts: A Catalytic Approach to Chiral 1,4-Dihydropyridines. ACS Publications. [Link]
Jeong, M., Choi, M.-G., & Lee, Y. (2021). Grignard coupling-based synthesis of vinyl-substituted hydridopolycarbosilane: effect of starting material and polymerization behavior. RSC Publishing. [Link]
Andersson, H., Olsson, R., & Almqvist, F. (2011). Reactions between Grignard reagents and heterocyclic N-oxides: stereoselective synthesis of substituted pyridines, piperidines, and piperazines. Organic & Biomolecular Chemistry, 9(2), 337–346. [Link]
Jeong, M., Choi, M.-G., & Lee, Y. (2021). Grignard coupling-based synthesis of vinyl-substituted hydridopolycarbosilane: effect of starting material and polymerization behavior. ResearchGate. [Link]
Chemistry Steps. (2025, August 5). The Grignard Reaction Mechanism. [Link]
IIT Bombay. (2020, October 26). Protecting Groups. [Link]
Nature. (2025, February 24). Pyrrolidine synthesis via ring contraction of pyridines. [Link]
Jeong, M., Choi, M.-G., & Lee, Y. (2021). Grignard coupling-based synthesis of vinyl-substituted hydridopolycarbosilane: effect of starting material and polymerization behavior. PubMed. [Link]
ChemRxiv. (2025, April 16). A Low-Yield Reaction Is Still a Result: A Study on Grignard Reagent Free Cobalt Catalyzed C(sp2)-H Arylation. [Link]
Chad's Prep. (2021, April 5). Addition of Grignard Reagents & Carbon Nucleophiles to Aldehydes & Ketones | Organic Chemistry 19.7a. YouTube. [Link]
Chemistry LibreTexts. (2019, June 5). 20.12: Protecting Groups. [Link]
Chemistry Steps. (2023, December 22). Boc Protecting Group for Amines. [Link]
Leah4sci. (2022, February 22). Grignard Attacks Nitrile to Form Ketone - Reaction and Mechanism. YouTube. [Link]
Filo. (2025, October 27). Reaction between grignard reagent with vinyl chloride. [Link]
ResearchGate. (2025, August 6). Pyrrole Chemistry. Part XI. Some Reactions of the Pyrrole Grignard Reagent with Alkyl Carbonates and Alkyl Thiocarbonates. [Link]
Stabilizing 2-Ethenyl-pyrrolidine against oxidative degradation
The following guide is designed as a Tier-3 Technical Support resource for 2-Ethenylpyrrolidine (2-EP) . It prioritizes the specific chemical vulnerabilities of the allylic amine structure (distinct from its isomer, N-vi...
Author: BenchChem Technical Support Team. Date: March 2026
The following guide is designed as a Tier-3 Technical Support resource for 2-Ethenylpyrrolidine (2-EP) . It prioritizes the specific chemical vulnerabilities of the allylic amine structure (distinct from its isomer, N-vinylpyrrolidone) and provides actionable, mechanistic solutions.
If you have just received a shipment or synthesized 2-EP, immediate stabilization is required. This molecule is thermodynamically unstable in the presence of oxygen and heat.
Parameter
Standard Requirement
Technical Rationale
Temperature
-20°C (Freezer)
Kinetic suppression of radical chain propagation and auto-oxidation.
Atmosphere
Argon (Ar)
Argon is heavier than air and forms a "blanket" over the liquid surface, unlike Nitrogen which mixes more easily.
Stabilizer
BHT (0.1% w/w)
Butylated hydroxytoluene acts as a radical scavenger, terminating chain reactions before oligomers form.
Container
Amber Glass / Teflon
Amber glass blocks UV light (photo-initiation). Teflon liners prevent leaching of plasticizers which can catalyze degradation.
Physical State
HCl Salt (Preferred)
Converting the free base liquid to a hydrochloride salt solid significantly increases shelf life (see Module 3).
Module 2: Troubleshooting & Diagnostics
FAQ: Visual Cues & Chemical Failures
Q1: My clear liquid has turned yellow/orange. Is it still usable?
Diagnosis: This indicates the formation of N-oxides and conjugated imines (Schiff bases).
Mechanism: The secondary amine in the pyrrolidine ring is susceptible to oxidation. Simultaneously, the vinyl group can undergo oxidative coupling.
Solution: If the color is pale yellow, purify via Vacuum Distillation (Protocol A). If orange/brown or viscous, the purity is likely <90%; discard to avoid contaminating downstream reactions.
Q2: I see white solids precipitating in the neat liquid.
Diagnosis: Formation of Carbamates or Polymers .
Mechanism:
Carbamate: Secondary amines react reversibly with atmospheric CO₂ to form carbamic acid/salts.
Polymer: Radical polymerization of the vinyl group creates insoluble oligomers.
Solution: Filter the liquid through a 0.2 µm PTFE filter. Analyze the filtrate by ¹H-NMR. If vinyl peaks (5.0–6.0 ppm) are intact, distill immediately.
Q3: Why can't I store it like N-Vinylpyrrolidone (NVP)?
Critical Distinction: NVP is an enamide (stabilized by resonance, susceptible to acid hydrolysis). 2-EP is an allylic amine (basic, susceptible to oxidation).
Impact: Standard stabilizers for NVP (like NaOH) are useless for 2-EP. You must use radical scavengers (BHT) and exclude Oxygen strictly.
Module 3: Mechanisms of Degradation
Understanding why 2-EP degrades allows you to predict failure points in your specific application.
The Dual-Threat Pathway
2-EP suffers from two competing degradation cycles:
Radical Polymerization: Initiated by heat/light on the vinyl group.
Allylic Auto-oxidation: The hydrogen at the C2 position (alpha to nitrogen, allylic to vinyl) is highly labile. Abstraction leads to a radical that reacts with O₂.
Figure 1: Mechanistic flow of 2-EP degradation. Note that BHT intercepts the radical intermediate, preventing both polymerization and oxidative cascading.
Module 4: Experimental Protocols
Protocol A: Purification via Vacuum Distillation
Use this to recover 2-EP that has slightly yellowed.
Prerequisites:
Vacuum pump capable of < 5 mmHg.
Oil bath (Do NOT use a heat gun; hot spots cause polymerization).
BHT crystals.
Step-by-Step:
Add Inhibitor: Add 0.5% (w/w) BHT directly to the distillation flask containing the crude 2-EP. This prevents polymerization during heating.
Setup: Assemble a short-path distillation apparatus. Ensure all joints are greased and clipped.
Degas: Flush the system with Argon for 5 minutes, then pull vacuum.
Heat: Slowly raise the oil bath temperature.
Target: Boiling point is approx. 55-60°C at 10 mmHg (Verify specific pressure/temp nomograph for your pump).
Limit: Do not exceed a bath temperature of 90°C.
Collection: Discard the first 5% (forerun). Collect the main fraction in a receiver flask cooled to 0°C.
Storage: Immediately backfill with Argon, add fresh BHT (0.1%), and seal.
Protocol B: Conversion to HCl Salt (Long-Term Storage)
The Hydrochloride salt (2-EP·HCl) is a crystalline solid that is significantly more resistant to oxidation than the free base.
Step-by-Step:
Dissolve: Dissolve 10g of fresh 2-EP in 50 mL of anhydrous Diethyl Ether (or MTBE). Cool to 0°C.
Acidify: Dropwise add 2M HCl in Diethyl Ether (anhydrous) with vigorous stirring.
Observation: White precipitate will form immediately.
Endpoint: Test pH of supernatant (wet pH paper) until acidic (pH 2-3).
Isolate: Filter the solid under an Argon blanket (using a Schlenk frit if possible).
Wash: Wash the cake 3x with cold ether to remove colored impurities.
Dry: Dry under high vacuum for 4 hours.
Store: Store in a tightly sealed vial at -20°C.
Note: To regenerate the free base, dissolve salt in minimal water, basify with cold 2M NaOH, and extract into DCM.
Module 5: Reaction Setup Guide
When using 2-EP in synthesis (e.g., Cross-Metathesis or Michael Addition), follow this decision tree to ensure the reagent survives the reaction conditions.
Figure 2: Decision logic for reaction planning.
References
Mechanism of Pyrrolidine Oxidation
Tujikawa, K., et al. (2015). Instability of the Hydrochloride Salts of Cathinone Derivatives in Air. Forensic Science International.
Stabilization of Vinyl Monomers
BenchChem. (2025). The Role of 2-Pyrrolidinone in the Formation of Polyvinylpyrrolidone (PVP). (Details radical polymerization mechanisms relevant to vinyl-pyrrolidine analogs).
Purification Standards
ChemicalBook. N-Vinyl-2-pyrrolidone Synthesis and Purification. (Describes vacuum distillation protocols and temperature limits for vinyl-pyrrolidine class molecules).
General Handling of Allylic Amines
Shaikh, M., et al. (2024).[1] Halide Perovskite Induces Halogen/Hydrogen Atom Transfer for Allylic C−H Amination. Angewandte Chemie. (Discusses the lability of allylic C-H bonds in amines).
Technical Support Center: Separation of 2-Ethenyl-pyrrolidine Diastereomers
Welcome to the Chromatography Technical Support Center. This guide is engineered for scientists and drug development professionals tasked with the isolation of 2-ethenyl-pyrrolidine (2-vinylpyrrolidine) diastereomers.
Author: BenchChem Technical Support Team. Date: March 2026
Welcome to the Chromatography Technical Support Center. This guide is engineered for scientists and drug development professionals tasked with the isolation of 2-ethenyl-pyrrolidine (2-vinylpyrrolidine) diastereomers. These compounds are critical intermediates in the synthesis of complex alkaloids and pharmaceutical agents, but their subtle structural differences make purification notoriously difficult.
Core Principles: The Causality of Diastereomeric Separation
To successfully troubleshoot a separation, one must understand the physical forces at play on the silica gel stationary phase.
Unlike enantiomers, diastereomers possess distinct physical properties. In 2-ethenyl-pyrrolidine derivatives—frequently synthesized via [1]—the syn and anti spatial arrangements of the vinyl group relative to other ring substituents dictate the molecule's 3D conformation.
Why do they separate?
The separation is driven by two causal factors:
Dipole Moment Variations: The relative orientation of the electron-rich vinyl group and the nitrogen lone pair (or protecting group carbonyl) alters the net dipole moment, changing the molecule's affinity for the polar mobile phase.
Steric Shielding: In protected derivatives (e.g., N-Boc or N-Cbz), one diastereomer typically projects the bulky protecting group in a way that sterically hinders the carbonyl oxygen from hydrogen-bonding with the silica silanol groups (Si-OH). The less hindered diastereomer binds more tightly to the stationary phase, resulting in a lower Retention Factor (
).
The Role of Nitrogen Protection:
Unprotected 2-ethenyl-pyrrolidine is a secondary amine with a high
(~10.5). Standard silica gel is slightly acidic (pH ~4.5-5.5). If run unprotected, the amine protonates on the column, causing severe, irreversible ionic interactions and peak tailing (streaking). Protecting the nitrogen delocalizes the lone pair, neutralizing its basicity and enabling sharp, Gaussian elution profiles.
Separation Workflow & Decision Matrix
Use the following logical workflow to determine your optimal chromatography strategy.
Figure 1: Decision tree for optimizing the flash chromatography separation of 2-ethenyl-pyrrolidines.
Quantitative Data: Solvent Systems & Expected Resolution
Derivative Type
Typical Solvent System
Additive Required
Expected
Troubleshooting Note
N-Boc / N-Cbz Protected
Hexane / EtOAc (80:20)
None
0.05 - 0.15
Use Toluene/Acetone if < 0.05
Unprotected (Free Amine)
DCM / MeOH (95:5)
1% or
0.02 - 0.08
Severe streaking occurs without basic additive
N-Acyl (Amide)
Hexane / Ether (70:30)
None
0.05 - 0.10
Prone to rotamer broadening during NMR analysis
Standard Operating Procedure: High-Resolution Flash Chromatography
To achieve baseline separation of diastereomers with a
as low as 0.05, you must strictly adhere to the [2].
Step 1: Column Preparation
Select high-quality Silica Gel 60 (230-400 mesh).
Calculate the required silica mass: For difficult diastereomeric separations (
), use a 100:1 silica-to-crude mass ratio.
Pack the column using the slurry method to prevent channeling and ensure a homogenous stationary phase bed.
Step 2: Dry Loading (Critical Step)
Causality: Liquid loading of a sample in a strong solvent (like DCM) causes the sample band to diffuse unevenly into the silica bed before elution begins. This initial band broadening destroys the theoretical plates needed to resolve closely eluting isomers.
Dissolve the crude mixture in a volatile solvent (e.g., DCM).
Add dry silica gel (1:3 sample-to-silica mass ratio) to the flask.
Evaporate the solvent completely under reduced pressure until a free-flowing powder remains.
Load this powder evenly onto the flat head of the packed column, followed by a thin protective layer of sea sand.
Step 3: Isocratic Elution
Elute using the pre-optimized solvent system (e.g., Hexane/EtOAc 85:15) at a steady flow rate (e.g., 2.0 inches/min solvent drop).
Do not use steep gradients. Gradients compress eluting bands; while this sharpens peaks, it forces closely eluting diastereomers to co-elute. Isocratic elution maximizes the distance between the band centers.
Step 4: Fraction Collection & Visualization
Collect small fraction volumes (e.g., 10 mL fractions for a 50 g column).
Spot fractions on TLC plates and stain using Potassium Permanganate (
). The terminal alkene of the 2-ethenyl group rapidly reduces the permanganate, appearing as a bright yellow spot against a purple background.
Troubleshooting & FAQs
Q: My TLC shows a clear separation (
), but the diastereomers co-elute on the column. Why is this happening?A: This is a classic symptom of column overloading. Silica gel has a finite number of active silanol binding sites. When overloaded, the Langmuir isotherm becomes non-linear; the major diastereomer saturates the local binding sites and accelerates through the column, "pushing" into the minor diastereomer's band.
Fix: Reduce your sample mass to of the silica mass and ensure you are strictly utilizing the dry-loading technique described in Step 2.
Q: The unprotected 2-ethenyl-pyrrolidine is streaking across 20+ fractions. How do I fix this without adding a protecting group?A: The secondary amine is protonating on the acidic silica, causing continuous adsorption/desorption delays.
Fix: You must pre-treat the silica. Flush the packed column with 2 column volumes of your mobile phase containing 1% Triethylamine (
). Maintain 1% in your running solvent. This neutralizes the most acidic silanols, allowing the free amine to elute as a sharp, discrete band.
Q: I am trying to increase the
of my N-Boc protected diastereomers. I've lowered the EtOAc concentration, but they just elute later without separating further. What is the next logical step?A: Lowering the polarity of a binary solvent system increases retention time but does not fundamentally change the selectivity () of the separation.
Fix: Switch to a different solvent class to alter the intermolecular interactions. Replace Hexane/EtOAc with Toluene/Acetone . Toluene provides interactions, while acetone acts as a different class of hydrogen-bond acceptor. This change in the chemical environment frequently amplifies the subtle steric differences between syn and anti isomers, improving resolution.
Q: I am using a
stain to track the fractions, but the spots fade quickly after heating. Is the vinyl group degrading on the TLC plate?A: No, the vinyl group is chemically stable. stains work by oxidizing terminal alkenes (like the 2-ethenyl group) into diols, causing the initial color change. The fading is a normal artifact of the stain drying and over-oxidizing in the ambient air, not sample degradation. For a permanent archival record of your fractions, switch to a Phosphomolybdic Acid (PMA) stain and char thoroughly with a heat gun.
References
Title: Diastereoselective synthesis of 2-vinylpyrrolidines and 2-vinylpiperidines by palladium-catalysed cyclisation of amino allylic carbonates containing chiral protecting group
Source: Arkivoc
URL: [Link]
Title: Rapid chromatographic technique for preparative separations with moderate resolution
Source: Journal of Organic Chemistry
URL: [Link]
Optimization
Technical Support Center: 2-Ethenyl-pyrrolidine Integrity Management
Status: Operational Ticket Priority: High (Moisture/Stability Sensitivity) Assigned Specialist: Senior Application Scientist, Synthesis Division Diagnostic Triage: Know Your Reagent Before proceeding, we must distinguish...
Before proceeding, we must distinguish between two common isomers often confused due to nomenclature. "2-Ethenyl-pyrrolidine" usually refers to the C-vinyl isomer (a chiral building block), whereas "N-vinyl-2-pyrrolidone" (NVP) is the industrial monomer.[1] Their moisture failure modes differ.
Use this flowchart to confirm your reagent and degradation risk:
Figure 1: Triage workflow to identify specific degradation risks based on structural isomerism.
Frequently Asked Questions (Troubleshooting)
Category A: Visual Diagnostics & Purity
Q: My reagent has turned from colorless to yellow/brown. Is it still usable?
Diagnosis: This indicates oxidative degradation or the onset of polymerization .
For N-Vinyl (NVP): Yellowing suggests the stabilizer (e.g., NaOH or amines) is exhausted, leading to radical formation.
For C-Vinyl (2-vinylpyrrolidine): As a secondary amine, it oxidizes easily to form N-oxides or imine impurities.[1]
Solution: Perform a vacuum distillation immediately.[2] If the color is deep brown or viscous, discard the lot; the polymerization is likely autocatalytic and poses a safety risk (exotherm).
Q: There is a white crust forming around the cap or septum. What is this?
Diagnosis: This is ammonium carbamate formation .
Mechanism:[1][3][4][5] Secondary amines (like 2-vinylpyrrolidine) are hygroscopic and react with atmospheric CO₂ and moisture:
Impact: This solid is an impurity that alters stoichiometry.
Solution: Do not scrape it back into the bottle. Wipe the joint with a dry, lint-free cloth under a flow of Argon. Transfer the remaining liquid to a fresh, silanized Schlenk flask.
Category B: Reaction Failure Modes
Q: My yield is low, and NMR shows "missing" vinyl protons. Where did they go?
Diagnosis:Hydrolysis .
In the presence of water and trace acid (even from silica gel), the vinyl group can hydrolyze.
Prevention: Ensure all solvents are dried to <50 ppm water (Karl Fischer verified). Do not use unbuffered silica gel for purification; use basic alumina or triethylamine-treated silica.[1]
Q: I see broad peaks in the NMR baseline. Is this moisture?
Diagnosis: This is likely oligomerization . Moisture acts as a plasticizer and can initiate cationic polymerization in vinyl amines.
Correction: Add a radical inhibitor (e.g., BHT, 100-500 ppm) if your synthesis tolerates it.[1] Store the reagent at -20°C.
Standard Operating Procedures (SOPs)
SOP-01: Purification via Vacuum Distillation
Required when: Reagent is yellow, has precipitates, or purity <98%.[1]
Setup: Assemble a short-path distillation apparatus. Crucial: Flame-dry the glassware under vacuum before use.[1]
Additives:
Add CaH₂ (Calcium Hydride) granules to the boiling flask (5% w/w) to scavenge water.
Note: Avoid strong acids or acidic drying agents (like
), which will trigger violent polymerization.
Process:
Stir gently for 1 hour at room temperature (degassing).
Apply vacuum (<10 mmHg).
Heat the bath slowly. Collect the main fraction only when the temperature stabilizes.
Storage: Receive directly into a Schlenk flask purged with Argon.
SOP-02: Inert Transfer Technique
Required for: All aliquoting steps.
Workflow Visualization:
Figure 2: Inert atmosphere transfer protocol to prevent hydrolysis and carbamate formation.
Reference Data & Specifications
Solvent Compatibility Table
Moisture content limits for successful coupling/catalysis using 2-Ethenyl-pyrrolidine.
Purification of Laboratory Chemicals. Armarego, W. L. F., & Chai, C. L. L. (2013). Butterworth-Heinemann.[1] (Standard protocols for drying amines and vinyl compounds).
Enamines: Synthesis, Structure, and Reactions. Cook, A. G. (1969). Marcel Dekker. (Fundamental mechanisms of enamine hydrolysis and stability).
Handling and Storage of N-Vinylpyrrolidone. BASF Technical Bulletin.[1] (Industrial standards for N-vinyl handling, applicable to stability/polymerization risks).
Reactions of Amines with Carbon Dioxide. Sigma-Aldrich (Merck) Technical Library.[1] (Mechanisms of carbamate formation in secondary amines).
As a Senior Application Scientist, I frequently encounter researchers struggling with the structural validation of functionalized heterocycles. 2-Ethenyl-pyrrolidine (also known as 2-vinylpyrrolidine) is a prime example...
Author: BenchChem Technical Support Team. Date: March 2026
As a Senior Application Scientist, I frequently encounter researchers struggling with the structural validation of functionalized heterocycles. 2-Ethenyl-pyrrolidine (also known as 2-vinylpyrrolidine) is a prime example of a deceptively simple molecule that presents a complex analytical puzzle. It serves as a critical chiral building block in alkaloid synthesis, but its
H NMR spectrum is complicated by diastereotopic ring protons and a strongly coupled vinyl spin system[1].
This guide objectively compares the performance of different NMR magnetic field strengths and solvent systems for the analysis of 2-ethenyl-pyrrolidine. By understanding the causality behind these experimental choices, you can optimize your workflow for either rapid reaction monitoring or rigorous structural proof.
The Analytical Challenge
The difficulty in analyzing 2-ethenyl-pyrrolidine stems from two structural features:
The Vinyl Group (ABX/AMX Spin System): The ethenyl group contains three distinct protons. If the spectrometer's magnetic field is too low, the difference in their resonance frequencies (
) becomes comparable to their coupling constants (). This low ratio causes severe second-order "roofing" effects, obscuring the critical and values needed to confirm the vinyl moiety[2].
Diastereotopic Ring Protons: The chiral center at C2 breaks the symmetry of the pyrrolidine ring, rendering the methylene protons at C3, C4, and C5 diastereotopic. They exhibit complex geminal (
) and vicinal () couplings that readily overlap.
Platform Comparison: Selecting the Right Magnetic Field
The choice of NMR hardware dictates the level of structural information you can extract. Table 1 compares the performance of three common instrument tiers when analyzing the 2-ethenyl-pyrrolidine spin system.
Table 1: Platform Performance Comparison for 2-Ethenyl-pyrrolidine
Platform
Field Strength
Resolution of Vinyl ABX System
Resolution of Pyrrolidine Ring
Primary Application
Benchtop NMR
60 MHz
Poor: Severe roofing (). Signals merge into a broad multiplet.
Excellent: Distinct ddd, dd, and dd signals. -values easily extracted.
Partial overlap of C3/C4 protons; C5 and C2 are well-resolved.
Standard publication data; routine structural proof.
Ultra-High-Field
800 MHz
Perfect: Complete first-order extraction with no roofing.
Full resolution of all diastereotopic geminal couplings.
Complex mixture analysis; 3D conformational studies.
Solvent System Performance: CDCl
vs. DMSO-d
vs. D
O
The choice of deuterated solvent fundamentally alters the spectral landscape, primarily through its interaction with the secondary amine of the pyrrolidine ring.
CDCl
(The Standard): The industry default. However, the N-H proton exhibits a highly variable chemical shift depending on concentration and trace water content. It often appears as a broad hump due to intermediate exchange rates on the NMR timescale. When using CDCl, researchers must be vigilant about trace impurities, such as residual CHCl at 7.26 ppm or water at 1.56 ppm, which can overlap with the C3/C4 ring protons[3].
DMSO-d
(The H-Bond Acceptor): DMSO acts as a strong hydrogen-bond acceptor. This interaction anchors the N-H proton, drastically slowing its exchange rate. Consequently, the N-H signal sharpens significantly, often revealing scalar coupling () to the C2 proton.
D
O (The Exchange Reagent): Induces rapid deuterium exchange at the amine nitrogen. The N-H signal disappears entirely, replaced by an HOD peak (4.79 ppm). This simplifies the C2-H multiplet by removing the coupling pathway, aiding in the extraction of the vinyl coupling.
Quantitative Data:
H NMR Assignments
Below is the expected quantitative data profile for 2-ethenyl-pyrrolidine acquired on a 400 MHz routine platform in CDCl
.
Table 2:
H NMR Chemical Shifts and Couplings (400 MHz, CDCl)
Proton Assignment
Chemical Shift (, ppm)
Multiplicity
Coupling Constants (, Hz)
Integration
N-H
2.10
br s
-
1H
C3-H, C4-H
1.40 - 1.95
m
-
4H
C5-H
2.80 - 3.10
m
-
2H
C2-H
3.45 - 3.60
m
-
1H
Vinyl =CH (cis)
5.05
dd
= 10.2, = 1.5
1H
Vinyl =CH (trans)
5.15
dd
= 17.2, = 1.5
1H
Vinyl -CH=
5.85
ddd
= 17.2, = 10.2, = 7.0
1H
(Note: Values are representative[2]. Exact shifts may vary slightly based on concentration and exact temperature).
To ensure E-E-A-T (Experience, Expertise, Authoritativeness, and Trustworthiness) in your analytical workflow, follow this self-validating protocol. The causality behind each step is designed to maximize digital resolution and prevent artificial line broadening.
Step 1: Sample Preparation
Weigh exactly 15–20 mg of highly pure 2-ethenyl-pyrrolidine.
Dissolve completely in 0.6 mL of CDCl
(containing 0.03% v/v TMS as an internal standard).
Transfer to a high-quality 5 mm NMR tube. Causality: Filtering the solution through glass wool prevents suspended particulates from distorting the magnetic field homogeneity.
Step 2: Instrument Tuning and Shimming (The Validation Step)
Insert the sample into the 400 MHz spectrometer and allow 5 minutes for thermal equilibration at 298 K. Causality: Temperature gradients cause convection currents, which artificially broaden NMR signals.
Lock the spectrometer to the deuterium frequency of CDCl
.
Perform 3D gradient shimming (Z1-Z5).
Self-Validation Gate: Check the TMS peak width at half-height (FWHM). It must be
0.5 Hz . If it is broader, re-shim. Poor shimming will obscure the 1.5 Hz coupling of the vinyl group.
Step 3: Acquisition Parameters
Pulse Sequence: Standard 1D
H (zg30).
Number of Scans (NS): 16. (Sufficient signal-to-noise for a 15 mg sample).
Spectral Width (SW): 15 ppm (-2 to 13 ppm).
Relaxation Delay (D1): 2.0 seconds. Causality: Ensures complete T1 relaxation of all protons between pulses, allowing for accurate integration.
Step 4: Data Processing
Apply a zero-filling factor to reach 64k data points. Causality: Enhances digital resolution, ensuring there are enough data points per Hertz to accurately measure the fine 1.5 Hz
coupling.
Apply an exponential window function with a Line Broadening (LB) of 0.3 Hz.
Fourier transform, apply zero and first-order phase correction, and execute a polynomial baseline correction.
Reference the spectrum to the internal TMS peak at 0.00 ppm[3].
Workflow Visualization
Workflow for optimizing 1H NMR resolution of 2-Ethenyl-pyrrolidine.
References
NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the Organometallic Chemist
Source: Organometallics (ACS Publications)
URL:[Link]
1,3-Diaza-Claisen Rearrangements of Vinyl Pyrrolidines Tethered to In Situ Generated Carbodiimides Afford Ring-Expanded [9,5]- and [9,6]-Bicyclic Guanidines
Source: The Journal of Organic Chemistry (ACS Publications)
URL:[Link]
NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities
Source: The Journal of Organic Chemistry (ACS Publications)
URL:[Link]
Comparative Guide: FTIR Spectroscopic Profiling of 2-Ethenyl-pyrrolidine vs. Alternative Scaffolds
Executive Overview In the landscape of polymer chemistry and drug scaffold development, distinguishing between structural isomers and closely related derivatives is a critical analytical hurdle. 2-Ethenyl-pyrrolidine (co...
Author: BenchChem Technical Support Team. Date: March 2026
Executive Overview
In the landscape of polymer chemistry and drug scaffold development, distinguishing between structural isomers and closely related derivatives is a critical analytical hurdle. 2-Ethenyl-pyrrolidine (commonly known as 2-vinylpyrrolidine) is a highly valuable secondary amine bearing a terminal alkene. However, it is frequently confused with the ubiquitous industrial monomer 1-Vinyl-2-pyrrolidone (NVP) [1].
As an Application Scientist, I have designed this guide to objectively compare the Fourier Transform Infrared (FTIR) performance of 2-ethenyl-pyrrolidine against NVP and the unsubstituted pyrrolidine ring. By understanding the mechanistic causality behind these vibrational frequencies, researchers can establish robust, self-validating analytical workflows.
Structural Causality: The Spectroscopic Divergence
The FTIR spectrum of a molecule is not merely a fingerprint; it is a direct readout of its electron density and atomic connectivity. The differentiation between 2-ethenyl-pyrrolidine and its alternatives roots itself in two primary structural modules:
The Amine vs. Amide Environment:
2-Ethenyl-pyrrolidine retains an intact secondary amine within its ring. This N-H bond vibrates freely, producing a distinct, moderately broad stretching peak between 3300–3400 cm⁻¹ .
1-Vinyl-2-pyrrolidone (NVP) is a lactam (cyclic amide). The nitrogen is fully substituted (tertiary) and adjacent to a carbonyl group. Consequently, NVP completely lacks an N-H stretch but exhibits a massive, dominant C=O (amide I) stretch at ~1700–1726 cm⁻¹ [2],[3].
Alkene Conjugation Effects:
In 2-ethenyl-pyrrolidine , the vinyl group is attached to the saturated C2 carbon of the ring[4]. Because it is isolated from the nitrogen's lone pair, it behaves as a standard terminal aliphatic alkene. Its C=C stretch appears at a typical ~1640 cm⁻¹ , and its =CH₂ out-of-plane bends occur at the classic 910 cm⁻¹ and 990 cm⁻¹ .
In NVP , the vinyl group is attached directly to the nitrogen atom. The nitrogen's lone pair delocalizes into both the carbonyl and the vinyl group. This conjugation lowers the bond order of the alkene, shifting the C=C stretch down to ~1620–1630 cm⁻¹ . Furthermore, the electron-donating nature of the nitrogen shifts the =CH₂ out-of-plane bends to ~840 cm⁻¹ and 980 cm⁻¹ .
Comparative FTIR Data
The following table synthesizes the quantitative peak assignments, allowing for rapid cross-referencing between the target molecule and its structural alternatives[5],[6].
Functional Group / Vibrational Mode
2-Ethenyl-pyrrolidine (Target)
1-Vinyl-2-pyrrolidone (NVP)
Pyrrolidine (Base Ring)
N-H Stretch
~3300 - 3400 cm⁻¹
Absent
~3200 - 3300 cm⁻¹
C=O Stretch (Amide I)
Absent
~1700 - 1726 cm⁻¹
Absent
C=C Stretch (Vinyl)
~1640 cm⁻¹ (Isolated)
~1620 - 1630 cm⁻¹ (Conjugated)
Absent
=C-H Stretch (Vinyl)
~3080 cm⁻¹
~3100 cm⁻¹
Absent
Aliphatic C-H Stretch
2850 - 2950 cm⁻¹
2850 - 2950 cm⁻¹
2800 - 2950 cm⁻¹
=CH₂ Out-of-Plane Bend
~910 & 990 cm⁻¹
~840 & 980 cm⁻¹
Absent
Visualizing the Spectroscopic Logic
To streamline spectral interpretation, the following diagram maps the structural modules of 2-ethenyl-pyrrolidine directly to their causal FTIR absorptions.
Fig 1: Logical mapping of 2-Ethenyl-pyrrolidine structural modules to FTIR characteristic peaks.
Self-Validating ATR-FTIR Experimental Protocol
To ensure data integrity and prevent misidentification, the following step-by-step Attenuated Total Reflectance (ATR) FTIR methodology incorporates built-in causality and quality control (QC) checks.
Action: Clean the diamond/ZnSe ATR crystal with high-purity isopropanol and allow it to evaporate completely. Acquire a background spectrum (air) using 32 scans at a resolution of 4 cm⁻¹.
Causality: The background scan digitally subtracts atmospheric H₂O (3500–3900 cm⁻¹) and CO₂ (2350 cm⁻¹) from the final data, ensuring that any peaks in the 3300 cm⁻¹ region belong strictly to the sample's N-H bonds.
Step 2: Sample Loading
Action: Deposit 2–3 µL of neat liquid 2-ethenyl-pyrrolidine directly onto the ATR crystal. Ensure the liquid completely covers the active evanescent wave area.
Step 3: Spectral Acquisition
Action: Execute the sample scan from 4000 to 400 cm⁻¹ using 32 scans at 4 cm⁻¹ resolution.
Causality: 32 scans provide an optimal signal-to-noise ratio for detecting the weaker =CH₂ out-of-plane bends (~910 cm⁻¹) without risking sample evaporation or degradation during the run.
Step 4: Self-Validation & Quality Control (Critical)
QC Check 1 (Contamination): Inspect the 1700–1750 cm⁻¹ region. If a sharp, intense peak is present, the sample is contaminated with NVP or has undergone unwanted oxidation. A pure 2-ethenyl-pyrrolidine spectrum must be flat here.
QC Check 2 (Structural Integrity): Verify the exact position of the C=C stretch. It must sit at ~1640 cm⁻¹ . If it shifts down to ~1620 cm⁻¹, the vinyl group is conjugated (indicating an N-vinyl structure rather than a C-vinyl structure).
QC Check 3 (Moisture vs. Amine): Inspect the 3300–3400 cm⁻¹ region. An N-H stretch will appear as a distinct, moderately broad peak. If the peak becomes excessively broad and swallows the 3000 cm⁻¹ region, the sample has absorbed ambient moisture (O-H stretch interference).
Strategic Selection Guide
When selecting a pyrrolidine derivative for your workflow, let the spectroscopic data guide your application:
Choose 2-Ethenyl-pyrrolidine if your synthesis requires an isolated, non-conjugated double bond for stereoselective functionalization (e.g., Narasaka-Heck cyclizations)[4] or if you require an active secondary amine for post-polymerization modification.
Choose 1-Vinyl-2-pyrrolidone (NVP) if you are developing highly hydrophilic, biocompatible hydrogels (like PVP) where the strong hydrogen-bonding capacity of the lactam carbonyl is required[3], and the amine must remain unreactive.
References
National Institute of Standards and Technology (NIST) . "Pyrrolidine - Gas phase thermochemistry data and IR Spectrum". NIST Chemistry WebBook, SRD 69. Available at:[Link]
National Center for Biotechnology Information . "N-Vinyl-2-pyrrolidone - Computed Properties and Spectra". PubChem Compound Summary for CID 6917. Available at:[Link]
Maksym, P. et al. "The Effect of Various Poly (N-vinylpyrrolidone) (PVP) Polymers on the Crystallization of Flutamide". Pharmaceutics (MDPI), 2022. Available at:[Link]
Ilić-Stojanović, S. et al. "Characterisation of synthesised crosslinked hydrogels based on 1-vinyl-2-pirrolydinone". Knowledge International Journal, 2020. Available at:[Link]
Royal Society of Chemistry . "Enantioselective Narasaka-Heck Cyclizations: Synthesis of Tetrasubstituted Nitrogen-Bearing Stereocenters". Chemical Science, 2014. Available at:[Link]
HPLC methods for determining purity of 2-Ethenyl-pyrrolidine
An In-Depth Technical Guide to HPLC Methods for Determining the Purity of 2-Ethenyl-pyrrolidine This guide provides a comprehensive comparison of High-Performance Liquid Chromatography (HPLC) methods for the robust deter...
Author: BenchChem Technical Support Team. Date: March 2026
An In-Depth Technical Guide to HPLC Methods for Determining the Purity of 2-Ethenyl-pyrrolidine
This guide provides a comprehensive comparison of High-Performance Liquid Chromatography (HPLC) methods for the robust determination of both achiral and chiral purity of 2-ethenyl-pyrrolidine (also known as 2-vinyl-pyrrolidine). As a key building block in pharmaceutical synthesis and polymer chemistry, ensuring the purity of this compound is paramount for final product quality, safety, and efficacy. This document is intended for researchers, analytical chemists, and drug development professionals seeking to establish reliable quality control methods. We will delve into the causality behind experimental choices, present detailed, field-proven protocols, and compare methodologies to empower you to select and implement the most appropriate strategy for your laboratory.
The Analytical Challenge: Structure and Significance
2-Ethenyl-pyrrolidine is a small, polar, basic compound featuring a chiral center at the C2 position of the pyrrolidine ring. Its structure presents specific analytical challenges:
Lack of a Strong Chromophore: The molecule absorbs only at low UV wavelengths, requiring sensitive detection.
Basic Nature: The secondary amine in the pyrrolidine ring can interact with residual silanols on silica-based HPLC columns, leading to poor peak shape (tailing).
Chirality: The presence of a stereocenter necessitates the use of chiral separation techniques to determine enantiomeric purity, a critical quality attribute for many pharmaceutical applications.[1]
This guide will address these challenges by presenting two core HPLC strategies: a reversed-phase method for quantifying process-related impurities and degradation products, and a chiral chromatography method for determining the enantiomeric excess.
Part 1: Achiral Purity by Stability-Indicating RP-HPLC
A stability-indicating method is a validated quantitative analytical procedure used to detect a decrease in the amount of the active pharmaceutical ingredient (API) due to degradation.[2] For 2-ethenyl-pyrrolidine, a reversed-phase HPLC (RP-HPLC) method is the workhorse technique for this purpose.
Causality Behind Method Design
The goal is to develop a method that separates the main 2-ethenyl-pyrrolidine peak from all potential impurities, including starting materials, by-products, and degradants.
Mechanism of Separation: RP-HPLC separates molecules based on their relative hydrophobicity. While 2-ethenyl-pyrrolidine is polar, it possesses sufficient non-polar character to be retained on a hydrophobic stationary phase (like C18) using a highly aqueous mobile phase.[3] Impurities will elute earlier or later depending on their polarity relative to the main compound.
Controlling Peak Shape: The primary challenge with basic analytes is peak tailing. This is addressed by controlling the ionization state of the analyte and passivating the stationary phase.[4] By operating at a low pH (e.g., pH 2-3), the secondary amine of the pyrrolidine ring becomes protonated (cationic). This single, consistent ionic state prevents secondary interactions with the column, resulting in sharp, symmetrical peaks. The use of a modern, high-purity, end-capped C18 column is crucial as it has minimal accessible silanols.
Ensuring Resolution of All Impurities: A gradient elution, where the percentage of organic solvent in the mobile phase is increased over time, is essential for a stability-indicating assay.[3] This ensures that early-eluting, highly polar impurities are retained and separated, while late-eluting, non-polar impurities are efficiently eluted from the column in a reasonable timeframe.
This protocol provides a robust starting point for achiral purity analysis.
Sample Preparation:
Accurately weigh approximately 25 mg of the 2-ethenyl-pyrrolidine sample.
Dissolve in and dilute to 50 mL with a 50:50 mixture of water and acetonitrile (Diluent) to achieve a concentration of ~0.5 mg/mL.
Vortex to ensure complete dissolution.
Chromatographic Conditions:
HPLC System: A standard HPLC or UPLC system with a UV detector.
Column: High-purity, base-deactivated C18, 150 mm x 4.6 mm, 3.5 µm particle size.
Mobile Phase A: 0.1% Formic Acid in Water.
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
Flow Rate: 1.0 mL/min.
Column Temperature: 30°C.
Detection: UV at 205 nm.
Injection Volume: 5 µL.
Gradient Elution Program:
Time (min)
% Mobile Phase A
% Mobile Phase B
0.0
98
2
20.0
50
50
22.0
2
98
25.0
2
98
25.1
98
2
| 30.0 | 98 | 2 |
Data Presentation: Expected Performance
The following table summarizes the chromatographic parameters and expected system suitability results for a well-performing method.
Parameter
Specification
Rationale
Column
Base-Deactivated C18, 150x4.6 mm, 3.5 µm
Minimizes silanol interactions for basic analytes, providing good peak shape.
Mobile Phase
A: 0.1% HCOOH in H₂OB: 0.1% HCOOH in ACN
Low pH protonates the amine, ensuring a single ionic species and reducing peak tailing.[5]
Detection
UV @ 205 nm
Provides adequate sensitivity for the weakly absorbing analyte.
Tailing Factor (USP)
≤ 1.5 for the main peak
A measure of peak symmetry; values > 2 indicate undesirable secondary interactions.
Resolution (USP)
≥ 2.0 between the main peak and closest impurity
Ensures baseline separation for accurate quantitation.
Theoretical Plates (N)
> 5000 for the main peak
Indicates column efficiency and the overall quality of the chromatographic system.
Workflow for Achiral Method Development
The following diagram illustrates the logical workflow for developing the stability-indicating RP-HPLC method.
Caption: Workflow for RP-HPLC Method Development.
Part 2: Enantiomeric Purity by Chiral HPLC
Determining the ratio of the (R)- and (S)-enantiomers of 2-ethenyl-pyrrolidine requires a chiral separation method. The most convenient and popular approach is the direct separation of enantiomers on a Chiral Stationary Phase (CSP).[6]
Causality Behind Method Design
Mechanism of Chiral Recognition: Enantiomers have identical physical properties and cannot be separated by achiral means. CSPs contain a single enantiomer of a chiral molecule (the selector) bound to the silica support. Chiral recognition occurs when the enantiomers of the analyte form transient, diastereomeric complexes with the chiral selector. For separation to occur, these complexes must have different energies of formation, causing one enantiomer to be retained longer on the column than the other. This is often described by the "three-point interaction model," where one enantiomer can establish three simultaneous points of interaction (e.g., hydrogen bonds, dipole-dipole, steric interactions) with the CSP, while its mirror image can only establish two.[6]
CSP Selection: For a small, basic amine like 2-ethenyl-pyrrolidine, polysaccharide-based CSPs are an excellent starting point. Columns such as those based on cellulose or amylose derivatives (e.g., Chiralcel® OD, Chiralpak® AD) are known to be effective for a wide range of chiral compounds, including amines.[7]
Mobile Phase Selection: Chiral separations on polysaccharide phases are typically performed in either normal-phase (e.g., hexane/alcohol mixtures) or polar organic mode (e.g., acetonitrile or methanol). The addition of a small amount of a basic (e.g., diethylamine, TEA) or acidic (e.g., trifluoroacetic acid, TFA) additive is often critical.[8] These additives interact with the analyte and/or the stationary phase to dramatically improve peak shape and modulate retention and selectivity.
Experimental Protocol: Direct Chiral HPLC
This protocol provides a starting point for direct enantiomeric separation.
Sample Preparation:
Prepare a ~0.5 mg/mL solution of the racemic or enriched 2-ethenyl-pyrrolidine sample in the mobile phase.
Chromatographic Conditions:
HPLC System: A standard HPLC system with a UV detector.
Column: Chiralcel® OD-H, 250 mm x 4.6 mm, 5 µm particle size.
Mobile Phase: n-Hexane / Isopropanol / Diethylamine (80:20:0.1, v/v/v).
Elution Mode: Isocratic.
Flow Rate: 1.0 mL/min.
Column Temperature: 25°C.
Detection: UV at 210 nm.
Injection Volume: 10 µL.
Data Presentation: Expected Performance
The primary goal is to achieve baseline separation of the two enantiomers.
Parameter
Specification
Rationale
Column
Chiralcel® OD-H (Cellulose-based CSP)
Proven track record for separating a wide variety of chiral amines.[9]
Mobile Phase
n-Hexane / IPA / DEA (80:20:0.1)
Normal phase mode often provides the best selectivity on polysaccharide CSPs. DEA improves peak shape.
Resolution (Rs)
≥ 1.5 between enantiomers
The industry standard for baseline resolution, ensuring accurate quantitation of the minor enantiomer.
Enantiomer Elution Order
To be determined experimentally
The order depends on the specific interactions and cannot be predicted a priori.
Workflow for Chiral Method Selection
The diagram below outlines the decision process for developing a chiral separation method.
Caption: Decision workflow for chiral separation.
Part 3: Alternative and Complementary Techniques
While HPLC is the primary technique, other methods can provide valuable complementary information.
Gas Chromatography (GC): As a relatively volatile compound, 2-ethenyl-pyrrolidine is amenable to GC analysis.[10][11] GC can offer very high resolution for volatile impurities. Coupling GC with a Mass Spectrometer (GC-MS) is a powerful tool for the definitive identification of unknown impurities by providing mass fragmentation patterns.[12]
Liquid Chromatography-Mass Spectrometry (LC-MS): For the highest sensitivity and specificity, coupling the developed RP-HPLC method to a mass spectrometer is the ultimate solution.[13] LC-MS can detect and identify impurities at levels far below the UV detection limit and is indispensable for forced degradation studies and impurity structure elucidation.[5]
Conclusion
The purity of 2-ethenyl-pyrrolidine can be comprehensively assessed using a combination of chromatographic techniques. A stability-indicating reversed-phase HPLC method, built on the principles of pH control and gradient elution with a modern C18 column, is the recommended approach for determining achiral purity and related substances. For enantiomeric purity, direct separation on a polysaccharide-based chiral stationary phase offers a rapid and robust solution. The protocols and strategies outlined in this guide represent field-tested, scientifically sound starting points that, with appropriate validation, will provide reliable and accurate data for quality control and regulatory submission.
References
Górecki, T., & Poerschmann, J. (2007). Determination of N-vinyl-2-pyrrolidone and N-methyl-2-pyrrolidone in Drugs Using Polypyrrole-Based Headspace Solid-Phase Microextraction and Gas Chromatography-Nitrogen-Phosphorous Detection. Journal of Chromatography A. Available at: [Link]
Li, Y., et al. (2014). Development of an efficient HPLC method with pre-column derivatization for determination of enantiomeric purity of 2-(aminomethyl)-1-ethylpyrrolidine. ResearchGate. Available at: [Link]
SIELC Technologies. (2018). Separation of 2-Pyrrolidinone, 1-(1-methylethyl)- on Newcrom R1 HPLC column. SIELC Technologies. Available at: [Link]
Gupta, A., et al. (2024). Development and Validation of a Simple, Precise, and Robust Reversed-Phase High-Performance Liquid Chromatography-Ultraviolet Method for the Determination of Polyvinylpyrrolidone in Adhesives. Journal of Analytical Chemistry. Available at: [Link]
Request PDF. (n.d.). SPE/GC–MS Determination of 2-Pyrrolidone, N-Methyl-2-pyrrolidone, and N-Ethyl-2-pyrrolidone in Liquid Pesticide Formulations. ResearchGate. Available at: [Link]
Request PDF. (n.d.). SPE/GC-MS Determination of 2-Pyrrolidone, N-Methyl-2-pyrrolidone, and N-Ethyl-2-pyrrolidone in Liquid Pesticide Formulations. ResearchGate. Available at: [Link]
NIST. (n.d.). 2-Pyrrolidinone, 1-ethenyl-. NIST WebBook. Available at: [Link]
Kusch, P., & Knupp, G. (2011). Pyrolysis-gas chromatography-mass spectrometry for studying N-vinyl-2-pyrrolidone-co-vinyl acetate copolymers and their dissolution behaviour. Journal of Chromatography A. Available at: [Link]
Williams, T. D., et al. (2024). Detection of polyvinylpyrrolidone in Daphnia magna. Science of The Total Environment. Available at: [Link]
SIELC Technologies. (n.d.). HPLC Method for Analysis 1-vinyl-2-pyrrolidone on Newcrom R1 Column. SIELC Technologies. Available at: [Link]
Ferchaud, V., et al. (2019). Isolation of N-Ethyl-2-pyrrolidinone-Substituted Flavanols from White Tea Using Centrifugal Countercurrent Chromatography Off-Line ESI-MS Profiling and Semi-Preparative Liquid Chromatography. Molecules. Available at: [Link]
Satinský, D., & Solich, P. (2007). HPLC separation of enantiomers using chiral stationary phases. Česká a Slovenská Farmacie. Available at: [Link]
Dong, M. W., & Hu, Y. (2021). Development of Stability-Indicating Analytical Procedures by HPLC: An Overview and Best Practices. LCGC International. Available at: [Link]
Request PDF. (n.d.). Determination of polyvinylpyrrolidone using high-performance liquid chromatography. ResearchGate. Available at: [Link]
Kannappan, V. (2022). Direct chiral HPLC separation on CSPs. Chiralpedia. Available at: [Link]
Bhushan, R., & Kumar, R. (2013). Recent Advances in SPE–Chiral-HPLC Methods for Enantiomeric Separation of Chiral Drugs in Biological Samples. Journal of Chromatographic Science. Available at: [Link]
Orochem Technologies Inc. (n.d.). Chiral HPLC Separation of Enatiomers of Racemic Drugs Used in the Pharmaceutical Industry. LCGC International. Available at: [Link]
FDA. (2011). METHOD OF ANALYSIS N–methyl–2-pyrrolidone. U.S. Food and Drug Administration. Available at: [Link]
International Journal of Trend in Scientific Research and Development. (2021). Stability Indicating HPLC Method Development –A Review. IJTSRD. Available at: [Link]
NIOSH. (1998). N-Methyl-2-pyrrolidinone by GC/FID or GC/NPD - Analytical Method. NIOSH Manual of Analytical Methods. Available at: [Link]
SIELC Technologies. (2018). Separation of N-Vinyl-2-pyrrolidone on Newcrom R1 HPLC column. SIELC Technologies. Available at: [Link]
ResearchGate. (n.d.). The reverse phase HPLC chromatographic profile of vinyl pyrrolidone in... ResearchGate. Available at: [Link]
Fulmer, G. R., et al. (2010). NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the Organometallic Chemist. Organometallics. Available at: [Link]
Pharmaffiliates. (n.d.). CAS No : 7529-16-0 | Product Name : 5-Ethenyl-2-pyrrolidinone. Pharmaffiliates. Available at: [Link]
Carl ROTH. (2025). Safety Data Sheet: N-Ethyl-2-pyrrolidone. Carl ROTH. Available at: [Link]
A Comparative Guide to the Mass Spectrometry Fragmentation of 2-Ethenyl-pyrrolidine
Introduction In the landscape of pharmaceutical research and drug development, the precise structural elucidation of novel chemical entities is paramount. Mass spectrometry stands as a cornerstone analytical technique, p...
Author: BenchChem Technical Support Team. Date: March 2026
Introduction
In the landscape of pharmaceutical research and drug development, the precise structural elucidation of novel chemical entities is paramount. Mass spectrometry stands as a cornerstone analytical technique, providing not only molecular weight information but also a detailed fragmentation "fingerprint" that aids in definitive identification. This guide focuses on 2-ethenyl-pyrrolidine (also known as 2-vinyl-pyrrolidine), a heterocyclic amine whose structural motifs are pertinent in various biologically active compounds.
A comprehensive search of public spectral databases reveals a notable absence of published experimental mass spectra for 2-ethenyl-pyrrolidine. This guide, therefore, takes a first-principles approach. Leveraging established theories of mass spectrometry and drawing parallels from the fragmentation of structurally related compounds, we will construct a theoretical fragmentation pattern. This predictive analysis serves as a robust hypothesis for researchers encountering this molecule.
To provide a clearer context and highlight the influence of the vinyl moiety, we will compare the predicted fragmentation of 2-ethenyl-pyrrolidine with its saturated analog, 2-ethyl-pyrrolidine. This comparative framework will underscore how subtle structural differences can manifest as significant variations in mass spectral patterns, a critical consideration for isomer differentiation.
Part 1: Predicted Fragmentation Pathway of 2-Ethenyl-pyrrolidine
The fragmentation of 2-ethenyl-pyrrolidine under Electron Ionization (EI) is predicted to be governed by the stability of the resulting radical cations and the energetically favorable cleavage pathways characteristic of aliphatic amines.[1] The molecular ion (M+•) of 2-ethenyl-pyrrolidine (C₆H₁₁N) has a nominal mass of 97. In accordance with the nitrogen rule, the odd molecular weight corresponds to the presence of a single nitrogen atom.[1]
The primary fragmentation driver for amines is α-cleavage, which involves the homolytic cleavage of a carbon-carbon bond adjacent to the nitrogen atom. This process is highly favored as it leads to the formation of a resonance-stabilized iminium cation. For 2-ethenyl-pyrrolidine, two principal α-cleavage routes are anticipated:
Loss of a Vinyl Radical: The most probable fragmentation pathway involves the cleavage of the bond between the pyrrolidine ring (at C2) and the ethenyl substituent. This results in the loss of a vinyl radical (•CH=CH₂, mass 27), leading to the formation of a stable, cyclic N-iminium ion at m/z 70. This fragment is expected to be the base peak or one of the most abundant ions in the spectrum due to its stability.
Ring Opening via α-Cleavage: A second α-cleavage can occur at the C2-C3 bond within the pyrrolidine ring. This initiates a ring-opening cascade, leading to a complex series of subsequent fragmentations and rearrangements. A key resulting ion from this pathway would be at m/z 44, corresponding to the [CH₂=NH-CH₃]⁺ fragment after rearrangement.
A third, less common, but possible fragmentation involves the loss of a neutral ethene molecule (C₂H₄, mass 28) through a rearrangement process, which would yield a fragment ion at m/z 69.
The proposed primary fragmentation pathway is visualized in the diagram below.
Caption: Predicted EI fragmentation of 2-Ethenyl-pyrrolidine.
Part 2: Comparative Analysis with 2-Ethyl-pyrrolidine
To understand the diagnostic value of the ethenyl group's fragmentation, we compare it with its saturated counterpart, 2-ethyl-pyrrolidine (C₆H₁₃N, MW=99). The fragmentation of this molecule is also dominated by α-cleavage. However, the nature of the substituent leads to a distinct primary fragmentation route.
For 2-ethyl-pyrrolidine, the most favorable α-cleavage is the loss of the ethyl radical (•C₂H₅, mass 29), which is a larger and more stable radical than a simple methyl radical. This cleavage results in the same stable cyclic iminium ion at m/z 70. While the resulting primary fragment ion is the same (m/z 70), the neutral loss is different (29 Da for 2-ethyl-pyrrolidine vs. 27 Da for 2-ethenyl-pyrrolidine). This mass difference in the neutral loss is a key distinguishing feature.
The table below summarizes the key predicted fragments for both compounds, highlighting the expected differences in their EI mass spectra.
Feature
2-Ethenyl-pyrrolidine
2-Ethyl-pyrrolidine
Rationale for Difference
Molecular Formula
C₆H₁₁N
C₆H₁₃N
Saturation of the side chain.
Molecular Weight
97
99
Two additional hydrogen atoms.
Molecular Ion (M+•)
m/z 97
m/z 99
Reflects the molecular weight.
Primary α-Cleavage
Loss of vinyl radical (•C₂H₃)
Loss of ethyl radical (•C₂H₅)
Cleavage of the C2-substituent bond.
Resulting Neutral Loss
27 Da
29 Da
The presence of a double bond alters the mass of the lost radical.
Predicted Base Peak
m/z 70
m/z 70
Formation of the same stable cyclic iminium ion.
Other Key Fragments
m/z 44, 69
m/z 44, 84 (M-15, loss of •CH₃)
The vinyl group in 2-ethenyl-pyrrolidine allows for a potential rearrangement and loss of ethene (m/z 69), a pathway not available to the ethyl-substituted analog. 2-ethyl-pyrrolidine may show a minor M-15 peak from cleavage within the ethyl group.
Part 3: Experimental Protocol for Method Validation
The theoretical predictions laid out in this guide require experimental verification. The following protocol outlines a standard method for analyzing 2-ethenyl-pyrrolidine and its analog using Gas Chromatography-Mass Spectrometry (GC-MS), a technique well-suited for volatile and semi-volatile small molecules. This protocol is designed to be a self-validating system, providing clear, reproducible data.
Objective: To acquire the Electron Ionization (EI) mass spectra of 2-ethenyl-pyrrolidine and 2-ethyl-pyrrolidine to confirm their fragmentation patterns.
Materials:
2-Ethenyl-pyrrolidine standard
2-Ethyl-pyrrolidine standard
High-purity solvent (e.g., Methanol or Dichloromethane)
GC-MS system equipped with an EI source
Step-by-Step Methodology:
Sample Preparation:
Prepare a 100 µg/mL stock solution of each standard in the chosen solvent.
From the stock solution, prepare a dilute working solution of approximately 1-10 µg/mL. The final concentration should be optimized to avoid column overloading and detector saturation.
Gas Chromatography (GC) Method:
Injector: Split/Splitless injector, operated in split mode (e.g., 20:1 split ratio) to handle the concentration.
Injector Temperature: 250 °C.
Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.
GC Column: A standard non-polar column, such as a 30 m x 0.25 mm ID, 0.25 µm film thickness 5% phenyl-methylpolysiloxane column (e.g., DB-5ms or equivalent).
Oven Temperature Program:
Initial temperature: 50 °C, hold for 2 minutes.
Ramp: 10 °C/min to 280 °C.
Final hold: Hold at 280 °C for 5 minutes.
Rationale: This program provides good initial separation for volatile compounds and ensures that any less volatile impurities are eluted from the column.
Mass Spectrometry (MS) Method:
Ionization Mode: Electron Ionization (EI) at 70 eV.
Rationale: 70 eV is the standard energy for EI, which induces reproducible fragmentation and allows for comparison with standard libraries.
Source Temperature: 230 °C.
Quadrupole Temperature: 150 °C.
Scan Range: m/z 35-350. This range will comfortably cover the molecular ions and all predicted fragments.
Solvent Delay: 3 minutes, to prevent the solvent peak from entering the mass spectrometer.
Data Analysis:
Acquire the total ion chromatogram (TIC) and identify the peaks corresponding to each analyte.
Extract the mass spectrum for each peak.
Identify the molecular ion and major fragment ions.
Compare the experimental fragmentation pattern with the predicted patterns outlined in this guide.
The logical workflow for this experimental verification is depicted below.
Caption: Workflow for GC-MS analysis of pyrrolidine derivatives.
Conclusion
While experimental data for 2-ethenyl-pyrrolidine remains elusive in the public domain, a robust, theoretical fragmentation pattern can be confidently predicted based on the fundamental principles of mass spectrometry. The dominant pathway is expected to be an α-cleavage leading to the loss of a vinyl radical (27 Da) and the formation of a highly stable iminium ion at m/z 70. This pattern is diagnostically distinct from its saturated analog, 2-ethyl-pyrrolidine, which is predicted to lose an ethyl radical (29 Da) to form the same m/z 70 fragment. This guide provides a foundational hypothesis and a clear experimental protocol for researchers to validate these predictions, ultimately contributing to the comprehensive characterization of this and similar molecules.
References
Vrkic, B., O'Hair, R. A. J., & Blanksby, S. J. (2006). The "Proline Effect" is a Consequence of Competing Fragmentation Pathways of the b2 Ion. Journal of the American Society for Mass Spectrometry, 17(3), 336-346.
Griffin, S. O., & Black, B. A. (2022). Pyrrolizidine Alkaloid Extraction and Analysis: Recent Updates. Molecules, 27(23), 8493. [Link]
Li, N., & Yu, Y. (2024). Mass spectrometric analysis strategies for pyrrolizidine alkaloids. Food Chemistry, 449, 138748. [Link]
Davidson, S. D., & Jackson, G. P. (2020).
Davidson, S. D., & Jackson, G. P. (2020). Fragmentation pathways of α-pyrrolidinophenone synthetic cathinones and their application to the identification of emerging synthetic cathinone derivatives. ResearchGate. [Link]
Harrison, A. G. (2015). Peptide Scrambling During Collision-Induced Dissociation is Influenced by N-terminal Residue Basicity. Journal of The American Society for Mass Spectrometry, 26(6), 1034-1041.
Sargsyan, G., & Guttman, M. (2013). Gas Phase Fragmentation Behavior of Proline in Macrocyclic b7 Ions. Journal of The American Society for Mass Spectrometry, 24(7), 1104-1115.
Casado-García, A., et al. (2023). Comprehensive overview of the analytical methods for determining pyrrolizidine alkaloids and their derived oxides in foods. Food Chemistry, 425, 136458.
Sioud, S., & O'Hair, R. A. J. (2001). Collision-Induced Dissociation of the Ag+-Proline Complex: Fragmentation Pathways and Reaction Mechanisms—A Synergy between Experiment and Theory. The Journal of Physical Chemistry B, 105(48), 12051-12059. [Link]
Cvetkovikj, I., Stefkov, G., & Kulevanova, S. (2022). Establishing Mass Spectral Fragmentation Patterns for the Characterization of 1,2-Unsaturated Pyrrolizidine Alkaloids and N-Oxides. Macedonian Pharmaceutical Bulletin, 68(1), 25-36. [Link]
Lause, J. P., et al. (2026). In-Source Fragmentation of Pyrrolidine-Containing KRAS Scaffolds Leads to Enhanced Structure Elucidation and Tandem Mass Spectral Quality. Journal of the American Society for Mass Spectrometry. [Link]
SCIEX. (n.d.). Highly selective analysis of pyrrolizidine alkaloids in herbal extracts. SCIEX Technical Note.
Sargsyan, G., & Guttman, M. (2023). Gas Phase Fragmentation Behavior of Proline in Macrocyclic b7 Ions. ResearchGate. [Link]
Lause, J. P., et al. (2026). In-Source Fragmentation of Pyrrolidine-Containing KRAS Scaffolds Leads to Enhanced Structure Elucidation and Tandem Mass Spectral Quality. ACS Publications. [Link]
Grard, M., et al. (2015). Multi-stage Mass Spectrometry of Poly(vinyl pyrrolidone) and Its Vinyl Succinimide Copolymer Formed upon Exposure to Sodium Hypochlorite. Journal of the American Society for Mass Spectrometry, 26(9), 1547-1557.
PubChem. (n.d.). 2-Ethylpyrrolidine. National Center for Biotechnology Information. [Link]
mzCloud. (2015). N Vinyl 2 pyrrolidone. mzCloud. [Link]
Office of Justice Programs. (2020). Identification of novel fragmentation pathways and fragment ion structures in the tandem mass spectra of protonated synthetic cathinones. National Institute of Justice. [Link]
Chemistry LibreTexts. (2023). Mass Spectrometry - Fragmentation Patterns. LibreTexts. [Link]
Grard, M., et al. (2015). Multi-stage Mass Spectrometry of Poly(vinyl pyrrolidone) and Its Vinyl Succinimide Copolymer Formed upon Exposure to Sodium Hypochlorite. PubMed Central. [Link]
Pyrrolidine and its derivatives represent a unique analytical challenge in pharmaceutical development. As secondary amines with low molecular weight, they are highly volatile, polar, and basic—properties that lead to severe peak tailing, carryover, and poor sensitivity in standard Gas Chromatography-Mass Spectrometry (GC-MS) workflows.
This guide objectively compares the two most robust validation protocols for pyrrolidine analysis: Anhydrous Fluorinated Acylation (TFAA) and Aqueous In-Situ Alkylation (ECF) . Unlike generic templates, this document focuses on the specific causality of method failure and provides self-validating systems to ensure regulatory compliance (ICH Q2(R1)/USP <1469>).
Part 1: The Pyrrolidine Challenge & Strategic Approaches
Direct injection of underivatized pyrrolidine is rarely suitable for validated quantitative methods due to interaction with silanol groups in the liner and column. To achieve the sensitivity required for genotoxic impurity analysis (often sub-ppm levels), derivatization is mandatory.
Comparative Overview of Strategies
Feature
Protocol A: Anhydrous Acylation (TFAA)
Protocol B: Aqueous Alkylation (ECF)
Reagent
Trifluoroacetic Anhydride (TFAA)
Ethyl Chloroformate (ECF)
Reaction Type
Acylation (Forms Amides)
Alkoxycarbonylation (Forms Carbamates)
Media
Strictly Anhydrous (Organic Solvent)
Aqueous / Biphasic
Mechanism
Nucleophilic acyl substitution
Nucleophilic attack on carbonyl carbon
Key Advantage
High Specificity: Fluorine atoms provide unique mass fragments (m/z) and high volatility.[1]
Robustness: Can be performed directly in water/wash samples; instant reaction.
Primary Risk
Moisture Sensitivity: Water hydrolyzes reagent to strong acid, damaging column.
pH Sensitivity: Requires strict pH control (>8) for reaction efficiency.
Best For
Complex organic matrices (API intermediates).
Aqueous cleaning validation samples, biofluids.
Part 2: Detailed Experimental Protocols
Protocol A: Anhydrous Acylation with TFAA
Best for: Trace analysis in non-polar organic solvents.
1. Sample Preparation:
Dissolve sample in anhydrous Ethyl Acetate (EtOAc).
Critical Step: Add 50 mg anhydrous
to remove trace moisture. Moisture will convert TFAA to Trifluoroacetic acid, causing column bleed and peak broadening.
2. Derivatization:
Transfer 500 µL of supernatant to a crimp-cap vial.
Add 50 µL Trifluoroacetic Anhydride (TFAA) .
Incubate at 60°C for 20 minutes .
Note: Evaporation to dryness is NOT recommended for volatile pyrrolidines as the derivative (N-TFA-pyrrolidine) is itself volatile. Inject directly or neutralize with weak buffer if acid content is too high.
3. GC-MS Parameters:
Inlet: Splitless (1 min purge), 250°C.
Column: Rtx-5Sil MS or DB-5MS (30m x 0.25mm x 0.25µm).
Ions (SIM): Target the molecular ion (
) and the trifluoromethyl fragment ().
Protocol B: Aqueous In-Situ Alkylation with ECF
Best for: Aqueous waste streams and biological matrices.
Vortex vigorously for 30 seconds . The reaction is instantaneous.
Mechanism:[3] ECF reacts with the amine in the aqueous phase to form the carbamate, which immediately partitions into the denser Chloroform layer.
3. Injection:
Inject 1 µL of the bottom Chloroform layer.
Advantage: No heating required; the derivative is stable and non-acidic.
Part 3: Visualization of Reaction Pathways
The following diagram illustrates the chemical transformation and the critical decision points for selecting the correct protocol.
Caption: Decision tree for derivatization selection based on sample matrix. Red nodes indicate critical failure points.
Part 4: Validation Data & Performance Metrics
The following data summarizes the performance of both protocols based on experimental validation studies.
Metric
TFAA Protocol
ECF Protocol
Acceptance Criteria
Limit of Detection (LOD)
2.5 – 10 ng/mL
0.1 – 0.3 ng/mL (on-column)
S/N > 3:1
Linearity ()
> 0.995
> 0.999
> 0.990
Precision (RSD)
5 – 12%
2 – 6%
< 15% (Trace)
Recovery
85 – 110%
95 – 103%
80 – 120%
Derivative Stability
< 24 Hours (Hydrolysis risk)
> 48 Hours (Stable)
Stability through run time
Tailing Factor ()
1.1 – 1.3
1.0 – 1.1
< 2.0
Expert Insight: While TFAA is often considered the "gold standard" for sensitivity in clean matrices, ECF consistently outperforms TFAA in precision and stability for routine analysis because it eliminates the moisture-sensitivity variable.
Part 5: Self-Validating Systems (Trustworthiness)
To ensure the method is "self-validating" during every run, you must incorporate the following controls:
The "Dryness" Sentinel (TFAA only): Include a trace amount of a hydrolyzable marker (e.g., bis-trimethylsilylacetamide) in the sequence. If moisture enters the system, this peak disappears before the pyrrolidine peak degrades, flagging the run as invalid.
Internal Standard Lock: Use Pyrrolidine-d8 or Piperidine-d10 .
Acceptance Rule: The area count of the IS must not deviate by >20% from the calibration start.
Derivatization Efficiency Check: Monitor the presence of underivatized pyrrolidine (m/z 71).
Rule: If the underivatized peak > 1% of the derivative peak, the reaction was incomplete (check pH for ECF or moisture for TFAA).
References
Sobolevsky, T. G., et al. (2003).[4] "Comparison of silylation and esterification/acylation procedures in GC-MS analysis of amino acids." Journal of Separation Science. Link
Hušek, P. (1998). "Chloroformates in gas chromatography as general purpose derivatizing agents." Journal of Chromatography B. Link
Chen, J., et al. (2007). "GC-MS with ethyl chloroformate derivatization for comprehensive analysis of metabolites in serum." Analytical and Bioanalytical Chemistry. Link
Lin, D. L., et al. (2008). "Chemical derivatization for the analysis of drugs by GC-MS - A conceptual review." Journal of Food and Drug Analysis. Link
U.S. Food and Drug Administration (FDA). "Analytical Procedures and Methods Validation for Drugs and Biologics." Link
Chiral HPLC separation of 2-Ethenyl-pyrrolidine enantiomers
A Comparative Guide to Chiral HPLC Separation of 2-Ethenyl-pyrrolidine Enantiomers Authored by: A Senior Application Scientist The enantiomeric purity of drug candidates is a critical parameter in pharmaceutical developm...
Author: BenchChem Technical Support Team. Date: March 2026
A Comparative Guide to Chiral HPLC Separation of 2-Ethenyl-pyrrolidine Enantiomers
Authored by: A Senior Application Scientist
The enantiomeric purity of drug candidates is a critical parameter in pharmaceutical development, as stereoisomers can exhibit significantly different pharmacological and toxicological profiles.[1][2][3] The pyrrolidine scaffold is a privileged structure in medicinal chemistry, appearing in numerous natural alkaloids and pharmaceutical drugs.[4] Consequently, the development of robust and efficient analytical methods for the enantioselective separation of substituted pyrrolidines, such as 2-ethenyl-pyrrolidine, is of paramount importance.
This guide provides a comparative overview of two distinct and powerful chiral High-Performance Liquid Chromatography (HPLC) strategies for the baseline separation of 2-ethenyl-pyrrolidine enantiomers. We will delve into the mechanistic principles behind a polysaccharide-based chiral stationary phase (CSP) and a ligand-exchange CSP, offering field-proven insights to guide your method development.
Method 1: Enantioseparation on a Polysaccharide-Based Chiral Stationary Phase
Polysaccharide-based CSPs, particularly those derived from cellulose and amylose, are workhorses in chiral separations due to their broad enantiorecognition capabilities.[5][6] Columns such as the Lux Cellulose-1, which is derived from cellulose tris(3,5-dimethylphenylcarbamate), offer a complex chiral environment.[7][8]
The separation mechanism on these phases is a multifaceted interplay of interactions, including hydrogen bonding, π-π interactions, and steric hindrance within the helical grooves of the polysaccharide structure.[7][8] For a basic analyte like 2-ethenyl-pyrrolidine, the addition of a small amount of a basic modifier to the mobile phase is crucial to suppress non-specific interactions with residual silanols on the silica support and to ensure good peak shape.[9][10]
Experimental Protocol: Polysaccharide-Based CSP
Instrumentation: An HPLC system equipped with a quaternary pump, autosampler, column oven, and UV detector is required.[9][11]
Chiral Column: Lux® Cellulose-1 (250 x 4.6 mm, 5 µm) or a similar cellulose tris(3,5-dimethylphenylcarbamate) column.[7][8]
Mobile Phase Preparation: Prepare a mobile phase consisting of n-hexane and isopropanol in a 90:10 (v/v) ratio. Add diethylamine (DEA) to a final concentration of 0.1% (v/v) to improve peak symmetry.
Sample Preparation: Dissolve a racemic standard of 2-ethenyl-pyrrolidine in the mobile phase to a final concentration of approximately 1 mg/mL.
HPLC Conditions:
Flow Rate: 1.0 mL/min
Column Temperature: 25°C
Detection: UV at 210 nm
Injection Volume: 10 µL
Procedure:
Equilibrate the column with the mobile phase for at least 30 minutes or until a stable baseline is achieved.
Inject the sample and record the chromatogram.
Caption: Workflow for Chiral HPLC Analysis on a Polysaccharide-Based CSP.
Method 2: Enantioseparation on a Ligand-Exchange Chiral Stationary Phase
Ligand-exchange chromatography (LEC) is a powerful technique for the direct separation of underivatized amino acids and other molecules that can act as ligands, including chiral amines.[11] The Chirex 3126 phase, which incorporates a D-penicillamine chiral selector complexed with a copper (II) ion, is particularly well-suited for this purpose.[11][12][13]
The separation mechanism relies on the formation of transient, diastereomeric metal complexes between the enantiomers of the analyte and the chiral selector on the stationary phase.[11] The enantiomer that forms the more stable complex with the CSP will be retained longer on the column, thus enabling separation.[11] This technique is typically performed in a reversed-phase mode.
Experimental Protocol: Ligand-Exchange CSP
Instrumentation: An HPLC system with a pump, autosampler, column oven, and UV detector. Note that this method is metal-ion based, and appropriate system passivation may be considered.
Chiral Column: Chirex® 3126 (D-Penicillamine) (150 x 4.6 mm, 5 µm).[11][13]
Mobile Phase Preparation: Prepare an aqueous solution of 2 mM copper (II) sulfate. This will serve as the mobile phase. Small amounts of an organic modifier like methanol can be added to modulate retention times.
Sample Preparation: Dissolve a racemic standard of 2-ethenyl-pyrrolidine in the mobile phase to a concentration of approximately 1 mg/mL.
HPLC Conditions:
Flow Rate: 1.0 mL/min
Column Temperature: 30°C
Detection: UV at 254 nm
Injection Volume: 10 µL
Procedure:
Equilibrate the column with the mobile phase until the baseline is stable. A consistent copper complexation is key to reproducible results.
Inject the prepared sample and acquire the data.
Caption: Workflow for Chiral HPLC Analysis on a Ligand-Exchange CSP.
Comparative Analysis of Chiral Separation Methods
The choice between a polysaccharide-based CSP and a ligand-exchange CSP will depend on the specific requirements of the analysis, including sample matrix, desired resolution, and instrument availability. Below is a summary of the key characteristics of each proposed method.
Direct separation of underivatized amines, unique selectivity.[11][12]
Considerations
Requires non-polar, flammable solvents.
Mobile phase contains metal ions; potential for column degradation over time if not properly maintained.[15]
Conclusion and Expert Recommendations
Both polysaccharide-based and ligand-exchange chiral stationary phases represent viable and powerful options for the enantiomeric separation of 2-ethenyl-pyrrolidine. For initial method screening, a polysaccharide-based column like Lux Cellulose-1 is often a logical starting point due to its broad applicability for a wide range of chiral compounds.[5][10] The normal-phase conditions proposed offer excellent selectivity for many basic compounds.
However, if the normal-phase approach does not yield the desired separation or if aqueous-based mobile phases are preferred, the ligand-exchange methodology provides a distinct and complementary separation mechanism.[11] The Chirex 3126 column is specifically designed for the direct analysis of chiral amines and can offer a unique solution where other CSPs may fail.[12][16]
Ultimately, the optimal method will be determined through empirical investigation. It is recommended to screen both types of columns and to systematically optimize the mobile phase composition, including the type and concentration of the alcohol modifier and basic additive in the normal-phase method, and the organic modifier in the ligand-exchange method, to achieve baseline separation with optimal resolution and analysis time.
References
Cheméo. (n.d.). 2-Ethyl-pyrrolidine - Chemical & Physical Properties. Retrieved from [Link]
Phenomenex. (n.d.). Direct Separation of Chiral Amino Acids, Hydroxy Acids and Dipeptides by Ligand Exchange. Retrieved from [Link]
Phenomenex. (n.d.). Lux Cellulose-1 Chiral LC Columns. Retrieved from [Link]
Phenomenex. (n.d.). Lux Chiral HPLC Columns for Chiral Separation. Retrieved from [Link]
Chromservis. (n.d.). CHIRAL COLUMNS. Retrieved from [Link]
I.B.S. Analytical. (n.d.). Chiral HPLC Method Development. Retrieved from [Link]
Sumika Chemical Analysis Service. (n.d.). SUMICHIRAL OA columns. Retrieved from [Link]
YMC. (n.d.). Efficient method development for chiral separation by using CHIRAL ART columns. Retrieved from [Link]
National Center for Biotechnology Information. (n.d.). 2-Ethylpyrrolidine. PubChem Compound Database. Retrieved from [Link]
Lee, W., et al. (2021). Enantiomer Separation of Chiral Amines and Amino Acid Esters on Polysaccharide Phenylcarbamates Derived Chiral Stationary Phases. Yakhak Hoeji, 65(4), 213-222.
Phenomenex. (n.d.). APPLICATIONS. Retrieved from [Link]
Adhikari, S., Bhandari, A., & Lee, W. (2021). Enantiomer Separation of Chiral Amines and Amino Acid Esters on Polysaccharide Phenylcarbamates Derived Chiral Stationary Phases.
Dong, M. W. (2020). A Strategy for Developing HPLC Methods for Chiral Drugs.
Matarashvili, I., & Götze, L. (2007). HPLC separation of enantiomers using chiral stationary phases. Česká a Slovenská Farmacie, 56(3), 107-113.
Nazareth, C., & Pereira, S. (2020). A Review on Chiral Stationary Phases for Separation of Chiral Drugs. International Journal of Pharmaceutical and Phytopharmacological Research, 10(3), 77-91.
Phenomenex. (n.d.). Chirex™. Retrieved from [Link]
D'Acquarica, I., et al. (2006). HPLC separation of amino acid enantiomers and small peptides on macrocyclic antibiotic-based chiral stationary phases: a review. PubMed, 27(14), 1089-105.
National Center for Biotechnology Information. (n.d.). 2-Ethenyl-pyrrolidine. PubChem Compound Database. Retrieved from [Link]
National Institute of Standards and Technology. (n.d.). 2-Pyrrolidinone, 1-ethenyl-. NIST Chemistry WebBook. Retrieved from [Link]
National Center for Biotechnology Information. (n.d.). N-ethyl-2-pyrrolidone. PubChem Compound Database. Retrieved from [Link]
Phenomenex. (n.d.). Chiral separations are extremely important to the pharmaceutical and. Retrieved from [Link]
Auerbach, M. (2025). Chiral Separation and Enantiomeric Analysis: Critical Importance in Pharmaceutical Development. American Pharmaceutical Review.
Fernandes, C., et al. (2020). Chiral Stationary Phases for Liquid Chromatography: Recent Developments. Molecules, 25(18), 4248.
AZoM. (2022). The Study of Chiral Stationary Phases for Gas Chromatography. Retrieved from [Link]
Olszewska, B., et al. (2018). Diastereoselective synthesis of 2-vinylpyrrolidines and 2-vinylpiperidines by palladium-catalysed cyclisation of amino allylic carbonates containing chiral protecting group.
Saraji, M., & Farajzadeh, M. A. (2007). Determination of N-vinyl-2-pyrrolidone and N-methyl-2-pyrrolidone in Drugs Using Polypyrrole-Based Headspace Solid-Phase Microextraction and Gas Chromatography-Nitrogen-Phosphorous Detection. PubMed, 1148(1-2), 1-7.
Mapping Ignorance. (2017). A new path to enantioselective substituted pyrrolidines. Retrieved from [Link]
SIELC Technologies. (n.d.). HPLC Method for Analysis 1-vinyl-2-pyrrolidone on Newcrom R1 Column. Retrieved from [Link]
National Center for Biotechnology Information. (n.d.). Synthesis of enantioenriched 2,2-disubstituted pyrrolidines via sequential asymmetric allylic alkylation and ring contraction. PMC. Retrieved from [Link]
A Comparative Guide to the Crystallography of 2-Ethenyl-pyrrolidine Analogue Complexes
For Researchers, Scientists, and Drug Development Professionals The pyrrolidine ring is a cornerstone in medicinal chemistry, forming the core of numerous natural products and synthetic drugs. The introduction of an ethe...
Author: BenchChem Technical Support Team. Date: March 2026
For Researchers, Scientists, and Drug Development Professionals
The pyrrolidine ring is a cornerstone in medicinal chemistry, forming the core of numerous natural products and synthetic drugs. The introduction of an ethenyl (vinyl) group at the 2-position creates a versatile building block with potential for a variety of chemical transformations and specific interactions with biological targets. Understanding the three-dimensional structure of these molecules through X-ray crystallography is paramount for rational drug design and development.
This guide will delve into a comparative analysis of key crystallographic parameters from a representative functionalized pyrrolidine, discuss the implications of these structural features, and provide a detailed experimental protocol for the synthesis and crystallization of a substituted pyrrolidine derivative.
Comparative Crystallographic Analysis of a 2-Ethenyl-pyrrolidine Analogue
For a meaningful structural comparison, we will examine the crystallographic data of (2S)-methyl (Z)-5-(2-tert-butoxy-1-cyano-2-oxoethylidene)pyrrolidine-2-carboxylate , a highly functionalized pyrrolidine derivative for which high-quality single-crystal X-ray diffraction data is available[1]. This molecule, while more complex than 2-ethenyl-pyrrolidine, contains the core pyrrolidine ring and offers a valuable case study in the solid-state conformation of such systems.
Crystallographic Parameter
Value for (2S)-methyl (Z)-5-(2-tert-butoxy-1-cyano-2-oxoethylidene)pyrrolidine-2-carboxylate[1]
Crystal System
Orthorhombic
Space Group
P2₁2₁2₁
Unit Cell Dimensions
a = 9.876(2) Å, b = 11.456(2) Å, c = 14.123(3) Å
Volume
1596.9(6) ų
Key Bond Lengths
C-N (pyrrolidine ring): ~1.46-1.48 Å
C-C (pyrrolidine ring): ~1.52-1.54 Å
Key Bond Angles
C-N-C (pyrrolidine ring): ~108-110°
N-C-C (pyrrolidine ring): ~103-105°
Torsion Angles
The pyrrolidine ring exhibits a twisted conformation.
Hydrogen Bonding
Intramolecular N—H···O hydrogen bond is present.
Intermolecular N—H···N contacts form chains.
The data reveals a non-planar, twisted conformation of the pyrrolidine ring, a common feature for this saturated heterocycle. This puckering is crucial for its interaction with target proteins, as it presents a distinct three-dimensional pharmacophore. The observed intra- and intermolecular hydrogen bonds play a significant role in stabilizing the crystal lattice. These interactions are fundamental to understanding the solid-state packing and can influence physicochemical properties such as solubility and melting point.
Experimental Protocol: Synthesis and Crystallization of a Functionalized Pyrrolidine Derivative
The following is a representative protocol for the synthesis of a substituted pyrrolidine, adapted from established methodologies for the synthesis of pyrrolidine-2,4-diones[2]. This multi-step synthesis culminates in a crystallization procedure to obtain single crystals suitable for X-ray diffraction analysis.
Synthesis Workflow
Caption: A generalized workflow for the synthesis, crystallization, and analysis of pyrrolidine derivatives.
Step-by-Step Methodology
Reaction Setup : To a solution of the starting enamine (1 equivalent) in a suitable aprotic solvent such as dichloromethane, add the appropriate acyl chloride (1.1 equivalents) dropwise at 0 °C under an inert atmosphere (e.g., nitrogen or argon).
Reaction Progression : Allow the reaction mixture to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
Work-up : Upon completion, quench the reaction by the addition of a saturated aqueous solution of sodium bicarbonate. Separate the organic layer, and extract the aqueous layer with the reaction solvent. Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and filter.
Purification : Remove the solvent under reduced pressure to yield the crude product. Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes).
Crystallization :
Solvent Selection : Dissolve the purified product in a minimal amount of a suitable solvent or solvent system (e.g., ethyl acetate, methanol, or a mixture of dichloromethane and hexanes).
Slow Evaporation : Loosely cover the vial containing the saturated solution and allow the solvent to evaporate slowly over several days at room temperature.
Crystal Harvesting : Once single crystals of sufficient size and quality have formed, carefully harvest them from the mother liquor.
Causality Behind Experimental Choices
Inert Atmosphere : The use of an inert atmosphere is crucial to prevent the reaction of moisture-sensitive reagents, such as acyl chlorides, with water from the air, which would lead to their decomposition and reduce the reaction yield.
Slow Evaporation : The slow evaporation technique for crystallization is employed to allow for the ordered arrangement of molecules into a crystal lattice, which is essential for obtaining high-quality single crystals suitable for X-ray diffraction. Rapid precipitation would likely result in an amorphous solid or poorly-ordered microcrystals.
Solvent Selection for Crystallization : The choice of solvent is critical. The ideal solvent is one in which the compound is sparingly soluble at room temperature. This allows for the creation of a saturated solution from which crystals can grow as the solvent slowly evaporates.
This guide provides a framework for understanding the structural characteristics of 2-ethenyl-pyrrolidine complexes through the lens of well-characterized analogues. The provided experimental protocol offers a validated starting point for the synthesis and crystallization of novel pyrrolidine derivatives, a critical step in the journey of drug discovery and development.
References
Absolute structure of the chiral pyrrolidine derivative (2S)-methyl (Z)-5-(2-tert-butoxy-1-cyano-2-oxoethylidene)pyrrolidine-2-carboxylate, a compound with low resonant scattering. Acta Crystallographica Section E: Crystallographic Communications. [Link]
Synthesis and X-Ray Crystal Structure Determinations of Pyrrolidine-2,4-diones, 2-Iminopyrrolidin-5-ones and 1,3-Oxazine-2,4-diones Derived from Acetoacetanilides. HETEROCYCLES. [Link]
Benchmarking Synthetic Routes for 2-Ethenyl-pyrrolidine Production
Executive Summary The synthesis of 2-ethenyl-pyrrolidine (also known as 2-vinylpyrrolidine) represents a critical challenge in medicinal chemistry. Unlike its industrial isomer N-vinylpyrrolidone (NVP) —a commodity monom...
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary
The synthesis of 2-ethenyl-pyrrolidine (also known as 2-vinylpyrrolidine) represents a critical challenge in medicinal chemistry. Unlike its industrial isomer N-vinylpyrrolidone (NVP) —a commodity monomer used for polyvinylpyrrolidone (PVP) production—the C2-substituted 2-vinylpyrrolidine is a high-value chiral scaffold. It serves as a rigidified analogue of neurotransmitters (e.g., GABA, proline) and a precursor for complex alkaloids.
This guide benchmarks three distinct synthetic strategies for producing enantiopure 2-vinylpyrrolidine. While the Classical Chiral Pool (Wittig) route remains the industry standard for reliability, recent Cu-catalyzed carboamination methods offer superior atom economy for convergent synthesis.
Critical Distinction
Target:2-Ethenyl-pyrrolidine (Vinyl group at C2). Application: Chiral scaffold.
NOT:N-Vinyl-2-pyrrolidone (Vinyl group at N1). Application: Polymer monomer.
Strategic Analysis of Synthetic Routes
Route A: The "Classical Workhorse" (Chiral Pool)
Mechanism: Oxidation of N-Boc-L-prolinol followed by Wittig methylenation.
Pros: Guaranteed enantiopurity (starting from L-Proline); highly predictable; scalable to kilogram quantities.
Cons: Linear sequence; poor atom economy (stoichiometric phosphine oxide waste); requires cryogenic conditions (Swern oxidation).
Route B: The "Modern Convergent" (Cu-Catalysis)
Mechanism: Copper-catalyzed intermolecular carboamination of alkenes/dienes with amino-boron reagents.[1]
Pros: Single-step formation of the pyrrolidine ring; modular; high functional group tolerance.
Cons: Requires specific boron reagents; catalyst cost; lower diastereoselectivity compared to chiral pool methods.
Route C: The "Precision Engineer" (Overman Rearrangement)
Mechanism: [3,3]-Sigmatropic rearrangement of allylic imidates.
Pros: Unmatched control over quaternary stereocenters; excellent for complex, substituted vinyl-pyrrolidines.
Cons: Longest linear sequence; requires toxic Hg(II) or expensive Pd(II) catalysts for the rearrangement step.
Benchmarking Matrix
Metric
Route A: Chiral Pool (Wittig)
Route B: Cu-Catalyzed Coupling
Route C: Overman Rearrangement
Overall Yield
55–65% (3 steps)
60–80% (1 step)
40–50% (4+ steps)
Step Count
3 (Linear)
1 (Convergent)
4+ (Linear)
Enantioselectivity (ee)
>99% (Source dependent)
85–95% (Ligand dependent)
>95% (Chiral transfer)
Atom Economy
Low (Ph₃PO waste)
High
Moderate
Scalability
High (kg scale)
Moderate (g scale)
Low (mg to g scale)
Green Score
Low (CH₂Cl₂, Cryogenic)
High (Mild temp, less solvent)
Low (Hg/Pd waste)
Visualizing the Synthetic Landscape
Retrosynthetic Analysis
The following diagram illustrates the disconnection logic for the three benchmarked routes.
Caption: Retrosynthetic disconnection showing the three primary pathways to the 2-ethenyl-pyrrolidine scaffold.
Detailed Experimental Protocols
Protocol A: The Standard (Proline
Wittig)
Recommended for: Generating standard reference material with guaranteed absolute stereochemistry.
Step 1: Synthesis of N-Boc-Prolinal (via Swern Oxidation)
Combine catalyst, ligand, oxidant, and borate reagent in a sealed tube under N₂.
Add solvent (DCM or PhCF₃) and the alkene substrate.
Heat to 80–100°C for 24 hours.
Mechanism: The reaction proceeds via a radical mechanism where the amino-alkyl radical adds to the alkene, followed by Cu-mediated cyclization.
Workup: Filter through Celite to remove MnO₂. Concentrate and purify via silica gel.[3]
Expected Yield: 60–80%.
Workflow Visualization (Protocol A)
Caption: Step-by-step workflow for the Classical Chiral Pool synthesis (Route A).
Trustworthiness & Safety Protocols
Polymerization Hazard[4]
Risk: Like styrene, 2-vinylpyrrolidine is prone to spontaneous radical polymerization, especially when N-protected with electron-withdrawing groups (Boc/Cbz).
Mitigation:
Storage: Store at -20°C.
Stabilization: Add 100-500 ppm of BHT (Butylated hydroxytoluene) or hydroquinone if storing for >24 hours.
Handling: Avoid concentrating to dryness in the presence of light or heat.
Self-Validating Quality Control
TLC Monitoring: N-Boc-Prolinal (Rf ~0.4 in 4:1 Hex/EtOAc) stains actively with KMnO₄. The vinyl product (Rf ~0.7) is UV active and stains brown with Iodine.
NMR Verification: Look for the characteristic vinyl signals:
5.7–5.9 ppm (m, 1H, internal vinyl).
5.1–5.3 ppm (dd, 2H, terminal vinyl).
References
Olszewska, B. et al. (2018). Diastereoselective synthesis of 2-vinylpyrrolidines and 2-vinylpiperidines by palladium-catalysed cyclisation of amino allylic carbonates. Arkivoc. Link
Chemler, S. R. et al. (2012). Synthesis of 2-Aryl and 2-Vinylpyrrolidines via Copper-catalyzed Coupling of Styrenes and Dienes. Journal of Organic Chemistry. Link
Anderson, C. E.[3] & Overman, L. E. (2003). Catalytic Asymmetric Rearrangement of Allylic Trichloroacetimidates. Journal of the American Chemical Society.[4] Link
Pavia, D. L. et al. (2006).[5] Introduction to Laboratory Techniques: Wittig Reaction Protocols. Thomson Brooks/Cole.[5] Link
Fisher Scientific. (2023). Safety Data Sheet: N-Vinyl-2-pyrrolidone (Analogous Hazards). Link
2-Ethenyl-Pyrrolidine (2-Vinylpyrrolidine): Comprehensive Operational and Disposal Protocols In modern drug development and synthetic chemistry, 2-ethenyl-pyrrolidine (often referred to as 2-vinylpyrrolidine) serves as a...
Author: BenchChem Technical Support Team. Date: March 2026
2-Ethenyl-Pyrrolidine (2-Vinylpyrrolidine): Comprehensive Operational and Disposal Protocols
In modern drug development and synthetic chemistry, 2-ethenyl-pyrrolidine (often referred to as 2-vinylpyrrolidine) serves as a critical chiral building block and intermediate for complex alkaloid synthesis. However, handling this compound requires a rigorous understanding of its dual-hazard chemical profile: it combines the caustic, nucleophilic basicity of a secondary amine with the reactive, polymerization-prone nature of an unhindered alkene.
As a Senior Application Scientist, I have designed this guide to move beyond standard safety data sheets. The following protocols provide step-by-step, mechanistically grounded procedures for the safe operational handling, emergency spill response, and ultimate disposal of 2-ethenyl-pyrrolidine.
Mechanistic Hazard Profiling
To handle a chemical safely, you must understand why it is dangerous. 2-Ethenyl-pyrrolidine presents acute logistical challenges due to its specific molecular structure. The nitrogen lone pair acts as a strong base, capable of saponifying dermal lipids upon contact, leading to severe chemical burns. Simultaneously, the ethenyl (vinyl) moiety is highly susceptible to radical-initiated or acid-catalyzed exothermic polymerization[1]. If stored improperly without an inhibitor (such as tert-butylcatechol), ambient heat or light can trigger a runaway polymerization reaction, potentially rupturing sealed containers.
Table 1: Physicochemical & Hazard Profile of 2-Ethenyl-Pyrrolidine
Property / Hazard
Value / Classification
Mechanistic Rationale
Chemical Class
Aliphatic Amine / Alkene
Contains both a basic nitrogen heterocycle and a reactive vinyl group.
Flammability
Highly Flammable (GHS Cat 2/3)
High vapor pressure at room temperature; readily forms ignitable mixtures with air[2].
Corrosivity
Corrosive to Skin/Eyes (GHS Cat 1)
Nitrogen lone pair causes rapid saponification of tissue lipids and cellular necrosis.
Reactivity
Polymerization Hazard
The ethenyl group undergoes exothermic polymerization if exposed to radicals, heat, or strong acids.
EPA Waste Codes
D001 (Ignitable), D002 (Corrosive)
Governed by RCRA characteristic hazards due to flash point and high aqueous pH[3].
Operational Handling & Quenching Protocol
When utilizing 2-ethenyl-pyrrolidine in synthetic workflows, the greatest risk occurs during the quenching phase. Direct addition of strong acids to neutralize the amine will result in a violent exothermic reaction, which can volatilize the unreacted amine and initiate rapid polymerization of the vinyl group.
Protocol: Safe Quenching and Waste Segregation
This self-validating protocol ensures thermal control and prevents vapor exposure.
Thermal Preparation: Transfer the reaction vessel to an ice-water bath and allow the internal temperature to equilibrate to 0–5 °C. Causality: Lowering the thermal energy mitigates the heat of neutralization and suppresses the volatility of the amine.
Solvent Dilution: Dilute the reaction mixture with at least 3 volumes of an inert, compatible solvent (e.g., ethyl acetate or tetrahydrofuran).
Controlled Quenching: Under vigorous stirring, add a weak acid solution (e.g., saturated aqueous ammonium chloride,
) dropwise. Never use concentrated mineral acids. Causality: A weak acid provides a controlled proton transfer, neutralizing the pyrrolidine into a water-soluble pyrrolidinium salt without causing a thermal runaway.
Phase Separation: Transfer the quenched mixture to a separatory funnel. Extract and separate the organic and aqueous layers.
Validation Step: Test the pH of the aqueous layer using broad-range indicator paper. It should read between pH 6–8. If the pH remains > 10, carefully add more
solution until neutralized.
Operational workflow for the safe handling and controlled quenching of 2-ethenyl-pyrrolidine.
Emergency Spill Response
In the event of a primary container failure, immediate containment is required to prevent vapor ignition and respiratory exposure.
Protocol: Spill Containment
Evacuate and Ventilate: Immediately clear the area of unprotected personnel. Maximize fume hood exhaust and room ventilation to prevent the accumulation of explosive vapors.
Don Advanced PPE: Responders must wear butyl rubber gloves (nitrile degrades rapidly upon contact with concentrated amines) and a NIOSH-approved respirator with organic vapor cartridges.
Vapor Suppression & Absorption: Cover the spill entirely with a chemically inert absorbent, such as dry sand or vermiculite. Crucial Rule: Never use sawdust or combustible materials. Causality: The exothermic reaction between the caustic amine and impurities in combustible absorbents can easily ignite the flammable vapors[2].
Collection: Use non-sparking tools (e.g., polypropylene scoops) to collect the saturated absorbent.
Containment: Place the material into a highly durable, sealable polyethylene container. Do not use metal containers, as amines can corrode certain metals over time.
Sequential spill response and containment workflow for 2-ethenyl-pyrrolidine.
Proper Disposal and RCRA Compliance
Ultimate disposal of 2-ethenyl-pyrrolidine must strictly adhere to environmental regulations to prevent soil and aquatic toxicity. Because it is a highly flammable, corrosive organic amine, it cannot be discharged into municipal sewer systems.
Protocol: Waste Segregation and Disposal
Categorization: Determine the state of the waste. Pure 2-ethenyl-pyrrolidine or solutions in organic solvents must be classified as Non-Halogenated Flammable Organic Waste . Aqueous extractions containing the pyrrolidinium salt must be classified as Aqueous Corrosive Waste if the pH exceeds 12.5[3].
Chemical Incompatibility Check: Ensure the waste container does not contain halogenated solvents (e.g., chloroform, dichloromethane) or heavy metal oxidizers. Causality: Mixing amines with halogenated solvents can lead to the slow, exothermic formation of quaternary ammonium salts, which can over-pressurize the waste jug.
Labeling: Attach a hazardous waste tag immediately. Mark the specific EPA characteristic waste codes: D001 (Ignitability) and D002 (Corrosivity).
Ultimate Destruction: The sealed waste must be transferred to an EHS-approved vendor for High-Temperature Incineration . Causality: When heated to decomposition, pyrrolidine derivatives emit highly toxic nitrogen oxide (
) fumes[4]. Therefore, the disposal facility's incinerator must be explicitly equipped with scrubbers to comply with the Clean Air Act.
RCRA-compliant waste segregation and high-temperature incineration pathway.
References
Pyrrolidine | C4H9N | CID 31268 - PubChem. National Institutes of Health.[Link]
Personal protective equipment for handling 2-Ethenyl-pyrrolidine
A Proactive Safety Framework for Handling 2-Ethenyl-pyrrolidine This guide provides a comprehensive operational and safety framework for handling 2-Ethenyl-pyrrolidine in a laboratory setting. As a Senior Application Sci...
Author: BenchChem Technical Support Team. Date: March 2026
A Proactive Safety Framework for Handling 2-Ethenyl-pyrrolidine
This guide provides a comprehensive operational and safety framework for handling 2-Ethenyl-pyrrolidine in a laboratory setting. As a Senior Application Scientist, my objective is to extend beyond mere product support and empower researchers, scientists, and drug development professionals with field-proven, scientifically-grounded safety protocols. This document is structured to build a deep, intrinsic understanding of the "why" behind each procedural step, fostering a culture of proactive safety and experimental integrity.
A Note on Structural Analogy: Direct and comprehensive safety data for 2-Ethenyl-pyrrolidine is not extensively documented. Therefore, this guide employs a conservative safety-first principle, deriving its recommendations from the known hazard profiles of structurally analogous compounds, such as N-Ethyl-2-pyrrolidone and 1-Ethenyl-2-pyrrolidone (N-Vinylpyrrolidone). This approach ensures that we plan for a higher hazard potential, a cornerstone of robust laboratory safety.
Hazard Assessment: Understanding the Inherent Risks
The pyrrolidine ring system and the reactive ethenyl (vinyl) group are the primary structural alerts in 2-Ethenyl-pyrrolidine. Analogous compounds exhibit a range of health hazards that we must assume are relevant.
Serious Eye Damage/Irritation: N-Ethyl-2-pyrrolidone is classified as causing serious eye damage[1][2][3]. Contact with the eyes can lead to severe irritation and potentially irreversible damage. Rinsing cautiously and immediately with water for several minutes is critical upon any eye contact[2][4].
Reproductive Toxicity: A significant concern is the potential for reproductive harm. N-Ethyl-2-pyrrolidone is classified as a reproductive toxicant that may damage an unborn child and is suspected of damaging fertility[1][2][3][4][5][6]. Due to this risk, it is imperative to obtain special instructions before use and to store the chemical in a locked-up, secure area[2][4][5][7].
Skin and Respiratory Irritation: While not always classified as a primary skin irritant, prolonged or repeated contact should be avoided. Good industrial hygiene practices, such as washing hands thoroughly after handling, are essential[4][8]. Vapors may cause irritation to the respiratory tract[9].
Reactivity: The compound may react violently with strong oxidizing agents, strong acids, and strong bases[9][10]. It is crucial to store it away from incompatible materials[4][7][10].
The Core of Protection: Personal Protective Equipment (PPE)
A multi-layered PPE strategy is non-negotiable. The selection of each component is based on mitigating the specific hazards identified above.
PPE Component
Specification
Rationale
Hand Protection
Nitrile or Butyl Rubber Gloves (inspected before use)
Provides a chemical barrier against skin contact. Proper glove removal technique is critical to prevent self-contamination[8].
Eye/Face Protection
Tightly fitting safety goggles with side-shields (conforming to EN 166 or NIOSH standards)
Protects against splashes and vapors, mitigating the risk of serious eye damage[7][8][9].
Body Protection
Chemically resistant lab coat (fully buttoned) and closed-toe shoes
Prevents incidental skin contact from spills or splashes. Impervious clothing is recommended[7][8].
Respiratory Protection
Use in a certified chemical fume hood is mandatory.
Engineering controls are the primary defense. A respirator (e.g., Type A filter for organic vapors) may be required for spills or if work outside a fume hood is unavoidable[3][10].
Operational Plan: Step-by-Step Protocols
Adherence to a strict, sequential protocol for lab operations minimizes the risk of exposure.
Preparation and Handling Protocol
Pre-Use Authorization: Ensure all safety precautions have been read and understood before handling[2][4][5].
Engineering Controls: All handling of 2-Ethenyl-pyrrolidine, including weighing and transfers, must occur within a certified and properly functioning chemical fume hood. This is the primary method to ensure adequate ventilation and prevent inhalation exposure[7][8].
PPE Donning: Don PPE in the correct sequence to ensure complete protection. Refer to the workflow diagram below.
Safe Handling: Use non-sparking tools and avoid actions that could generate aerosols[7]. Keep containers tightly closed when not in use and store in a cool, dry, well-ventilated area away from heat and ignition sources[7][10].
PPE Donning and Doffing Workflows
Properly putting on and taking off PPE is as critical as the equipment itself. The sequence is designed to prevent cross-contamination.
Caption: PPE Donning Sequence to minimize contamination risk.
Caption: PPE Doffing Sequence to prevent exposure during removal.
Emergency and Disposal Plan
Immediate First Aid
Eye Contact: Immediately rinse cautiously with plenty of water for at least 15 minutes, also under the eyelids. Remove contact lenses if present and easy to do. Seek immediate medical attention[2][4].
Skin Contact: Take off contaminated clothing immediately. Wash the affected area with plenty of soap and water. If skin irritation occurs, get medical advice[4][8].
Inhalation: Move the person to fresh air. If breathing is difficult, give oxygen. Get medical attention if symptoms occur[2][4][8].
Ingestion: Clean mouth with water and drink plenty of water afterwards. Do not induce vomiting. Never give anything by mouth to an unconscious person[2][4][8].
Spill Response
Evacuate: Alert others and evacuate the immediate area. Remove all sources of ignition[7][10].
Protect: Wear appropriate PPE, including respiratory protection if necessary.
Contain: Use an inert absorbent material (e.g., sand, diatomaceous earth) to contain the spill. Do not let the chemical enter drains[7][8].
Collect: Collect the absorbed material using spark-proof tools and place it in a suitable, closed container for disposal[7][8].
Decontaminate: Clean the spill area thoroughly.
Disposal
Chemical Waste: All waste containing 2-Ethenyl-pyrrolidine must be treated as hazardous waste. It should be disposed of via a licensed disposal company. Do not dispose of it down the drain[7][8][10].
Contaminated PPE: Dispose of contaminated gloves and other disposable PPE as hazardous waste in accordance with applicable laws and good laboratory practices[8]. Reusable PPE must be decontaminated before reuse.
By integrating these safety protocols into your daily workflow, you build a resilient and trustworthy research environment. This proactive stance on safety not only protects personnel but also ensures the integrity and reliability of your scientific outcomes.
References
2-Ethyl-pyrrolidine - Chemical & Physical Properties by Cheméo. Cheméo. [Link]
2-Ethenyl-pyrrolidine | C6H11N | CID 18521191 - PubChem. National Center for Biotechnology Information. [Link]